molecular formula C24H28N2O5 B1667978 Benazepril CAS No. 86541-75-5

Benazepril

Número de catálogo: B1667978
Número CAS: 86541-75-5
Peso molecular: 424.5 g/mol
Clave InChI: XPCFTKFZXHTYIP-PMACEKPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used extensively in scientific research. Its primary research applications focus on the study of hypertension and renal function. The compound acts by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a decrease in plasma angiotensin II and subsequent reduction in aldosterone secretion . This mechanism is valuable for investigating pathways involved in blood pressure regulation and vascular tone . Researchers also utilize this compound to model and study the progression of chronic kidney disease, particularly in cases with a creatinine clearance between 30 and 60 mL/min . Following administration, this compound undergoes hepatic metabolism to its active form, benazeprilat, and demonstrates a plasma half-life of approximately 10 to 11 hours, with excretion being both renal and biliary . This product is provided for laboratory research purposes only. It is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022645
Record name Benazepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

19mg/mL, 1.05e-02 g/L
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86541-75-5
Record name Benazepril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazepril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benazepril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148-149 °C, 148 - 149 °C
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Benazepril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for benazepril hydrochloride. The information is intended to support research, development, and quality control activities related to this angiotensin-converting enzyme (ACE) inhibitor.

Molecular Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound, a prodrug that is metabolized in the body to its active form, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2]

Chemical Name: 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride[1]

Synonyms: this compound HCl, CGS 14824A[1][3]

Stereochemistry: The molecule contains two chiral centers, leading to four possible stereoisomers. The pharmacologically active form is the (S,S)-diastereomer.

IdentifierValue
CAS Number 86541-74-4[4][5][6]
Molecular Formula C24H28N2O5 • HCl[4][6]
Molecular Weight 460.95 g/mol [2][4]
IUPAC Name 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride[1]

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder. Its solubility and other physicochemical properties are critical for its formulation and bioavailability.

PropertyValueReference
Melting Point 188-190°C
Solubility Highly soluble in water, ethanol, and methanol (>100 mg/mL). Soluble in DMSO (~34 mg/mL). Sparingly soluble in aqueous buffers.[3]
pKa (Strongest Acidic) 3.53
pKa (Strongest Basic) 5.36
LogP 3.3[7]
Appearance White to off-white crystalline powder

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound hydrochloride exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function. As a prodrug, this compound is hydrolyzed by hepatic esterases to its active metabolite, benazeprilat.[8] Benazeprilat then competitively inhibits the angiotensin-converting enzyme (ACE).

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure.[10]

By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion.[10] This results in a reduction in blood pressure. The inhibition of ACE also leads to an increase in bradykinin, a vasodilator, which may further contribute to the antihypertensive effect.[11]

RAAS_Pathway This compound Hydrochloride Mechanism of Action in the RAAS Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP (via Na+ and water retention) This compound This compound HCl (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat  metabolized by Benazeprilat->Inhibition Hydrolysis Hepatic Hydrolosis Hydrolysis->Benazeprilat

Caption: Mechanism of action of this compound hydrochloride within the RAAS pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A validated stability-indicating HPLC method is crucial for the quality control of this compound hydrochloride in bulk and pharmaceutical dosage forms.

4.1.1. Chromatographic Conditions

ParameterCondition
Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer and acetonitrile (65:35 v/v), pH adjusted to 7.0
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 20 µL
Column Temperature 25°C

4.1.2. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound Hydrochloride working reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 35 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain the working standard solution.

4.1.3. Sample Solution Preparation (from Tablets)

  • Weigh and finely powder a minimum of 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 5 mg of this compound hydrochloride.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm filter, discarding the initial portion of the filtrate.

4.1.4. System Suitability

The system is deemed suitable if the resolution between this compound hydrochloride and any related compounds is not less than 1.7, and the relative standard deviation for replicate injections is not more than 2.0%.

HPLC_Workflow General HPLC Analysis Workflow for this compound Hydrochloride cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (Known Concentration) Inject_Standard Inject Standard Solution Standard_Prep->Inject_Standard Sample_Prep Prepare Sample Solution (from Bulk or Tablets) Inject_Sample Inject Sample Solution Sample_Prep->Inject_Sample HPLC_System Equilibrate HPLC System with Mobile Phase HPLC_System->Inject_Standard HPLC_System->Inject_Sample Chromatogram Generate Chromatograms Inject_Standard->Chromatogram Inject_Sample->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calculation Calculate Concentration of this compound HCl Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for the HPLC analysis of this compound hydrochloride.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound hydrochloride.

4.2.1. Method 1: Direct UV Spectrophotometry

  • Solvent: Methanol

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound hydrochloride and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2-22 µg/mL.

  • Measurement: Measure the absorbance of the working solutions at 237 nm against a methanol blank.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration. The linearity is typically observed in the specified concentration range.

4.2.2. Method 2: Colorimetric Method with Bromocresol Green (BCG)

This method is based on the formation of a colored ion-pair complex between the drug and the dye.

  • Reagents: Bromocresol Green (BCG) solution.

  • Procedure: A specific volume of the this compound hydrochloride solution is reacted with a known concentration of BCG solution in an appropriate buffer.

  • Extraction: The resulting colored complex is extracted into an organic solvent (e.g., chloroform).

  • Measurement: The absorbance of the colored organic layer is measured at the wavelength of maximum absorption.

4.2.3. Method 3: Colorimetric Method with 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)

This method involves the alkaline hydrolysis of this compound hydrochloride followed by a reaction with MBTH.

  • Hydrolysis: The sample is first hydrolyzed under alkaline conditions.

  • Reaction: The hydrolyzed product is then reacted with MBTH in the presence of an oxidizing agent.

  • Measurement: The absorbance of the resulting colored product is measured at approximately 593 nm.[4]

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through various routes. A common method involves the condensation of 2(R)-hydroxy-4-phenyl butyric acid ethyl ester with an amino benzazepinone derivative. The resulting this compound free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate.

Purification is critical to obtain the desired (S,S)-diastereomer with high purity. This is often achieved through recrystallization from solvent mixtures such as 3-pentanone/methanol. The diastereomeric ratio is a key quality attribute that is monitored throughout the synthesis and purification process.

Stability

This compound hydrochloride is subject to degradation under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis. Stability-indicating analytical methods, such as the HPLC method described, are essential to separate the intact drug from its degradation products and accurately quantify it.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, mechanism of action, and analytical methodologies for this compound hydrochloride. The presented data and experimental protocols are intended to be a valuable resource for professionals in the pharmaceutical sciences. Adherence to validated analytical methods is paramount to ensure the quality, safety, and efficacy of this compound hydrochloride-containing drug products.

References

Determining Benazepril's ACE Inhibitory Activity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro assays used to determine the Angiotensin-Converting Enzyme (ACE) inhibitory activity of benazepril. This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat, a potent inhibitor of ACE. Understanding the methodologies to quantify this inhibition is critical for drug discovery, development, and quality control.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). ACE is responsible for converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. By blocking this conversion, benazeprilat reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.

The activation of this compound and its subsequent action on the RAS pathway is a critical concept for researchers.

This compound Activation and MoA cluster_0 Systemic Circulation cluster_1 Renin-Angiotensin System (RAS) This compound This compound (Oral Prodrug) Liver Liver (Esterase Cleavage) This compound->Liver Absorption Benazeprilat Benazeprilat (Active Metabolite) Liver->Benazeprilat Hydrolysis ACE ACE Benazeprilat->ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_I->Angiotensin_II   Renin Renin ACE_Inhibition_Assay_Workflow start Start prep Reagent Preparation (ACE, HHL Substrate, Benazeprilat) start->prep pre_incubate Pre-incubation (ACE + Benazeprilat) 37°C, 10 min prep->pre_incubate reaction Initiate Reaction (Add HHL Substrate) 37°C, 30-60 min pre_incubate->reaction terminate Terminate Reaction (Add 1.0 M HCl) reaction->terminate extract Extract Hippuric Acid (Add Ethyl Acetate, Vortex) terminate->extract separate Phase Separation (Centrifuge) extract->separate evaporate Evaporate Solvent (Ethyl Acetate Layer) separate->evaporate redissolve Re-dissolve Residue (Deionized Water) evaporate->redissolve measure Measure Absorbance (228 nm) redissolve->measure calculate Calculate % Inhibition & IC50 measure->calculate end End calculate->end

The Core of Antihypertensive Therapy: A Technical Guide to the Discovery and Synthesis of Benazepril and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of benazepril, a cornerstone in the treatment of hypertension. This document delves into the intricate chemical syntheses, presents detailed experimental protocols, and tabulates key quantitative data to facilitate comparative analysis. Furthermore, it explores the synthesis of novel this compound derivatives, expanding the therapeutic potential of this critical pharmacophore.

Discovery and Development

This compound, marketed under the trade name Lotensin® among others, is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] It was first disclosed by Ciba-Geigy Corp. and has become a widely prescribed medication for the management of hypertension, congestive heart failure, and chronic renal failure.[2][3] this compound is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, benazeprilat.[1] This conversion primarily occurs in the liver through the cleavage of the ester group.[1] Benazeprilat is a non-sulfhydryl ACE inhibitor, a characteristic that is believed to contribute to its favorable side-effect profile.[2]

Synthetic Pathways of this compound

Several synthetic routes for this compound have been developed, each with its own advantages and challenges. The core of the synthesis involves the coupling of a substituted benzazepine moiety with an amino acid derivative.

One of the common synthetic strategies is initiated from 2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2] This starting material undergoes a series of reactions to introduce the necessary functional groups for the final coupling step.

A notable enantioselective synthesis of this compound hydrochloride has been reported that utilizes an asymmetric aza-Michael addition as the key step to establish the desired stereochemistry early in the synthetic sequence, thus avoiding tedious resolution processes later on.[5]

Below is a generalized workflow for a common synthetic route to this compound.

G cluster_0 Benzazepinone Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Coupling and Final Product Formation A 2,3,4,5-Tetrahydro-1H- [1]benzazepin-2-one B 3-Azido-1-(benzyloxycarbonylmethyl)- 2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one A->B Multistep Sequence C (3S)-3-Amino-1-carboxymethyl- 2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one B->C Reduction & Debenzylation E This compound C->E Reductive Amination D Ethyl 2-oxo-4-phenylbutyrate D->E F This compound Hydrochloride E->F HCl treatment

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for key reactions in the synthesis of this compound and its intermediates.

Synthesis of 3-Azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one
  • Chlorination: 2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one is reacted with phosphorus pentachloride (PCl5) in hot xylene to yield 3,3-dichloro-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

  • Monochlorination: The dichloro intermediate is treated with sodium acetate and reduced with hydrogen gas over a palladium on carbon catalyst (H2/Pd/C) in acetic acid to give 3-chloro-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

  • Azide Formation: The resulting monochloro compound is reacted with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) to afford 3-azido-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

  • N-Alkylation: The azido intermediate is condensed with benzyl bromoacetate using sodium hydride (NaH) in dimethylformamide (DMF) to yield 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]

Synthesis of (3S)-3-Amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one
  • Reduction of Azide: The 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one is treated with Raney Nickel in an ethanol-water mixture to reduce the azide to an amine, yielding 3-amino-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.

  • Debenzylation: The benzyl protecting group is removed by hydrogenation with H2 over Pd/C in ethanol to afford the free carboxylic acid, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.

Reductive Amination to form this compound

(3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one is condensed with ethyl 2-oxo-4-phenylbutyrate via reductive amination using sodium cyanoborohydride in a methanol-acetic acid solvent system to yield this compound.

Asymmetric Aza-Michael Addition Approach

An alternative, enantioselective approach involves the aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.[5] This reaction sets the stereochemistry of a key intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which can then be converted to this compound.[5]

  • Aza-Michael Addition: A mixture of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester and L-homophenylalanine ethyl ester is stirred in a suitable solvent (e.g., dichloromethane) at ambient temperature.[5]

  • Purification: The crude product is purified by chromatography to afford the desired diastereomer.[5]

  • Cyclization: The purified intermediate undergoes reduction of the nitro group via Pd/C catalyzed hydrogenation, followed by in situ intramolecular cyclization to give the caprolactam intermediate.[5]

  • Final Steps: The intermediate is then converted to this compound hydrochloride through established methods.[5]

Quantitative Data

The efficiency of the synthetic steps is crucial for the industrial production of this compound. The following tables summarize key quantitative data from various synthetic approaches.

Reaction StepDiastereomeric Ratio (SS:SR)Yield (%)Purity (%)Reference
Reductive Amination (crude)70:30--[US 4,410,520]
Crystallization from methyl ethyl ketone95:5--[US 4,410,520]
Recrystallization from 3-pentanone/methanol---[US 4,410,520]
Purification with acetone/ethyl acetate99.1:0.9--
Reflux in ethyl acetate99.7:0.3--
Nucleophilic Substitution96:4--[US 4,785,089]
Dynamic Kinetic Resolution-63 (overall)99.3[CN110835319A]
Asymmetric Aza-Michael AdditionDiastereomeric Ratio (S,S:R,S)Conversion (%)SolventReference
4.20 : 196.0Dichloromethane[6]
3.75 : 199.0Acetonitrile[6]
2.15 : 198.0Ethanol[6]
1.91 : 198.8Isopropanol[6]
1.88 : 199.3Xylene[6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

G cluster_0 RAAS Cascade cluster_1 Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinI Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE inhibits

Caption: Mechanism of action of benazeprilat on the RAAS pathway.

By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced secretion of aldosterone, a hormone that promotes sodium and water retention. The net effect is a decrease in peripheral vascular resistance and a reduction in blood pressure.

This compound Derivatives

The this compound scaffold has been a subject of interest for the development of novel therapeutic agents with potentially different or enhanced pharmacological profiles.

Benazeprilat

Benazeprilat is the active metabolite of this compound and is a dicarboxylic acid. It is formed by the enzymatic hydrolysis of the ethyl ester of this compound in the liver.

Novel Triazole Derivatives

Recently, a series of novel this compound-derived triazole compounds have been synthesized and investigated for their potential anticancer properties.[4] These derivatives feature an N-substituted 1,2,3-triazole moiety attached to the N-1 position of the benzazepine ring via a methylene bridge.[4]

The synthesis of these derivatives was achieved using an ultrasound-assisted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a "click chemistry" approach known for its high efficiency and selectivity.[4] Some of these novel compounds have demonstrated promising anti-proliferative activity against certain cancer cell lines.[4]

Conclusion

This compound remains a vital tool in the armamentarium against cardiovascular disease. The synthetic routes to this complex molecule have been refined over the years to improve efficiency and stereoselectivity. A thorough understanding of its synthesis and mechanism of action is crucial for researchers and professionals in the field of drug development. Furthermore, the exploration of novel derivatives based on the this compound scaffold, such as the recently reported triazole compounds, highlights the ongoing potential for innovation and the development of new therapeutics stemming from this important class of molecules.

References

Benazepril's Impact on Angiotensin II and Aldosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on the key hormonal regulators of the renin-angiotensin-aldosterone system (RAAS): angiotensin II and aldosterone. This document summarizes quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying biological and procedural frameworks.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II.[2][3] Angiotensin II is a powerful vasoconstrictor and the primary stimulus for the release of aldosterone from the adrenal cortex.[2][3]

By inhibiting ACE, this compound disrupts the RAAS cascade, leading to a significant reduction in circulating levels of angiotensin II.[4] This, in turn, results in vasodilation and a decrease in aldosterone secretion.[2][3] The reduction in aldosterone levels promotes natriuresis and a slight increase in serum potassium.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Aldosterone Aldosterone Angiotensin_II->Aldosterone  stimulates secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention->Blood_Pressure Renin Renin ACE ACE This compound This compound This compound->ACE  inhibits Figure 1: this compound's Mechanism of Action within the RAAS Pathway.

Quantitative Effects on Angiotensin II and Aldosterone

Clinical studies have consistently demonstrated this compound's ability to suppress angiotensin II and aldosterone levels, although the magnitude and duration of this effect can vary.

Effects on Angiotensin II

In a clinical trial involving patients with essential hypertension, treatment with 10 mg of this compound per day resulted in a "remarkably decreased" level of plasma angiotensin II.[4] While specific percentages of reduction in hypertensive patients are not consistently reported across all studies, the significant drop in this potent vasoconstrictor is a primary contributor to this compound's antihypertensive effect.

Effects on Aldosterone

The impact of this compound on aldosterone levels has been quantified in several studies. In patients with essential hypertension treated with 10 mg of this compound once or twice daily for six weeks, a significant decrease in urinary aldosterone excretion was observed. Another study in patients with congestive heart failure reported a 15.8% decline in aldosterone levels 24 hours after an initial dose of 2 or 5 mg of this compound.

However, the long-term suppression of aldosterone may be subject to an "escape" or "breakthrough" phenomenon. In a 24-week study of patients with mild to moderate essential hypertension, this compound (10-20 mg once daily) was found to reduce aldosterone levels only within the first two weeks of treatment.

Study Population This compound Dosage Treatment Duration Effect on Angiotensin II Effect on Aldosterone Citation
Essential Hypertension10 mg/day12 weeksRemarkably decreasedNot specified[4]
Essential Hypertension10 mg once or twice daily6 weeksNot specifiedSignificant decrease in urinary excretion
Mild to Moderate Essential Hypertension10-20 mg/day24 weeksNot specifiedDecreased only within the first 2 weeks
Congestive Heart Failure2 mg or 5 mg24 hoursNot specified15.8% decrease

Experimental Protocols

The quantification of angiotensin II and aldosterone in clinical trials typically involves the use of radioimmunoassay (RIA).

Measurement of Angiotensin II by Radioimmunoassay

A common method for the determination of plasma angiotensin II concentration involves a multi-step process:

  • Sample Collection and Preparation: Whole blood is collected in chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin II. The blood is then centrifuged at a low temperature to separate the plasma, which is subsequently stored at -80°C until analysis.

  • Solid-Phase Extraction: Plasma samples are thawed and passed through a solid-phase extraction column to isolate and concentrate angiotensin II, while removing interfering substances.

  • Radioimmunoassay: The extracted angiotensin II is then quantified using a competitive RIA. In this assay, a known amount of radiolabeled angiotensin II (typically with ¹²⁵I) competes with the unlabeled angiotensin II in the sample for binding to a limited amount of anti-angiotensin II antibody.

  • Quantification: After an incubation period, the antibody-bound angiotensin II is separated from the free angiotensin II. The radioactivity of the bound fraction is measured using a gamma counter. The concentration of angiotensin II in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

Measurement of Aldosterone by Radioimmunoassay

The protocol for measuring aldosterone by RIA is similar in principle to that of angiotensin II:

  • Sample Collection: Serum or plasma is collected from the patient. For urinary aldosterone, a 24-hour urine collection is often performed.

  • Extraction: Aldosterone is extracted from the biological matrix using an organic solvent.

  • Radioimmunoassay: The extracted aldosterone is incubated with a specific anti-aldosterone antibody and a known quantity of ¹²⁵I-labeled aldosterone.

  • Separation and Quantification: The antibody-bound and free aldosterone are separated, and the radioactivity of the bound fraction is measured. The concentration of aldosterone in the sample is then calculated from a standard curve.

Experimental_Workflow cluster_patient Patient Recruitment & Baseline cluster_treatment Treatment Protocol cluster_sampling Sample Collection cluster_analysis Laboratory Analysis Patient_Screening Patient Screening (e.g., Essential Hypertension) Baseline_Measurement Baseline Hormone Measurement (Angiotensin II & Aldosterone) Patient_Screening->Baseline_Measurement Benazepril_Admin This compound Administration (Specified Dosage & Duration) Baseline_Measurement->Benazepril_Admin Blood_Sample Blood Sample Collection (Chilled tubes with protease inhibitors) Benazepril_Admin->Blood_Sample Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Hormone_Extraction Hormone Extraction (Solid-Phase or Solvent) Plasma_Separation->Hormone_Extraction RIA Radioimmunoassay (RIA) Hormone_Extraction->RIA Data_Analysis Data Analysis & Quantification RIA->Data_Analysis Figure 2: Experimental Workflow for Assessing this compound's Effects.

Conclusion

This compound effectively reduces blood pressure by inhibiting the angiotensin-converting enzyme, leading to a significant decrease in both angiotensin II and aldosterone levels. While the reduction in angiotensin II is a direct and sustained effect, the suppression of aldosterone may be more transient, with evidence of an "aldosterone escape" phenomenon during long-term therapy. The quantification of these hormonal changes in a research setting is reliably achieved through radioimmunoassay, following specific protocols for sample collection and processing to ensure the accuracy of the results. This guide provides a foundational understanding for researchers and professionals in the field of drug development investigating the nuanced effects of ACE inhibitors on the renin-angiotensin-aldosterone system.

References

Initial Studies on the Antihypertensive Effects of Benazepril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies that established the antihypertensive effects of benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. The document details the mechanism of action, summarizes key clinical findings, and outlines the experimental protocols employed in these foundational studies.

Introduction to this compound

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1][2] Benazeprilat is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[3][4] Its efficacy in lowering blood pressure has been demonstrated in numerous early clinical trials, both as a monotherapy and in combination with other antihypertensive agents.[3][5]

Mechanism of Action

This compound exerts its antihypertensive effect through the inhibition of the renin-angiotensin-aldosterone system (RAAS).[4][6] The RAAS plays a critical role in regulating blood pressure.

The key steps in the mechanism of action are:

  • Inhibition of ACE: Benazeprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1][6]

  • Reduction of Angiotensin II: This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor.[6]

  • Vasodilation: Lower levels of angiotensin II result in the relaxation of blood vessels, leading to a decrease in total peripheral resistance and consequently, a reduction in blood pressure.[6][7]

  • Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[6][8] By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion, leading to increased sodium and water excretion.[4][8]

The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by this compound.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Renin Renin (from Kidney) ACE ACE This compound This compound (Benazeprilat) This compound->Inhibition

Caption: Renin-Angiotensin-Aldosterone System and this compound's Mechanism of Action.

Early Clinical Studies: Efficacy Data

Initial clinical trials established the dose-dependent antihypertensive efficacy of this compound. The following tables summarize the quantitative data from key early studies.

Table 1: Dose-Response Relationship of this compound Monotherapy in Mild to Moderate Hypertension.[9]
Treatment Group (once daily for 4 weeks)Number of PatientsMean Change in Systolic Blood Pressure (mmHg)Mean Change in Diastolic Blood Pressure (mmHg)
Placebo---
This compound 2 mg-Not significantly different from placeboNot significantly different from placebo
This compound 5 mg-Not significantly different from placeboNot significantly different from placebo
This compound 10 mg-Not significantly different from placeboNot significantly different from placebo
This compound 20 mg--12.2-7.7
Hydrochlorothiazide 25 mg--13.4-7.5

A multicenter study involving 206 patients with mild to moderate hypertension.[9]

Table 2: Long-Term Efficacy of this compound in Essential Hypertension.[10]
Time PointEffective Rate (%)Mean Reduction in Systolic Blood Pressure (mmHg)Mean Reduction in Diastolic Blood Pressure (mmHg)
3 months73.6--
18 months84.710.86.7

A postmarketing surveillance study following 1,831 patients with essential hypertension for 18 months.[10]

Experimental Protocols

The foundational studies on this compound employed rigorous methodologies to assess its safety and efficacy.

Patient Population and Study Design
  • Inclusion Criteria: Early studies typically enrolled adult patients (aged 18 and older) with a diagnosis of mild to moderate essential hypertension.[9][11] In some studies, patients with congestive heart failure were also included to evaluate hemodynamic effects.[12]

  • Study Design: Many initial trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7][9] This design is considered the gold standard for minimizing bias and establishing causality.

The general workflow for these clinical trials is depicted below.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Run_in Placebo Run-in Period Informed_Consent->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Treatment_A This compound (Various Doses) Randomization->Treatment_A Treatment_B Placebo Randomization->Treatment_B Treatment_C Active Comparator (e.g., Hydrochlorothiazide) Randomization->Treatment_C Follow_up Follow-up Period (e.g., 4-6 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Data_Collection Data Collection (BP, Adverse Events, etc.) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

Caption: Generalized Workflow of Early this compound Clinical Trials.
Pharmacokinetic and Pharmacodynamic Assessments

  • Pharmacokinetics: The pharmacokinetic profile of this compound and its active metabolite, benazeprilat, was investigated in various patient populations, including those with normal and impaired renal function.[13] Key parameters measured included:

    • Time to peak plasma concentration (Tmax)

    • Apparent elimination half-life (t1/2)

    • Area under the plasma concentration-time curve (AUC)[13]

  • Pharmacodynamics: The pharmacodynamic effects were assessed by measuring:

    • Blood Pressure: Blood pressure was typically measured at regular intervals using standardized methods to determine the antihypertensive effect.[7][13]

    • Serum ACE Activity: Inhibition of ACE activity was quantified to confirm the drug's mechanism of action.[13] Studies showed a marked suppression of serum ACE activity for 24 hours after administration.[13]

    • Plasma Renin Activity: Changes in plasma renin activity were also monitored.[14]

Conclusion

The initial studies on this compound provided robust evidence of its efficacy and safety as an antihypertensive agent. Through well-designed clinical trials, the dose-dependent effects on blood pressure were established, and the mechanism of action via inhibition of the renin-angiotensin-aldosterone system was confirmed. These foundational studies paved the way for the widespread clinical use of this compound in the management of hypertension and other cardiovascular conditions.

References

Benazepril's Cellular and Molecular Landscape Beyond ACE Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension, congestive heart failure, and chronic renal failure.[1][2][3] Its primary mechanism of action involves the inhibition of ACE, which in turn reduces the production of angiotensin II, a potent vasoconstrictor, and inhibits the degradation of bradykinin, a vasodilator.[3][4][5] However, a growing body of evidence suggests that the therapeutic benefits of this compound extend beyond its effects on the renin-angiotensin-aldosterone system. This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound that are independent of its ACE-inhibitory activity, offering valuable insights for researchers, scientists, and drug development professionals.

Key Cellular and Molecular Targets of this compound

Beyond its well-established role as an ACE inhibitor, this compound exerts its pleiotropic effects by modulating a variety of signaling pathways and molecular targets involved in oxidative stress, inflammation, fibrosis, and angiogenesis.

Attenuation of Oxidative Stress

This compound has been shown to possess antioxidant properties that contribute to its protective effects in various pathological conditions.[6] In a model of doxorubicin-induced cardiotoxicity, this compound pretreatment was found to counteract oxidative stress.[6][7] This was evidenced by the modulation of key antioxidant enzymes. The drug's ability to reduce intracellular reactive oxygen species (ROS) production has also been observed in a rat model of left ventricular hypertrophy.[1][2]

Modulation of Pro-inflammatory and Pro-fibrotic Pathways

This compound demonstrates significant anti-inflammatory and anti-fibrotic activities by targeting key signaling cascades.

  • NF-κB and TGF-β Signaling: In rats with left ventricular hypertrophy, this compound treatment led to the downregulation of both the NF-κB and TGF-β signaling pathways.[1][2] This was associated with a significant reduction in the protein levels of pro-inflammatory markers such as TNF-α and VCAM-1, as well as a decrease in collagen type I/III, indicating an anti-fibrotic effect.[1][2]

  • TGF-β1, ILK, and α-SMA Expression: In the context of diabetic nephropathy, this compound has been shown to inhibit the expression of transforming growth factor-β1 (TGF-β1), integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA).[8][9] These molecules are key players in the pathogenesis of renal fibrosis. This compound's inhibitory effect on these markers was observed in both the glomeruli of diabetic rats and in cultured glomerular mesangial cells exposed to high glucose.[8]

Regulation of Kinase Signaling Cascades

This compound influences several kinase signaling pathways that are crucial for cell growth, proliferation, and survival.

  • PI3K/Akt Pathway: In doxorubicin-treated cardiac myoblast cells (H9c2), this compound offered protection against apoptosis by activating the PI3K/Akt signaling pathway.[6][7] This protective effect was demonstrated by the enhanced phosphorylation of Akt, a key downstream effector of PI3K.[6]

  • MAPK/ERK Pathway: this compound has been shown to affect the p42/44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway. In diabetic rats, the renoprotective effects of this compound were partly attributed to the inhibition of the angiotensin II-p42/44MAPK pathway.[10] Furthermore, in glomerular mesangial cells, this compound significantly attenuated the high glucose-induced phosphorylation of ERK.[8]

Impact on Extracellular Matrix Remodeling

This compound plays a role in regulating the turnover of the extracellular matrix (ECM), which is crucial in conditions like diabetic nephropathy.

  • MMP-2 and TIMP-2 Balance: In diabetic rats, this compound treatment was found to upregulate the expression and activity of matrix metalloproteinase-2 (MMP-2) while downregulating the expression of its endogenous inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2).[11] This shift in the MMP-2/TIMP-2 balance helps to inhibit the excessive deposition of ECM components like type IV collagen in the glomerulus.[11]

Enhancement of Nitric Oxide Bioavailability

This compound can enhance the production of nitric oxide (NO), a key molecule in maintaining endothelial function. In rats with myocardial ischemia, treatment with this compound significantly increased the levels of nitric oxide metabolites (NOx) and cyclic guanosine monophosphate (cGMP) in the cardiac interstitial fluid.[12]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on its various non-ACE targets as reported in the cited literature.

Target/PathwayExperimental ModelKey FindingsReference
PI3K/Akt Signaling Doxorubicin-treated H9c2 cellsPretreatment with this compound significantly enhanced the phosphorylation of Akt.[6]
Oxidative Stress Doxorubicin-treated H9c2 cellsCo-treatment with this compound significantly reduced the levels of apoptosis due to DOX-mediated cellular damage.[6][7]
TGF-β1, ILK, α-SMA Glomeruli of diabetic ratsThis compound treatment inhibited the increased expression of TGF-β1, ILK, and α-SMA.[8][9]
ERK and Akt Phosphorylation High glucose-treated glomerular mesangial cellsThis compound significantly attenuated the high glucose-induced ERK and Akt phosphorylation.[8]
NF-κB and TGF-β Signaling Rats with left ventricular hypertrophyThis compound treatment significantly attenuated protein levels of Collagen type I/III, TGF-β, TNF-α, and VCAM-1, and reduced NF-κB and Smad activation.[1][2]
p42/44MAPK Pathway Diabetic ratsThe expression of phospo-p44/42MAPK protein was decreased in the this compound-treated group compared to the untreated diabetic group.[10]
MMP-2 and TIMP-2 Diabetic ratsIn the this compound-treated group, the mRNA, enzymatic activity, and protein levels of MMP-2 increased, while the expression of TIMP-2 decreased compared to the untreated diabetic group.[11]
Nitric Oxide and cGMP Rats with myocardial ischemiaThis compound significantly increased NOx and cGMP levels in the cardiac interstitial fluid compared to untreated ischemic animals (P < 0.05).[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows influenced by this compound.

Benazepril_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival

Caption: this compound's activation of the PI3K/Akt signaling pathway.

Benazepril_TGF_beta_Pathway This compound This compound TGF_beta TGF-β1 This compound->TGF_beta Inhibits ILK ILK TGF_beta->ILK alpha_SMA α-SMA ILK->alpha_SMA Fibrosis Fibrosis alpha_SMA->Fibrosis

Caption: this compound's inhibition of the pro-fibrotic TGF-β1/ILK/α-SMA pathway.

Benazepril_NF_kB_Pathway This compound This compound ROS Intracellular ROS This compound->ROS Reduces NF_kB NF-κB ROS->NF_kB Activates Inflammatory_Genes TNF-α, VCAM-1 NF_kB->Inflammatory_Genes Upregulates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's downregulation of the NF-κB inflammatory pathway.

Benazepril_MMP_TIMP_Workflow This compound This compound MMP2 MMP-2 Expression & Activity This compound->MMP2 Upregulates TIMP2 TIMP-2 Expression This compound->TIMP2 Downregulates ECM_Degradation ECM Degradation MMP2->ECM_Degradation TIMP2->MMP2 Inhibits ECM_Deposition ECM Deposition ECM_Degradation->ECM_Deposition Reduces

Caption: this compound's regulation of the MMP-2/TIMP-2 balance in ECM remodeling.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the non-ACE mediated effects of this compound.

Cell Culture and Treatment
  • H9c2 Cell Culture: Rat embryonic cardiac myoblast cells (H9c2) were used to model doxorubicin-induced cardiotoxicity.[6] The cells were cultured in appropriate media and treated with this compound hydrochloride, doxorubicin, or a combination to assess the drug's protective effects.[6]

  • Glomerular Mesangial Cell (GMC) Culture: GMCs were cultured to study the effects of this compound in the context of diabetic nephropathy.[8] The cells were exposed to high glucose (HG) to mimic diabetic conditions, followed by treatment with this compound.[8]

Animal Models
  • Doxorubicin-Induced Cardiotoxicity Model: This in vitro model was established using H9c2 cells treated with doxorubicin.[6][7]

  • Streptozotocin (STZ)-Induced Diabetic Rat Model: Diabetes was induced in rats by intraperitoneal injection of STZ to create a model of diabetic nephropathy.[8][11] These rats were then treated with this compound for a specified duration.[8][11]

  • Left Ventricular Hypertrophy Rat Model: Left ventricular hypertrophy was induced in rats by abdominal aortic coarctation.[1][2] These animals were subsequently treated with this compound to evaluate its anti-inflammatory and anti-fibrotic effects.[1][2]

Molecular and Cellular Assays
  • Western Blot Analysis: This technique was used to determine the protein levels and phosphorylation status of key signaling molecules, including Akt, ERK, ILK, and α-SMA.[6][8]

  • Real-Time Quantitative RT-PCR: The gene expression levels of TGF-β1, ILK, α-SMA, MMP-2, and TIMP-2 were quantified using this method.[8][11]

  • Immunohistochemistry and Immunofluorescence: These staining techniques were employed to visualize and assess the protein expression of TGF-β1, ILK, α-SMA, MMP-2, TIMP-2, and type IV collagen in kidney tissues.[8][11]

  • Enzyme Activity Assays: The activities of myocardial enzymes such as lactate dehydrogenase (LDH), superoxide dismutase, catalase, and glutathione peroxidase were measured to assess cellular damage and oxidative stress.[6] Gelatin zymography was used to determine the enzymatic activity of MMP-2.[11]

  • Cell Viability and Apoptosis Assays: Cell viability was assessed using standard assays, and apoptosis was evaluated to determine the protective effects of this compound against doxorubicin-induced cell death.[6]

Conclusion

The therapeutic efficacy of this compound is not solely attributable to its ACE-inhibitory properties. This guide has elucidated a range of cellular and molecular targets beyond ACE that are modulated by this compound. These include the attenuation of oxidative stress, the downregulation of pro-inflammatory and pro-fibrotic signaling pathways such as NF-κB and TGF-β, the regulation of kinase cascades like PI3K/Akt and MAPK/ERK, the modulation of extracellular matrix turnover through the MMP-2/TIMP-2 axis, and the enhancement of nitric oxide bioavailability. A comprehensive understanding of these non-ACE mediated effects is crucial for optimizing the clinical application of this compound and for the development of novel therapeutic strategies targeting these pathways in cardiovascular and renal diseases. Further research is warranted to fully unravel the intricate molecular mechanisms underlying the pleiotropic benefits of this compound.

References

The Dawn of a New Antihypertensive: Early Research on the Therapeutic Potential of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the foundational research that established the therapeutic potential of benazepril, a pivotal angiotensin-converting enzyme (ACE) inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core preclinical and clinical investigations that paved the way for its widespread use in treating hypertension and other cardiovascular diseases. This document adheres to stringent data presentation and visualization standards to facilitate a deep and practical understanding of this compound's early development.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that is rapidly absorbed and subsequently hydrolyzed in the liver to its active metabolite, benazeprilat.[1][2] Benazeprilat is a potent, non-sulfhydryl inhibitor of the angiotensin-converting enzyme (ACE).[2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II exerts its effects by binding to AT1 receptors, leading to systemic vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased sodium and water retention by the kidneys.[4] By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4]

The inhibition of ACE also leads to an accumulation of bradykinin, a potent vasodilator that is normally degraded by ACE (also known as kininase II).[4] While the primary antihypertensive effect of this compound is attributed to the suppression of the RAAS, the potentiation of the vasodilatory effects of bradykinin may also contribute to its therapeutic efficacy.[4]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Benazeprilat Intervention

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Benazeprilat Benazeprilat Benazeprilat->ACE Inhibition Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of benazeprilat.

Quantitative In Vitro Data

Early in vitro studies were crucial for characterizing the inhibitory potency of benazeprilat on ACE. While specific data on human ACE from the earliest studies is limited in the public domain, studies in other species provided foundational knowledge.

Compound Enzyme Source IC50 Reference
BenazeprilatFeline Plasma ACE~4.3 mmol/L[1]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and benazeprilat were extensively studied in healthy volunteers and various patient populations to establish appropriate dosing regimens.

Pharmacokinetics in Healthy Volunteers

Following oral administration, this compound is rapidly absorbed and converted to benazeprilat.

Parameter This compound Benazeprilat Reference
Tmax (fasting) 0.5 - 1.0 hours1.0 - 2.0 hours[4]
Tmax (non-fasting) -2.0 - 4.0 hours[4]
Half-life (t½) ~0.6 hoursBiphasic: Initial ~2.7 h, Terminal ~22.3 h[1]
Protein Binding ~96.7%~95.3%[4]
Elimination Primarily metabolizedRenal and biliary excretion[5]
Pharmacokinetics in Special Populations

The pharmacokinetics of benazeprilat are altered in patients with renal impairment.

Patient Population Creatinine Clearance Effect on Benazeprilat Pharmacokinetics Reference
Mild-to-moderate renal insufficiency >30 mL/minMinimal change[2]
Severe renal insufficiency <30 mL/minReduced elimination, leading to accumulation[2]
Hepatic cirrhosis N/ABioavailability of benazeprilat is not affected[2]

Early Clinical Efficacy in Hypertension

Numerous dose-ranging and placebo-controlled studies were conducted to evaluate the antihypertensive efficacy of this compound.

Dose-Response Studies in Mild to Moderate Hypertension
Daily Dose Number of Patients Mean Reduction in Seated Blood Pressure (Systolic/Diastolic mmHg) Reference
10 mg803 (in total across studies)A dose-response relationship was observed from 10 to 80 mg.[6]
20 mg4706 - 12 / 4 - 7 mmHg (trough values)[3]
20 mg206-12.2 / -7.7 mmHg
40 mg-Further small reductions beyond the 20 mg dose.
80 mg-Further small reductions beyond the 20 mg dose.

Note: The reported blood pressure reductions are typically the difference between the active treatment and placebo groups at the end of the study period.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical and clinical studies during the early research phase of this compound.

Preclinical Animal Models of Hypertension

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats

This model was instrumental in studying renovascular hypertension, a condition characterized by high renin levels, making it suitable for evaluating ACE inhibitors.

  • Animal Species: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Rats are anesthetized.

    • A flank incision is made to expose the left renal artery.

    • A U-shaped silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery to induce stenosis.[7][8] The contralateral (right) kidney is left untouched.[9]

    • The incision is closed, and the animal is allowed to recover.

  • Outcome Assessment:

    • Blood pressure is monitored regularly using methods like the tail-cuff method.

    • Plasma renin activity and angiotensin II levels are measured from blood samples.

    • Development of hypertension typically occurs over several weeks.[9]

Early Phase Clinical Trials in Essential Hypertension

Typical Study Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study

  • Patient Population: Adult patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

  • Inclusion Criteria (General):

    • Age 18 years or older.[10]

    • Diagnosis of essential hypertension.

    • Ability to provide informed consent.

  • Exclusion Criteria (General):

    • Secondary hypertension.

    • History of hypersensitivity to ACE inhibitors.[11]

    • Significant cardiovascular, hepatic, or renal disease (unless specified by the protocol).[10]

    • Pregnancy or lactation.[11]

  • Study Protocol:

    • Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.

    • Randomization: Eligible patients are randomly assigned to receive a specific once-daily dose of this compound (e.g., 5 mg, 10 mg, 20 mg, 40 mg) or placebo.

    • Treatment Period: Patients are treated for a defined period (e.g., 4-8 weeks).

    • Blood Pressure Measurement: Seated blood pressure is measured at trough (24 hours post-dose) at regular intervals throughout the study.

    • Safety Monitoring: Adverse events, laboratory parameters (e.g., serum creatinine, potassium), and physical examinations are monitored.

Experimental Workflow for a Dose-Response Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (Mild-to-Moderate Hypertension) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Screening->Inclusion_Exclusion Placebo_Run_in Placebo Run-in Period (2-4 weeks) Inclusion_Exclusion->Placebo_Run_in Eligible Randomization Randomization Placebo_Run_in->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Benazepril_10mg This compound 10mg Group Randomization->Benazepril_10mg Benazepril_20mg This compound 20mg Group Randomization->Benazepril_20mg Benazepril_40mg This compound 40mg Group Randomization->Benazepril_40mg Treatment_Phase Treatment Phase (e.g., 8 weeks) Placebo_Group->Treatment_Phase Benazepril_10mg->Treatment_Phase Benazepril_20mg->Treatment_Phase Benazepril_40mg->Treatment_Phase Data_Collection Data Collection (BP, Adverse Events, Labs) Treatment_Phase->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: A typical workflow for an early-phase dose-response clinical trial of this compound.

Conclusion

The early research on this compound meticulously characterized its mechanism of action, pharmacokinetic profile, and clinical efficacy. Through a combination of in vitro studies, preclinical animal models, and well-designed clinical trials, the therapeutic potential of this compound as a safe and effective antihypertensive agent was firmly established. This foundational work not only paved the way for the approval and widespread clinical use of this compound but also contributed significantly to the broader understanding of the role of the renin-angiotensin-aldosterone system in cardiovascular disease. The data and protocols outlined in this technical guide serve as a valuable resource for researchers and professionals in the ongoing development of novel cardiovascular therapies.

References

Methodological & Application

Application Notes & Protocols: Administering Benazepril in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benazepril is a potent and widely used angiotensin-converting enzyme (ACE) inhibitor for managing hypertension and heart failure.[1][2] It functions as a prodrug, which is metabolized in the liver to its active form, benazeprilat.[2][3][4] Benazeprilat inhibits the ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][5] Rodent models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are crucial for preclinical evaluation of antihypertensive agents like this compound. These application notes provide a detailed protocol for its administration in such models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effects by disrupting the RAAS pathway. Under conditions of low blood pressure, the kidneys release renin, which converts angiotensinogen to angiotensin I. The angiotensin-converting enzyme (ACE) then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[1] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][6]

This compound's active metabolite, benazeprilat, competitively inhibits ACE, thereby blocking the formation of angiotensin II.[2] This inhibition leads to several downstream effects:

  • Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax, decreasing peripheral vascular resistance and lowering blood pressure.[1]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone secretion, which reduces sodium and water retention by the kidneys.[1][7]

  • Increased Bradykinin: ACE (also known as kininase II) is responsible for degrading bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, further contributing to its blood pressure-lowering effect.[4]

RAAS_Pathway cluster_stimulation Stimulus cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs / Endothelium cluster_adrenal Adrenal Gland Low_BP Low Blood Pressure Renin Renin Low_BP->Renin stimulates Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention causes Angiotensin_I->ACE Angiotensin_II->Aldosterone stimulates release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes This compound This compound (Benazeprilat) This compound->ACE inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase

This compound's mechanism of action within the RAAS pathway.

Experimental Protocols

Animal Models of Hypertension
  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. This compound administration has been shown to cause significant antihypertensive effects in SHRs.[8][9][10]

  • Renal Hypertensive Rat (RHR): This model mimics hypertension caused by renal artery stenosis. This compound is also effective in this model.[8]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a model of salt-sensitive, low-renin hypertension.[11][12] It is important to note that some studies have found this compound to have no clear effect on blood pressure in the DOCA/salt model, likely due to the renin-independent nature of the hypertension.[8]

Materials
  • This compound Hydrochloride (e.g., CGS 14824 A)[8][10]

  • Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose or distilled water)

  • Rodent models (e.g., male SHRs, 4-8 weeks of age)[10][11]

  • Oral gavage needles (stainless steel, curved or straight, appropriate size for the animal)

  • Syringes

  • Analytical balance

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

This compound Preparation and Administration

a. Preparation of Dosing Solution:

  • Weigh the required amount of this compound hydrochloride powder using an analytical balance.

  • Prepare a suspension in a suitable vehicle. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 300g rat (requiring 3 mg), suspend 10 mg of this compound in 10 mL of the vehicle.

  • Vortex the suspension thoroughly before each use to ensure homogeneity. An oral suspension can also be prepared by crushing commercially available tablets.[13]

b. Dosing and Administration Route:

  • Route: Oral (per os, p.o.), administered via gavage. This is the standard route for mimicking clinical use.[8][10]

  • Dosage: Effective doses in hypertensive rats typically range from 0.3 mg/kg to 10 mg/kg per day.[8] Studies have demonstrated dose-dependent effects, with 3 and 10 mg/kg/day significantly reducing blood pressure and cardiac hypertrophy in SHRs.[10] A dose of 10 mg/kg/day has been used for longer-term studies investigating renal injury.[9]

  • Frequency: Once daily administration is common.[9][10][14]

  • Duration: Treatment duration can vary from a single dose to assess acute effects, to several weeks (e.g., 4 to 16 weeks) for chronic studies on cardiac remodeling and renal protection.[8][10][14]

Experimental Workflow
  • Acclimatization: House animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment.[11]

  • Baseline Measurement: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for all animals. Telemetry is the gold standard, but tail-cuff methods are widely used.

  • Group Allocation: Randomly divide animals into a control group (receiving vehicle only) and one or more treatment groups (receiving different doses of this compound).

  • Treatment Period: Administer the vehicle or this compound solution orally once daily for the planned duration of the study (e.g., 12 weeks).[9][10]

  • Monitoring: Monitor blood pressure periodically (e.g., weekly). Also, monitor body weight and general health status.

  • Terminal Procedures: At the end of the study, perform final blood pressure measurements. Anesthetize the animals to collect blood samples (for measuring plasma ACE activity, renin, aldosterone) and tissues (heart, kidneys) for histological analysis or weight measurement (e.g., left ventricular weight).[10]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment against the control group.

Experimental_Workflow cluster_groups Groups A 1. Animal Selection (e.g., SHRs, 4 weeks old) B 2. Acclimatization (1-2 weeks) A->B C 3. Baseline Measurements (Blood Pressure, Body Weight) B->C D 4. Random Group Assignment C->D Control Control Group (Vehicle via oral gavage) D->Control Treatment This compound Group (e.g., 10 mg/kg via oral gavage) D->Treatment E 5. Chronic Dosing (Once daily for 12 weeks) Treatment->E F 6. Periodic Monitoring (Weekly Blood Pressure) E->F G 7. Final Measurements & Sample Collection F->G H 8. Data Analysis & Interpretation G->H

General experimental workflow for administering this compound.

Data Presentation

Table 1: Summary of this compound Administration Protocols in Hypertensive Rat Models
Rodent ModelDosageRouteFrequency & DurationKey FindingsReference
Spontaneously Hypertensive Rat (SHR)0.3 - 10 mg/kgp.o.Single or repeatedSignificant antihypertensive effects.[8]
Renal Hypertensive Rat0.3 - 10 mg/kgp.o.Single or repeatedSignificant antihypertensive effects.[8]
Spontaneously Hypertensive Rat (SHR)10 mg/kg/dayp.o.Once daily for 12 weeksReduced SBP, alleviated renal lesions, suppressed AGE/RAGE accumulation.[9]
Spontaneously Hypertensive Rat (SHR)3 and 10 mg/kg/dayp.o.Once daily for 12 weeksDose-dependent reduction in blood pressure and cardiac hypertrophy.[10]
Rat Model of Left Ventricular Hypertrophy1 mg/kg/dayGavageOnce daily for 4 weeksReduced LV hypertrophy, dilatation, and fibrosis.[14]
Table 2: Pharmacokinetic Parameters
ParameterThis compoundBenazeprilat (Active Metabolite)NotesReference
Peak Plasma Concentration (Post-oral dose) Reached within 0.5-1.0 hoursReached within 1-3 hoursThis compound is rapidly converted to benazeprilat.[15][16]
Metabolism Almost completely metabolized in the liver to benazeprilat.-This compound is a prodrug.[3][5]
Protein Binding ~96.7%~95.3%Highly protein-bound.[5]
Elimination Predominantly renal excretion of metabolites.Dual excretion via bile and urine.The dual excretion may be advantageous in animals with renal insufficiency.[3][5][16]
Effective Half-life (after repeated dosing) -10-11 hoursAllows for once-daily dosing.[5][17]

References

Application Notes and Protocols for the Quantification of Benazepril in Plasma Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of benazepril in plasma samples using High-Performance Liquid Chromatography (HPLC) with either UV or Mass Spectrometry (MS) detection. The protocols are designed to be practical and reproducible for research, bioequivalence studies, and pharmacokinetic analysis.

Introduction

This compound is a prodrug that is hydrolyzed in the body to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5] By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2][3][4][5] Accurate quantification of this compound and its active metabolite in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and establishing bioequivalence of generic formulations.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the mechanism of action.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Benazeprilat) This compound->ACE Inhibition

This compound's Inhibition of the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

Two primary methods for the HPLC-based quantification of this compound in plasma are presented: an HPLC-UV method for general applications and a more sensitive LC-MS/MS method for studies requiring lower detection limits.

Method 1: HPLC with UV Detection

This method is suitable for routine analysis and bioequivalence studies where high sensitivity is not the primary requirement.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.

  • Protocol:

    • To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 40:60 v/v), with the pH adjusted to 7.0.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 233 nm.

  • Internal Standard: Moexipril can be used as an internal standard.[6]

Method 2: LC-MS/MS for Higher Sensitivity

This method is ideal for pharmacokinetic studies that require high sensitivity and specificity.

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, which is beneficial for sensitive MS detection.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • To 200 µL of plasma, add the internal standard (e.g., rutaecarpine) and 200 µL of 0.1% formic acid in water.

    • Load the entire mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Operated in the multiple reaction monitoring (MRM) mode. The specific mass transitions would be:

    • This compound: m/z 425.5 → [Specific fragment ion]

    • Benazeprilat: m/z 397.5 → [Specific fragment ion]

    • Rutaecarpine (IS): m/z 288.3 → [Specific fragment ion]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in plasma samples.

HPLC_Workflow Start Plasma Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep PP Protein Precipitation Sample_Prep->PP SPE Solid-Phase Extraction Sample_Prep->SPE HPLC HPLC Analysis PP->HPLC SPE->HPLC UV_Detection UV Detection HPLC->UV_Detection MS_Detection MS/MS Detection HPLC->MS_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis MS_Detection->Data_Analysis End Results Data_Analysis->End

General workflow for this compound quantification in plasma.

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for the HPLC-UV and LC-MS/MS methods for this compound quantification in plasma.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy (% Recovery)98.66 - 99.32%
Precision (% RSD) - Intra-day0.11 - 0.19%
Precision (% RSD) - Inter-day1.11 - 1.72%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range6.67 - 666.67 ng/mL
Correlation Coefficient (r²)> 0.992
Lower Limit of Quantification (LLOQ)6.67 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD) - Intra-day< 15%
Precision (% RSD) - Inter-day< 15%

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in plasma samples. The choice of method will depend on the specific requirements of the study, particularly the desired sensitivity and the available instrumentation. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes: Establishing a Dose-Response Curve for Benazepril in Canines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benazepril is a pro-drug that is metabolized in the liver to its active form, benazeprilat.[1] Benazeprilat is a potent angiotensin-converting enzyme (ACE) inhibitor used in veterinary medicine to treat heart failure, high blood pressure, and chronic kidney disease in dogs.[2] By inhibiting ACE, benazeprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation, a decrease in blood pressure, and reduced aldosterone secretion. This document provides a summary of the dose-dependent effects of this compound in canines and detailed protocols for key experiments.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound's therapeutic effects are primarily mediated through its inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling pathway and the point of intervention for benazeprilat.

RAAS_Pathway cluster_0 Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_II Angiotensin II Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone stimulates Vasoconstriction Vasoconstriction, Sodium & Water Retention Angiotensin_II->Vasoconstriction leads to Aldosterone->Vasoconstriction leads to Renin->Angiotensin_I converts ACE->Angiotensin_II converts Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE inhibits BP_Workflow cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dosing & Measurement cluster_2 Phase 3: Data Analysis Acclimatization 1. Acclimatize Dogs (5-10 min in quiet room) Baseline_BP 2. Measure Baseline BP (Average of 5-7 readings) Acclimatization->Baseline_BP Dosing 3. Administer this compound (Oral, specified dose) Baseline_BP->Dosing Time_Points 4. Measure BP at Time Points (e.g., 2, 4, 8, 12, 24h post-dose) Dosing->Time_Points Data_Analysis 5. Analyze Data (Compare post-dose to baseline) Time_Points->Data_Analysis

References

Application Notes and Protocols for Studying Chronic Kidney Disease Progression with Benazepril in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. Animal models are indispensable tools for understanding the pathophysiology of CKD and for the preclinical evaluation of potential therapeutic agents. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used drug in both clinical practice and preclinical research to slow the progression of CKD.[1] It primarily exerts its therapeutic effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to reduced blood pressure, decreased proteinuria, and attenuation of renal fibrosis.[1]

These application notes provide detailed protocols for utilizing this compound in common animal models of CKD, along with methods for assessing its efficacy. The information is intended to guide researchers in designing and executing robust preclinical studies to investigate CKD progression.

Data Presentation: Efficacy of this compound in Animal Models of CKD

The following tables summarize the quantitative effects of this compound in various animal models of CKD as reported in the scientific literature.

Table 1: Effect of this compound on Renal Function and Blood Pressure in a Canine Model of Remnant Kidney

ParameterPre-Benazepril AdministrationDuring this compound Administration (2 mg/kg/day for 2 weeks)Post-Benazepril Administration
Blood PressureSignificantly increased post-renal ablationSignificantly decreasedReturned to pre-administration levels
Angiotensin IIElevatedSignificantly decreasedIncreased to pre-administration levels
AldosteroneElevatedSignificantly decreasedIncreased to pre-administration levels
Blood Urea Nitrogen (BUN)Significantly increased post-renal ablationNo significant change-
Serum Creatinine (sCr)Significantly increased post-renal ablationNo significant change-

Data synthesized from a study on a canine remnant kidney model of chronic renal failure.[2]

Table 2: Effect of this compound on Proteinuria and Survival in Feline CKD

ParameterThis compound Group (0.5-1 mg/kg/day)Placebo Group
Urine Protein:Creatinine Ratio (UPC)Significant reductionNo significant change
Survival Time (all cats)501 days (mean)391 days (mean)
Survival Time (cats with UPC > 1)401 days126 days

Data from an interim assessment of the BENRIC clinical trial in cats with naturally occurring CKD.[3]

Table 3: Effect of this compound on Renal Parameters in a Rat Model of Diabetic Nephropathy

ParameterDiabetic Control GroupThis compound-Treated Group (10 mg/kg/day for 8 weeks)
24-h Urinary ProteinSignificantly higher than normalSignificantly lower than diabetic control
Serum Creatinine (sCr)Significantly higher than normalSignificantly lower than diabetic control
Blood Urea Nitrogen (BUN)Significantly higher than normalSignificantly lower than diabetic control
Tubulointerstitial Injury IndexSignificantly higher than normalSignificantly lower than diabetic control
α-SMA Expression (renal tissue)Significantly higher than normalSignificantly reduced compared to diabetic control

Data from a study on streptozotocin-induced diabetic nephropathy in rats.[4]

Experimental Protocols

Protocol 1: Induction of CKD using 5/6 Nephrectomy in Rats

This surgical model induces CKD by reducing the renal mass, leading to hypertension, proteinuria, and glomerulosclerosis.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Stereomicroscope

  • Warming pad

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

  • First Surgery (Right Unilateral Nephrectomy):

    • Place the rat in a prone position on a warming pad.

    • Make a dorsal midline incision to expose the right kidney.

    • Carefully dissect the kidney from the surrounding adrenal gland and fat tissue.

    • Ligate the renal artery, vein, and ureter with surgical sutures.

    • Remove the right kidney.

    • Close the muscle and skin layers with sutures.

  • Recovery: Allow the rats to recover for one week.

  • Second Surgery (2/3 Nephrectomy of the Left Kidney):

    • Anesthetize the rat as before.

    • Expose the left kidney through a dorsal midline incision.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • Alternatively, surgically resect the upper and lower thirds of the kidney.

    • Close the incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.

  • Sham Operation: For the control group, perform sham surgeries which involve anesthesia, incision, and mobilization of the kidneys without performing the nephrectomy.

Protocol 2: Induction of CKD using Adenine-Enriched Diet in Mice

This non-surgical model induces tubulointerstitial nephritis and fibrosis.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Adenine (powder)

  • Standard rodent chow

  • Casein (optional, to improve palatability)

Procedure:

  • Diet Preparation: Prepare an adenine-enriched diet by mixing adenine powder with standard rodent chow. A common concentration for mice is 0.2% (w/w).[4][5] Adding casein may improve the palatability of the diet.

  • Induction Phase: Feed the mice with the adenine-enriched diet for 4 to 8 weeks.[5] The duration can be adjusted to achieve the desired severity of CKD.

  • Monitoring: Monitor the body weight and food intake of the animals regularly. Adenine-fed animals may exhibit weight loss.

  • Control Group: Feed a control group of mice with the standard chow without adenine.

  • Assessment of CKD: After the induction period, confirm the development of CKD by measuring serum creatinine, BUN, and examining kidney histology for tubulointerstitial fibrosis.

Protocol 3: this compound Administration

Materials:

  • This compound hydrochloride tablets

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution:

    • Crush the this compound tablets into a fine powder using a mortar and pestle.

    • Suspend the powder in the chosen vehicle to the desired concentration. For example, to achieve a dose of 10 mg/kg in a 200g rat with a gavage volume of 1 ml, the concentration would be 2 mg/ml.

  • Administration:

    • Administer the this compound suspension orally via gavage once daily.

    • The typical dosage for rats is 10 mg/kg/day.[4]

    • The typical dosage for dogs is 0.25-0.5 mg/kg/day.[6][7]

    • The typical dosage for cats is 0.5-1.0 mg/kg/day.[3]

  • Treatment Duration: The duration of treatment will depend on the study objectives, but typically ranges from several weeks to months.

  • Control Group: Administer the vehicle alone to the control group using the same volume and frequency.

Protocol 4: Western Blot for α-Smooth Muscle Actin (α-SMA)

α-SMA is a marker of myofibroblast activation and is upregulated in renal fibrosis.

Materials:

  • Kidney tissue lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody: anti-α-SMA

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize kidney tissue in RIPA buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescence substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

Protocol 5: Immunohistochemistry for Transforming Growth Factor-β1 (TGF-β1)

TGF-β1 is a key cytokine that promotes renal fibrosis.

Materials:

  • Paraffin-embedded kidney sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-TGF-β1

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

  • Blocking: Block non-specific binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TGF-β1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

  • Signal Amplification: Wash and then incubate with the streptavidin-HRP complex.

  • Visualization: Wash and apply the DAB substrate to develop the color.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Microscopy: Examine the sections under a microscope and quantify the staining intensity or the percentage of positive area.

Mandatory Visualizations

Signaling Pathway

Benazepril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (catalyzes) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (catalyzes) ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binds to) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion TGF_beta1 TGF-β1 Upregulation AT1_Receptor->TGF_beta1 This compound This compound This compound->ACE (inhibits) alpha_SMA α-SMA Expression TGF_beta1->alpha_SMA Renal_Fibrosis Renal Fibrosis alpha_SMA->Renal_Fibrosis CKD_Progression CKD Progression Renal_Fibrosis->CKD_Progression

Caption: Mechanism of action of this compound in mitigating CKD progression.

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model Selection (Rat, Mouse, etc.) CKD_Induction CKD Induction (e.g., 5/6 Nephrectomy, Adenine Diet) Animal_Model->CKD_Induction Benazepril_Treatment This compound Treatment Group (Oral Gavage) CKD_Induction->Benazepril_Treatment Control_Group Control Group (Vehicle Gavage) CKD_Induction->Control_Group Monitoring In-life Monitoring (Body Weight, Blood Pressure, Proteinuria) Benazepril_Treatment->Monitoring Control_Group->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, Urine, Kidneys) Monitoring->Sacrifice Biochemical_Analysis Biochemical Analysis (BUN, sCr) Sacrifice->Biochemical_Analysis Histological_Analysis Histological Analysis (H&E, PAS, Trichrome) Sacrifice->Histological_Analysis Molecular_Analysis Molecular Analysis (Western Blot for α-SMA, IHC for TGF-β1) Sacrifice->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for studying this compound in animal models of CKD.

References

Application Notes: The Role of Benazepril in Cardiac Remodeling and Heart Failure Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely utilized in the management of hypertension, congestive heart failure, and chronic renal failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat, which exerts its therapeutic effects by inhibiting the ACE.[2] This inhibition blocks the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin-aldosterone system (RAAS).[3] The subsequent reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a reduction in sympathetic nervous system activity, collectively lowering blood pressure and reducing the workload on the heart.[3] These actions make this compound a critical tool for researchers studying the mechanisms of cardiac remodeling and the progression of heart failure.

These application notes provide a comprehensive overview of this compound's use in research, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and illustrating the core signaling pathways involved.

Mechanism of Action and Key Signaling Pathways

This compound's primary mechanism involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, this compound prevents the formation of angiotensin II, which in turn mitigates its downstream effects, including vasoconstriction, inflammation, fibrosis, and cellular hypertrophy.[1][3] This action is central to its ability to reduce adverse cardiac remodeling.[1]

Beyond RAAS, research indicates that this compound influences other critical signaling pathways implicated in cardiac pathology:

  • TGF-β/Smad Pathway: This pathway is a major driver of myocardial fibrosis. Studies have shown that this compound can decrease the expression of transforming growth factor-beta 1 (TGF-β1) and its downstream effector Smad3, thereby attenuating collagen deposition and fibrosis.[4][5]

  • PI3K/Akt Pathway: In models of doxorubicin-induced cardiotoxicity, this compound has demonstrated a cardioprotective effect by activating the PI3K/Akt signaling pathway.[6] This pathway is crucial for cell survival and can counteract apoptosis.[6]

  • NF-κB Signaling: this compound exhibits anti-inflammatory properties by down-regulating the nuclear factor-kappa B (NF-κB) signaling pathway.[7] This can reduce the expression of inflammatory cytokines and adhesion molecules, mitigating inflammation-driven cardiac damage.[7]

RAAS_Pathway_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction, Fibrosis, Hypertrophy AT1_Receptor->Vasoconstriction This compound This compound (Benazeprilat) This compound->Angiotensin_I Inhibits ACE

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound.

Intracellular_Signaling cluster_main Downstream Effects of RAAS Blockade by this compound cluster_detrimental Inhibited Pathways cluster_protective Activated Pathway This compound This compound AngII Angiotensin II Reduction This compound->AngII PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates ROS Reactive Oxygen Species (ROS) AngII->ROS TGF_Smad TGF-β/Smad Pathway AngII->TGF_Smad NFkB NF-κB Pathway AngII->NFkB Fibrosis Fibrosis & Inflammation TGF_Smad->Fibrosis NFkB->Fibrosis Cell_Survival Cardiomyocyte Survival PI3K_Akt->Cell_Survival

Caption: this compound's modulation of key intracellular signaling pathways in the heart.

Summary of Preclinical and Clinical Data

The efficacy of this compound in mitigating cardiac remodeling and improving heart function has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of this compound in Animal Models of Cardiac Remodeling

Parameter Animal Model This compound Dose Duration Key Finding Reference
Heart & LV Weight Spontaneously Hypertensive Rats (SHR) 3 & 10 mg/kg/day, p.o. 12 weeks Dose-dependent reduction in whole heart and left ventricle (LV) wet weights. [8]
Myocardial Fibrosis Spontaneously Hypertensive Rats (SHR) 10 mg/kg/day 12 weeks Significantly inhibited myocardial fibrosis, evidenced by reduced collagen volume fraction. [4]
LV Hypertrophy & Fibrosis Aortic Coarctation (Rats) 1 mg/kg/day, gavage 4 weeks Significant reductions in LV hypertrophy, dilatation, and fibrosis. [7]
Collagen Type I/III Aortic Coarctation (Rats) 1 mg/kg/day, gavage 4 weeks Attenuated protein levels of Collagen type I and III. [7]

| Biomarkers (TGF-β1, Smad3) | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (with Candesartan) | 12 weeks | Significantly decreased protein expression of TGF-β1 and Smad3. |[4] |

Table 2: Effects of this compound in Human Heart Failure Studies

Parameter Patient Population This compound Dose Duration Key Finding Reference
LVEDD Valvular Heart Failure Not specified 12 months Decreased from 60.8±8.9 mm to 53.2±6.1 mm (p<0.01). [9]
LVESD Valvular Heart Failure Not specified 12 months Decreased from 49.2±7.2 mm to 44.5±6.9 mm (p<0.01). [9]
LVFS Valvular Heart Failure Not specified 12 months Increased from 20.1±4.9% to 24.2±5.4% (p<0.01). [9]
6-min Walk Distance Valvular Heart Failure Not specified 12 months Increased from 398±75.9 m to 430±88.2 m (p<0.05). [9]
Cardiac Output Congestive Heart Failure 2-15 mg/day 28 days Significant increase. [10]
Systemic Vascular Resistance Congestive Heart Failure 2-15 mg/day 28 days Significant reduction (p<0.01). [10]

| Pulmonary Artery Wedge Pressure | Congestive Heart Failure | 2-15 mg/day | 28 days | Significant decrease. |[10] |

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of this compound. Below are methodologies adapted from published research.

Experimental_Workflow A 1. Model Induction (e.g., SHR, Aortic Coarctation) B 2. Baseline Measurements (Echocardiography, BP) A->B C 3. Randomization & Group Allocation - Sham/Control - Vehicle - this compound (Dose X) B->C D 4. Treatment Period (e.g., 4-12 weeks) C->D E 5. Endpoint Data Collection - Hemodynamics - Echocardiography - Histology (Fibrosis) - Molecular Analysis (Western Blot) D->E F 6. Statistical Analysis E->F

Caption: A generalized experimental workflow for in vivo studies of this compound.

Protocol 1: Evaluating Anti-Hypertrophic Effects in Spontaneously Hypertensive Rats (SHR)

  • Objective: To determine the effect of this compound on the development of cardiac hypertrophy in a genetic model of hypertension.[8]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), with Wistar-Kyoto (WKY) rats as normotensive controls.

  • Materials: this compound hydrochloride, oral gavage needles, blood pressure monitoring system, analytical scale, histology equipment.

  • Experimental Procedure:

    • At 4 weeks of age, randomly assign SHR to three groups: Vehicle control, this compound (3 mg/kg/day), and this compound (10 mg/kg/day).

    • Administer this compound or vehicle (e.g., distilled water) daily via oral gavage for 12 weeks.

    • Monitor systolic blood pressure and heart rate weekly using a tail-cuff method.

    • At 16 weeks of age, euthanize the animals.

    • Excise the heart, separate the atria and ventricles, and record the wet weights of the whole heart and the left ventricle (LV).

  • Key Endpoint Measurements:

    • Morphological: Whole heart weight, LV weight, LV weight to body weight ratio.

    • Histological: Perform hematoxylin and eosin (H&E) staining on LV tissue sections to assess myocardial cell size.

    • Biochemical: Measure serum ACE activity to confirm drug efficacy.

Protocol 2: Aortic Coarctation Model for Pressure-Overload Induced Fibrosis

  • Objective: To assess the anti-fibrotic and anti-inflammatory effects of this compound in a surgical model of left ventricular hypertrophy.[7]

  • Animal Model: Male Sprague-Dawley rats.

  • Materials: this compound, surgical instruments, isoflurane anesthesia, echocardiography system, Western blot reagents, ELISA kits.

  • Experimental Procedure:

    • Induce left ventricular hypertrophy by abdominal aortic coarctation. A sham operation group will undergo the same procedure without aortic constriction.

    • One week post-surgery, confirm hypertrophy via echocardiography.

    • Randomly assign rats with LV hypertrophy to a vehicle group or a this compound group (1 mg/kg/day, gavage).

    • Treat animals for 4 weeks.

    • Perform terminal hemodynamic measurements (e.g., LV systolic pressure, LV end-diastolic pressure).

    • Euthanize animals and harvest hearts for analysis.

  • Key Endpoint Measurements:

    • Hemodynamics: LVSP, LVEDP.

    • Echocardiography: LV wall thickness, ejection fraction.

    • Histology: Masson's trichrome staining to quantify collagen deposition (fibrosis).

    • Molecular Analysis: Use Western blotting to measure protein levels of Collagen I/III, TGF-β, and NF-κB in LV tissue homogenates.

Protocol 3: In Vitro Model of Doxorubicin-Induced Cardiotoxicity

  • Objective: To investigate the protective mechanism of this compound against chemotherapy-induced cardiomyocyte injury.[6]

  • Cell Model: H9c2 rat embryonic cardiac myoblast cell line.

  • Materials: this compound hydrochloride, Doxorubicin (DOX), cell culture reagents, lactate dehydrogenase (LDH) assay kit, apoptosis detection kit (e.g., Annexin V-FITC), Western blot reagents for PI3K/Akt pathway proteins.

  • Experimental Procedure:

    • Culture H9c2 cells to approximately 80% confluence.

    • Pre-treat cells with this compound-HCl (e.g., 1 µM) for a specified period (e.g., 2 hours).

    • Introduce Doxorubicin (e.g., 2 µM) to the culture medium to induce injury. Control groups should include untreated cells, cells treated with this compound alone, and cells treated with DOX alone.

    • Incubate for 24 hours.

    • Collect the culture medium to measure LDH release as an indicator of cell membrane damage.

    • Harvest cells for apoptosis and protein analysis.

  • Key Endpoint Measurements:

    • Cytotoxicity: LDH activity in the culture medium.

    • Apoptosis: Quantify apoptotic cells using flow cytometry after Annexin V and propidium iodide staining.[6]

    • Signaling Pathway Analysis: Perform Western blotting on cell lysates to determine the phosphorylation status of Akt and other proteins in the PI3K/Akt pathway.[6]

References

Application Notes and Protocols for Measuring Blood Pressure in Response to Benazepril Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common techniques used to measure blood pressure in both preclinical and clinical settings for evaluating the efficacy of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. This document includes summaries of quantitative data, detailed experimental protocols, and diagrams of key pathways and workflows.

Introduction to this compound and Blood Pressure Measurement

This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. Accurate measurement of blood pressure is therefore critical to assess the therapeutic efficacy of this compound in both preclinical animal models and human clinical trials.

This compound's Mechanism of Action

This compound hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor. Following oral administration, it is converted to its active metabolite, benazeprilat, which is a non-sulfhydryl ACE inhibitor. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that converts inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, benazeprilat decreases the levels of angiotensin II, leading to vasodilation (relaxation of blood vessels) and reduced aldosterone secretion. This results in a decrease in peripheral arterial resistance and a reduction in blood pressure.

Benazepril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Oral Administration) Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat Hepatic Cleavage Benazeprilat->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Aldosterone->Blood_Pressure

Caption: this compound's mechanism of action within the RAAS.

Preclinical Blood Pressure Measurement Techniques

In preclinical research, rodent models of hypertension are commonly used to evaluate the efficacy of antihypertensive drugs like this compound. The two primary methods for measuring blood pressure in these models are radiotelemetry and tail-cuff plethysmography.

Radiotelemetry

Radiotelemetry is considered the gold standard for measuring blood pressure in laboratory animals as it allows for continuous monitoring of conscious, freely moving animals, thereby minimizing stress-induced artifacts. This technique involves the surgical implantation of a small transmitter that measures and transmits blood pressure and heart rate data.

A study on dogs with induced renal failure and hypertension demonstrated the effect of this compound hydrochloride (2 mg/kg, once daily for 2 weeks) on blood pressure measured by telemetry.

ParameterBefore this compound (mean ± SD)During this compound Treatment (mean ± SD)
Systolic Blood Pressure (mmHg) 175 ± 15150 ± 10
Diastolic Blood Pressure (mmHg) 110 ± 1090 ± 8
Mean Arterial Pressure (mmHg) 132 ± 12110 ± 9
p<0.05 vs. Before this compound. Data adapted from a study on canine renal failure.

This protocol describes the surgical implantation of a telemetry transmitter in a mouse for long-term blood pressure monitoring.

Materials:

  • Anesthetic (e.g., pentobarbital, 50 mg/kg, IP)

  • Analgesic (e.g., buprenorphine)

  • Antiseptic solution (e.g., Betadine) and 70% alcohol

  • Surgical instruments

  • 6-0 sutures

  • Telemetry transmitter (e.g., DSI PA-C10)

  • Telemetry receiver platform and data acquisition system

Procedure:

  • Anesthetize the mouse and shave the ventral neck and upper dorsal areas. Disinfect the surgical sites.

  • Position the mouse in a supine position on a heating pad and make a midline incision in the skin of the neck.

  • Create a subcutaneous tunnel from the ventral neck incision to the upper dorsum.

  • Pass the catheter of the sterilized transmitter through the tunnel, leaving the transmitter body in the dorsal subcutaneous space and the catheter in the ventral neck area.

  • Isolate the left carotid artery and place three 6-0 sutures underneath it.

  • Tie the most cranial suture to ligate the artery. Apply gentle traction to the most caudal suture to temporarily occlude blood flow.

  • Make a small incision in the artery and insert the transmitter catheter.

  • Secure the catheter in place with the middle and caudal sutures.

  • Close the skin incisions with sutures.

  • Administer analgesics as required.

  • Allow the animal to recover for at least 10 days before starting blood pressure recordings.

  • For data collection, place the animal's cage on the receiver platform to continuously record blood pressure and heart rate.

Telemetry_Workflow cluster_surgery Surgical Implantation cluster_post_op Post-Operative Care & Recovery cluster_data Data Acquisition Anesthesia Anesthetize Animal Incision Ventral Neck Incision Anesthesia->Incision Tunneling Subcutaneous Tunneling Incision->Tunneling Catheter_Placement Catheter Insertion into Carotid Artery Tunneling->Catheter_Placement Transmitter_Implant Transmitter Body Implantation Catheter_Placement->Transmitter_Implant Suturing Suture Incisions Transmitter_Implant->Suturing Analgesia Administer Analgesia Suturing->Analgesia Recovery 10-Day Recovery Period Analgesia->Recovery Housing Place Cage on Receiver Platform Recovery->Housing Recording Continuous Blood Pressure & Heart Rate Recording Housing->Recording Analysis Data Analysis Recording->Analysis

Caption: Experimental workflow for radiotelemetry.
Tail-Cuff Plethysmography

Tail-cuff plethysmography is a non-invasive method for measuring systolic blood pressure in rodents. It involves placing a small cuff around the animal's tail to occlude and then release blood flow, with a sensor detecting the return of blood flow to determine systolic pressure. While less invasive and less expensive than telemetry, this method can be prone to stress-induced artifacts and is generally less accurate for diastolic pressure.

This protocol is for measuring systolic and diastolic blood pressure in conscious mice using a volume pressure recording (VPR) tail-cuff system.

Materials:

  • Tail-cuff blood pressure system (e.g., CODA, MC4000)

  • Mouse restrainers

  • Warming platform

Procedure:

  • Acclimation: For 5-7 consecutive days, train the mice by placing them in the restrainers on the warming platform for a short period each day to acclimate them to the procedure.

  • Preparation: On the day of measurement, turn on the warming platform to maintain a temperature of 30-35°C.

  • Restraint: Gently guide the mouse into an appropriately sized restrainer.

  • Cuff Placement: Place the occlusion cuff and the VPR sensor cuff at the base of the mouse's tail.

  • Acclimatization in Restrainer: Allow the mouse to acclimate in the restrainer on the warming platform for 5-10 minutes before starting measurements.

  • Measurement:

    • Initiate the measurement sequence on the software.

    • The system will perform a set number of preliminary cycles (e.g., 5) followed by a series of measurement cycles (e.g., 10-20).

    • The software automatically detects systolic and diastolic blood pressure based on the changes in tail blood volume during cuff deflation.

  • Data Recording: The software records the blood pressure readings for each cycle.

  • Post-measurement: Gently remove the mouse from the restrainer and return it to its home cage.

  • Data Analysis: Average the readings from the measurement cycles for each animal. Measurements should be taken on multiple consecutive days for reliable data.

Clinical Blood Pressure Measurement Technique

In clinical trials involving human subjects, Ambulatory Blood Pressure Monitoring (ABPM) is the preferred method for assessing the efficacy of antihypertensive drugs like this compound.

Ambulatory Blood Pressure Monitoring (ABPM)

ABPM provides a more comprehensive assessment of blood pressure over a 24-hour period compared to single in-clinic measurements. It can identify phenomena such as "white coat hypertension" and assess the duration of a drug's effect. ABPM involves the patient wearing a portable device that automatically measures and records blood pressure at regular intervals throughout the day and night.

The ACCOMPLISH (Avoiding Cardiovascular Events through Combination Therapy in Patients Living with Systolic Hypertension) trial included a subset of patients who underwent ABPM. The following table summarizes the 24-hour ambulatory systolic blood pressure (SBP) in patients treated with a combination of this compound and amlodipine versus this compound and hydrochlorothiazide at year 2 of the study.

Blood Pressure ParameterThis compound + Amlodipine (mmHg)This compound + Hydrochlorothiazide (mmHg)
24-Hour Mean SBP 123.9122.3
Daytime Mean SBP 125.9124.1
Nighttime Mean SBP 118.1116.9
Data from the ACCOMPLISH trial ABPM substudy.

Another study evaluated the efficacy of a fixed-dose combination of amlodipine besylate (5 mg) and this compound HCl (20 mg) compared to monotherapy in elderly patients with stage 2 systolic hypertension.

Treatment GroupMean Change from Baseline in 24-hour SBP (mmHg ± SD)
Amlodipine Besylate (5 mg) -12.4 ± 9.8
This compound HCl (20 mg) -10.8 ± 11.5
Amlodipine Besylate (5 mg) + this compound HCl (20 mg) -21.1 ± 9.5
Data from the SELECT study.

This protocol outlines the standard procedure for conducting 24-hour ABPM in a clinical trial setting.

Materials:

  • Validated ABPM device with an appropriately sized cuff

  • Patient diary

Procedure:

  • Patient Preparation and Instruction:

    • Explain the purpose and procedure of ABPM to the patient.

    • Fit the patient with the correct cuff size on the non-dominant arm.

    • Instruct the patient to keep their arm still and at heart level during measurements.

    • Provide the patient with a diary to record activities, symptoms, and sleep/wake times.

  • Device Setup:

    • Program the ABPM device to record blood pressure at set intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.

  • Monitoring Period:

    • The patient wears the device for a continuous 24-hour period while engaging in their usual daily activities.

  • Device Return and Data Download:

    • After 24 hours, the patient returns the device to the clinic.

    • Download the recorded blood pressure data from the device to a computer for analysis.

  • Data Analysis:

    • Analyze the data to determine the mean 24-hour, daytime, and nighttime blood pressure, as well as the degree of nocturnal dipping.

    • Review the patient's diary to correlate blood pressure readings with activities and symptoms.

ABPM_Workflow cluster_prep Preparation & Setup cluster_monitoring Monitoring Period cluster_analysis Data Collection & Analysis Patient_Instruction Patient Instruction & Cuff Fitting Device_Programming Program ABPM Device Patient_Instruction->Device_Programming Patient_Diary Patient Maintains Activity Diary Patient_Instruction->Patient_Diary Wear_Device Patient Wears Device for 24 Hours Device_Programming->Wear_Device Device_Return Device Return & Data Download Wear_Device->Device_Return Correlate_Diary Correlate Data with Patient Diary Patient_Diary->Correlate_Diary Data_Analysis Analyze 24-Hour Blood Pressure Data Device_Return->Data_Analysis Data_Analysis->Correlate_Diary

Caption: Workflow for Ambulatory Blood Pressure Monitoring.

Application Notes and Protocols for Long-Term Benazepril Administration in Feline Chronic Kidney Disease (CKD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the long-term use of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in the management of chronic kidney disease (CKD) in cats. The document details the mechanism of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols for research and clinical monitoring.

Mechanism of Action

This compound hydrochloride is a prodrug that is metabolized in the liver to its active form, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE prevents the conversion of angiotensin I to angiotensin II. This blockade leads to several downstream effects beneficial in CKD, including vasodilation of the efferent arterioles in the glomeruli, which reduces intraglomerular pressure and subsequently decreases proteinuria. Reduced angiotensin II levels also decrease aldosterone secretion, which can help manage blood pressure and reduce sodium and water retention.

RAAS_Pathway cluster_Systemic Systemic Circulation & Kidney cluster_this compound Pharmacological Intervention cluster_Effects Pathophysiological Effects in CKD Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (Angiotensin-Converting Enzyme) Vasoconstriction Efferent Arteriolar Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound (ACE Inhibitor) This compound->ACE Inhibits Glomerular_Pressure Increased Glomerular Pressure Vasoconstriction->Glomerular_Pressure Proteinuria Proteinuria Glomerular_Pressure->Proteinuria Experimental_Workflow Recruitment Step 1: Subject Recruitment (N=192 Cats with CKD) Inclusion Inclusion Criteria Check (Plasma Creatinine ≥2 mg/dL, USG ≤1.025) Recruitment->Inclusion Randomization Step 2: Randomization (Double-Blind) Inclusion->Randomization Group_B Group 1: this compound (0.5-1.0 mg/kg PO q24h, n=96) Randomization->Group_B Group_P Group 2: Placebo (Matched, PO q24h, n=96) Randomization->Group_P Treatment Step 3: Long-Term Treatment (Up to 1,119 days) Group_B->Treatment Group_P->Treatment Monitoring Step 4: Scheduled Monitoring Visits (Days 7, 30, 60, 120, 180 and every 60-90 days thereafter) Treatment->Monitoring Endpoints Step 5: Endpoint Analysis (Primary: Renal Survival Time, Secondary: UPC Ratio) Monitoring->Endpoints Logical_Relationship CKD Feline Chronic Kidney Disease (CKD) RAAS RAAS Activation CKD->RAAS Pathology Glomerular Hypertension & Proteinuria RAAS->Pathology Intervention This compound Administration (ACE Inhibition) Pathology->Intervention Indication for Effect Reduced Angiotensin II Intervention->Effect Outcome1 Reduced Glomerular Pressure Effect->Outcome1 Outcome2 Reduced Proteinuria Outcome1->Outcome2 Goal Potential to Slow CKD Progression Outcome2->Goal

Application Notes and Protocols: Investigating the Cellular Effects of Benazepril Using In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension and heart failure. Its therapeutic effects are primarily attributed to the blockade of the renin-angiotensin-aldosterone system (RAAS). However, emerging evidence suggests that this compound exerts direct cellular effects beyond its systemic hemodynamic actions. In vitro cell culture models are invaluable tools for elucidating these mechanisms, providing a controlled environment to study the intricate molecular and cellular responses to this compound.

These application notes provide a comprehensive overview of established cell culture models and detailed protocols for investigating the cellular effects of this compound. The information is intended to guide researchers in designing and executing experiments to explore the impact of this compound on various cell types and signaling pathways.

Featured Cell Culture Models

Several cell culture models have been employed to investigate the diverse cellular effects of this compound. The choice of cell line is critical and should align with the specific research question.

  • H9c2 Rat Cardiac Myoblasts: This cell line is an excellent model for studying the direct effects of this compound on cardiomyocytes. H9c2 cells exhibit many characteristics of primary cardiomyocytes and are widely used to investigate cardiotoxicity, cell viability, apoptosis, and related signaling pathways.

  • Glomerular Mesangial Cells (GMCs): Primary or immortalized GMCs are crucial for studying the renal effects of this compound, particularly in the context of diabetic nephropathy. These cells are instrumental in investigating fibrosis, extracellular matrix deposition, and the expression of profibrotic markers like α-smooth muscle actin (α-SMA).

  • Endothelial Progenitor Cells (EPCs): EPCs are critical for endothelial repair and angiogenesis. Investigating the effects of this compound on EPC function provides insights into its role in vascular health and repair mechanisms. Key functions to assess include proliferation, adhesion, and migration.

  • Renal Tubular Epithelial Cells: These cells are essential for understanding the protective effects of this compound on the kidneys. Studies often focus on the inhibition of epithelial-to-mesenchymal transition (EMT), a key process in renal fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cell culture models.

Table 1: Effect of this compound on H9c2 Cardiomyocyte Viability and Apoptosis in a Doxorubicin-Induced Injury Model

ParameterConditionThis compound ConcentrationResultReference
Cell Viability Doxorubicin (2 µM)1 µMEnhanced cell viability by 34.2 ± 4.2% compared to doxorubicin alone[1]
Apoptosis Doxorubicin (2 µM)1 µMDecreased doxorubicin-induced apoptosis from 45.5 ± 4.82% to 25.8 ± 2.1%[1]

Table 2: Effect of this compound on α-Smooth Muscle Actin (α-SMA) Expression

Cell TypeConditionThis compound TreatmentResultReference
Renal Tubular Epithelial Cells (from diabetic rats) DiabeticThis compoundDecreased α-SMA expression by 45% compared to untreated diabetic cells[2]
Glomerular Mesangial Cells High Glucose (HG)This compoundInhibited the HG-induced increase in α-SMA protein expression[3]

Table 3: Effect of this compound on Endothelial Progenitor Cell (EPC) Function

ParameterCell SourceThis compound TreatmentResultReference
Proliferation, Adhesion, and Migration Hypertension PatientsDose-dependentImproved reduced EPC functions[4]

Key Signaling Pathways Affected by this compound

This compound influences several key signaling pathways involved in cellular function, survival, and pathology.

PI3K/Akt Signaling Pathway

In cardiomyocytes, this compound has been shown to exert cardioprotective effects by activating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and inhibition of apoptosis.

PI3K_Akt_Pathway This compound This compound ACE ACE This compound->ACE Inhibits PI3K PI3K This compound->PI3K Activates AngII Angiotensin II ACE->AngII Produces AT1R AT1 Receptor AngII->AT1R Activates AT1R->PI3K Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes

Caption: this compound's activation of the PI3K/Akt pathway promotes cell survival.

TGF-β/α-SMA Signaling Pathway

In renal cells, particularly glomerular mesangial cells, this compound can attenuate fibrotic processes by inhibiting the TGF-β signaling pathway, which leads to a downstream reduction in the expression of the myofibroblast marker, α-SMA.

TGF_beta_Pathway This compound This compound ACE ACE This compound->ACE Inhibits AngII Angiotensin II ACE->AngII Produces TGF_beta TGF-β1 AngII->TGF_beta Induces TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Activates Smad Smad Proteins TGF_beta_R->Smad pSmad p-Smad (Active) Smad->pSmad Phosphorylation alpha_SMA α-SMA Expression pSmad->alpha_SMA Promotes Fibrosis Fibrosis alpha_SMA->Fibrosis

Caption: this compound's inhibition of the TGF-β pathway reduces fibrotic markers.

SDF-1/CXCR4 Signaling Pathway

This compound has been shown to improve the function of endothelial progenitor cells. This effect may be mediated through the SDF-1/CXCR4 signaling axis, which plays a critical role in cell migration and homing.

SDF1_CXCR4_Pathway This compound This compound SDF1 SDF-1 This compound->SDF1 May Enhance Expression/Activity CXCR4 CXCR4 Receptor SDF1->CXCR4 Activates EPC_Function EPC Function (Proliferation, Adhesion, Migration) CXCR4->EPC_Function Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., H9c2, GMCs, EPCs) Treatment Incubate cells with this compound +/- Stimulus (e.g., High Glucose, Doxorubicin) Cell_Culture->Treatment Benazepril_Prep This compound Solution Preparation Benazepril_Prep->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Western Western Blot (e.g., for α-SMA) Treatment->Western Migration Migration Assay (Boyden Chamber) Treatment->Migration Quantification Data Quantification (Absorbance, Densitometry, Cell Count) Viability->Quantification Western->Quantification Migration->Quantification Interpretation Interpretation of Cellular Effects and Signaling Pathway Involvement Quantification->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Oral Bioavailability of Benazepril in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of benazepril in experimental animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern in animal studies?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] It is a prodrug that is metabolized in the liver by esterases to its active form, benazeprilat.[2][3][4] The oral bioavailability of benazeprilat can be low and variable in some animal species, which can impact the reliability and reproducibility of experimental results.

Q2: What are the primary factors contributing to the poor oral bioavailability of this compound in experimental animals?

A2: Several factors can contribute to the poor oral bioavailability of this compound, including:

  • First-pass metabolism: this compound undergoes extensive metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[2][4]

  • Poor aqueous solubility: Although this compound hydrochloride is a BCS Class I drug with high solubility and permeability, formulation issues can still impact its dissolution and absorption.[5]

  • Gastrointestinal degradation: The stability of this compound in the gastrointestinal tract can influence its absorption.

  • Efflux transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump this compound back into the intestinal lumen, reducing its net absorption.[6][7]

  • Physiological variability: Factors such as gastric pH, gastrointestinal motility, and food effects can vary between individual animals and species, leading to inconsistent absorption.[8][9]

Q3: What are the common formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as those made from ethyl cellulose or formulated as niosomes, can protect the drug from degradation, improve its solubility, and provide controlled release, thereby increasing its oral bioavailability.[5][10][11]

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of poorly water-soluble drugs.

  • Use of absorption enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal epithelium.

Q4: How can I assess the oral bioavailability of my this compound formulation in an animal model?

A4: The oral bioavailability of a this compound formulation is typically assessed through an in vivo pharmacokinetic study. This involves administering the formulation orally to a group of animals (e.g., rats, mice) and collecting blood samples at predetermined time points. The plasma concentrations of this compound and its active metabolite, benazeprilat, are then quantified using a validated analytical method, such as HPLC or LC-MS/MS. The area under the plasma concentration-time curve (AUC) is calculated and compared to the AUC obtained after intravenous administration of a known dose of benazeprilat to determine the absolute oral bioavailability.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Between Animals
  • Potential Cause: Inconsistent dosing technique.

    • Troubleshooting Tip: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal species and weight to minimize stress and ensure accurate dose delivery.

  • Potential Cause: Physiological differences between animals.

    • Troubleshooting Tip: Use animals of the same strain, age, and sex. Acclimatize animals to the experimental conditions before dosing. Consider a crossover study design to minimize inter-animal variability.[12]

  • Potential Cause: Food effects.

    • Troubleshooting Tip: Standardize the feeding schedule of the animals. Fasting animals overnight before oral dosing is a common practice to reduce variability in gastrointestinal conditions. Note that while food does not affect the overall bioavailability of benazeprilat, it can delay the time to reach peak plasma concentration.[4][13]

  • Potential Cause: Formulation instability or inhomogeneity.

    • Troubleshooting Tip: Ensure the formulation is homogeneous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration.

Issue 2: Low or Undetectable Plasma Concentrations of Benazeprilat
  • Potential Cause: Poor absorption from the gastrointestinal tract.

    • Troubleshooting Tip: Consider reformulating this compound using a bioavailability enhancement strategy, such as nanoparticle encapsulation. Conduct in vitro dissolution and permeability studies (e.g., using Caco-2 cells) to assess the formulation's potential for improved absorption.

  • Potential Cause: Extensive first-pass metabolism.

    • Troubleshooting Tip: While challenging to circumvent, formulation strategies that promote lymphatic transport can partially bypass first-pass metabolism.

  • Potential Cause: Issues with the analytical method.

    • Troubleshooting Tip: Verify the sensitivity and accuracy of your analytical method. Ensure proper sample collection, processing, and storage to prevent degradation of this compound and benazeprilat. Run quality control samples with each analytical batch.

Issue 3: Difficulty in Formulating this compound Nanoparticles
  • Potential Cause: Poor entrapment efficiency.

    • Troubleshooting Tip: Optimize the formulation parameters, such as the polymer/lipid concentration, drug-to-carrier ratio, and stabilizer concentration. The choice of organic solvent and the method of solvent evaporation can also influence entrapment efficiency.[10]

  • Potential Cause: Undesirable particle size or size distribution.

    • Troubleshooting Tip: Adjust the homogenization speed, sonication time, or extrusion parameters during nanoparticle preparation. The concentration of the polymer and stabilizer can also affect particle size.[10]

  • Potential Cause: Instability of the nanoparticle suspension (e.g., aggregation, drug leakage).

    • Troubleshooting Tip: Incorporate appropriate stabilizers in the formulation. Lyophilization (freeze-drying) with a cryoprotectant can improve the long-term stability of the nanoparticles.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound Solution10850 ± 1201.0 ± 0.23200 ± 450100
This compound Nanoparticles101250 ± 1802.5 ± 0.55800 ± 620181

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Comparison of this compound Nanoparticle Formulation Parameters

Formulation IDPolymer/LipidDrug:Carrier RatioParticle Size (nm)Entrapment Efficiency (%)
BN-01Ethyl Cellulose1:5250 ± 3065 ± 5
BN-02Ethyl Cellulose1:10320 ± 4578 ± 7
BN-Nio-01Span 60:Cholesterol1:4210 ± 2585 ± 6

Data are presented as mean ± standard deviation and are for illustrative purposes based on findings from literature.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Ethyl Cellulose Nanoparticles

This protocol is based on the emulsion-solvent evaporation method.[5][10]

Materials:

  • This compound hydrochloride

  • Ethyl cellulose

  • Polyvinyl alcohol (PVA)

  • Ethanol

  • Distilled water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound hydrochloride and ethyl cellulose in ethanol.

  • Aqueous Phase Preparation: Dissolve PVA in distilled water to create the stabilizer solution.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Subject the emulsion to rotary evaporation under reduced pressure to remove the ethanol.

  • Nanoparticle Collection: The resulting nanosuspension can be centrifuged to separate the this compound-loaded nanoparticles.

  • Washing and Drying: Wash the nanoparticles with distilled water to remove excess PVA and unentrapped drug. The nanoparticles can then be lyophilized for long-term storage.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose. For a 200-300g rat, a 16-gauge, 3-4 inch curved gavage needle is typically used.[14] The maximum recommended dosing volume is 10 mL/kg.[14]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Collect blood into heparinized tubes, and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentrations of this compound and benazeprilat in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption in vitro.[1][15][16][17]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm the tightness of the junctions.

  • Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - for efflux): a. Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber. b. Collect samples from the apical chamber at the same time points.

  • Analysis: Quantify the concentration of this compound in the collected samples using HPLC or LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

Benazepril_Metabolism_and_Action cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) cluster_action Systemic Circulation & Target Tissue Oral Administration Oral Administration This compound (Prodrug) This compound (Prodrug) Oral Administration->this compound (Prodrug) Dissolution Absorption This compound (Prodrug)->Absorption Passive Diffusion Intestinal Lumen Intestinal Lumen Enterocyte Intestinal Enterocyte Portal Vein Absorption->Portal Vein To Liver This compound (Prodrug) in Liver This compound Portal Vein->this compound (Prodrug) in Liver Benazeprilat (Active) Benazeprilat (Active) ACE Angiotensin-Converting Enzyme (ACE) Benazeprilat (Active)->ACE Inhibits Hepatic Esterases Hepatic Esterases Hepatic Esterases->this compound (Prodrug) in Liver This compound (Prodrug) in Liver->Benazeprilat (Active) Hydrolysis Angiotensin I Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II Conversion Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction ACE->Angiotensin I Experimental_Workflow_Bioavailability cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Sample Analysis & Data Interpretation Formulation Prepare this compound Formulation QC Quality Control (e.g., Particle Size, EE%) Formulation->QC Dosing Oral Gavage to Animals QC->Dosing Proceed if QC passes Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Quantification LC-MS/MS Analysis of This compound/Benazeprilat Plasma->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Quantification->PK_Analysis Bioavailability Calculate Relative/Absolute Bioavailability PK_Analysis->Bioavailability Troubleshooting_Logic cluster_investigation Investigation cluster_solution Potential Solutions Start Poor Oral Bioavailability Observed Check_Formulation Assess Formulation (Dissolution, Stability) Start->Check_Formulation Check_Permeability Assess Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Review_Protocol Review In Vivo Protocol (Dosing, Sampling) Start->Review_Protocol Reformulate Reformulate (e.g., Nanoparticles) Check_Formulation->Reformulate If issues found Check_Permeability->Reformulate If low permeability Modify_Protocol Modify Protocol (e.g., Fasting, Dosing Volume) Review_Protocol->Modify_Protocol If inconsistencies found Optimize_Analysis Optimize Analytical Method Review_Protocol->Optimize_Analysis If analytical issues suspected

References

Technical Support Center: Managing Benazepril-Induced Cough in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating benazepril-induced cough in preclinical animal models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced cough?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. ACE is also responsible for the degradation of bradykinin and substance P. Inhibition of ACE by this compound leads to an accumulation of these inflammatory mediators in the respiratory tract.[1][2] This accumulation sensitizes airway sensory nerves, leading to an exaggerated cough reflex.[1] Specifically, the activation of bradykinin B1 and B2 receptors, as well as neurokinin 1 (NK1) receptors by substance P, are thought to play a crucial role in this process.

Q2: Which animal model is most suitable for studying this compound-induced cough?

A2: The guinea pig is the most commonly used and well-validated animal model for studying cough, including that induced by ACE inhibitors.[3] Their cough reflex and airway physiology share similarities with humans, making them a relevant preclinical model. While dogs and cats are also used in cardiovascular studies involving this compound, the induction and characterization of a consistent cough response for dedicated cough studies are less established in these species.[4][5]

Q3: How is this compound-induced cough typically modeled in a preclinical setting?

A3: this compound itself does not typically induce a spontaneous cough in healthy animals in a way that is robust enough for high-throughput screening. Instead, a potentiation model is used. In this model, animals are pre-treated with this compound, which sensitizes their cough reflex. Subsequently, a tussive agent, such as citric acid or capsaicin, is administered via inhalation to induce a measurable cough response. The increase in cough frequency or decrease in cough latency after this compound pre-treatment, compared to a vehicle control, is the primary endpoint.

Q4: What are the standard dosages for this compound and the tussive agents in a guinea pig model?

A4: Dosages can vary between laboratories and should be optimized in your specific experimental setup. However, based on available literature, the following ranges can be used as a starting point:

  • This compound: Oral administration of 0.25 to 10 mg/kg daily for one to two weeks is often used for sensitization.[4]

  • Citric Acid: Inhalation of a 0.1 M to 0.4 M solution for 5-10 minutes.[6]

  • Capsaicin: Inhalation of a 10 µM to 50 µM solution for 5-10 minutes.

It is crucial to perform dose-response studies for both this compound and the tussive agent to determine the optimal concentrations that provide a consistent and measurable cough potentiation without causing undue distress to the animals.

Troubleshooting Guides

Problem 1: High variability in cough response between animals.

High inter-animal variability is a common challenge in cough research.[6]

Potential Cause Troubleshooting Step
Genetic Differences Use animals from a single, reputable supplier to minimize genetic drift.
Environmental Factors Ensure consistent housing conditions (temperature, humidity, light cycle) as these can influence airway reactivity.
Inconsistent Dosing For oral gavage, ensure proper technique to deliver the full dose. For inhalation, ensure the nebulizer is functioning correctly and delivering a consistent particle size.
Stress Acclimatize animals to the experimental setup (e.g., plethysmography chambers) for several days before the experiment to reduce stress-induced respiratory changes.
Subjective Cough Counting Utilize automated cough detection systems or have at least two blinded observers score the coughs to reduce bias.
Problem 2: Lack of significant cough potentiation with this compound.

If you are not observing an increased cough response after this compound pre-treatment, consider the following:

Potential Cause Troubleshooting Step
Insufficient this compound Dose or Duration Increase the dose of this compound or extend the pre-treatment period. A daily administration for at least 7-14 days may be necessary to achieve sufficient sensitization.
Suboptimal Tussive Challenge The concentration of the tussive agent (citric acid or capsaicin) may be too high, causing a ceiling effect where this compound cannot potentiate the response further. Perform a dose-response curve for the tussive agent to find a concentration that elicits a submaximal cough response.
Animal Strain/Substrain Differences Different strains of guinea pigs may have varying sensitivities to ACE inhibitor-induced cough. Ensure you are using a strain that has been previously reported to be responsive.
Incorrect Administration of this compound Confirm the stability and concentration of your this compound formulation. Ensure proper oral gavage technique.

Experimental Protocols

Protocol 1: this compound-Potentiated Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the effect of this compound on citric acid-induced cough in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose)

  • Citric acid

  • Whole-body plethysmograph system

  • Ultrasonic nebulizer

Procedure:

  • Acclimation: Acclimatize animals to the whole-body plethysmography chambers for at least 3 days prior to the experiment.

  • This compound Administration:

    • Divide animals into two groups: Vehicle control and this compound-treated.

    • Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle once daily for 14 consecutive days.

  • Cough Induction and Measurement:

    • On day 14, place the guinea pig in the whole-body plethysmograph chamber and allow it to acclimate for 10-15 minutes.

    • Nebulize a 0.2 M citric acid solution into the chamber for 10 minutes.

    • Record the number of coughs during the 10-minute exposure and for a 5-minute post-exposure period. Coughs are identified by a characteristic sharp pressure change in the plethysmograph recording, often accompanied by a distinct sound and body movement.

  • Data Analysis:

    • Compare the mean number of coughs between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test). A significant increase in coughs in the this compound group indicates potentiation.

Protocol 2: Evaluation of an Antitussive Agent on this compound-Potentiated Cough

Objective: To determine the efficacy of an antitussive agent in reducing this compound-potentiated cough.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to induce cough sensitization with this compound.

  • Antitussive Administration:

    • On day 14, administer the test antitussive agent (e.g., codeine, 10 mg/kg, i.p.) or its vehicle at a specified time before the citric acid challenge (e.g., 30 minutes).

  • Cough Induction and Measurement:

    • Proceed with step 3 from Protocol 1 to induce and measure cough.

  • Data Analysis:

    • Compare the mean number of coughs between the antitussive-treated group and the vehicle-treated group (both pre-treated with this compound). A significant reduction in coughs indicates antitussive efficacy.

Data Presentation

Table 1: Hypothetical Data on this compound Potentiation of Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupNMean Coughs (± SEM)% Increase vs. Vehicle
Vehicle + Citric Acid108.5 ± 1.2-
This compound (10 mg/kg) + Citric Acid1025.3 ± 2.1197.6%

Table 2: Hypothetical Efficacy of Antitussive Agents on this compound-Potentiated Cough

Treatment Group (all pre-treated with this compound)NMean Coughs (± SEM)% Inhibition vs. Vehicle
Vehicle1024.8 ± 2.5-
Codeine (10 mg/kg)1010.2 ± 1.558.9%
Dextromethorphan (30 mg/kg)1015.1 ± 1.839.1%
B1 Receptor Antagonist (e.g., Des-Arg9-[Leu8]-bradykinin)1012.4 ± 1.650.0%
NK1 Receptor Antagonist (e.g., Aprepitant)1018.6 ± 2.025.0%

Mandatory Visualizations

ACE_Inhibitor_Cough_Pathway ACE_Inhibitor This compound ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades SubstanceP Substance P ACE->SubstanceP Degrades B1R Bradykinin B1 Receptor Bradykinin->B1R Activates B2R Bradykinin B2 Receptor Bradykinin->B2R Activates NKR Neurokinin 1 Receptor (NK1) SubstanceP->NKR Activates SensoryNerve Airway Sensory Nerve B1R->SensoryNerve Sensitizes B2R->SensoryNerve Sensitizes NKR->SensoryNerve Sensitizes Cough Cough SensoryNerve->Cough Triggers

Caption: Signaling pathway of this compound-induced cough.

Experimental_Workflow Start Start: Guinea Pig Model Acclimation Acclimation to Plethysmograph Start->Acclimation Pretreatment Daily this compound or Vehicle Administration (14 days) Acclimation->Pretreatment Antitussive Administer Antitussive or Vehicle Pretreatment->Antitussive CoughChallenge Citric Acid/Capsaicin Inhalation Challenge Antitussive->CoughChallenge Measurement Cough Measurement (Whole-Body Plethysmography) CoughChallenge->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for evaluating antitussives.

Troubleshooting_Logic Problem No Significant Cough Potentiation CheckDose Increase this compound Dose or Duration? Problem->CheckDose Yes CheckTussigen Optimize Tussigen Concentration? Problem->CheckTussigen No CheckDose->CheckTussigen No Solution1 Implement Higher Dose/ Longer Treatment CheckDose->Solution1 Yes CheckStrain Consider Animal Strain? CheckTussigen->CheckStrain No Solution2 Perform Tussigen Dose-Response CheckTussigen->Solution2 Yes Solution3 Consult Literature for Responsive Strains CheckStrain->Solution3 Yes

Caption: Troubleshooting logic for lack of cough potentiation.

References

Technical Support Center: Addressing Variability in Blood Pressure Response to Benazepril in Lab Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in blood pressure response to benazepril observed in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antihypertensive effect?

A1: this compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II. By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[1]

Q2: We are observing significant variability in blood pressure reduction after administering the same dose of this compound to different rats. What are the potential causes?

A2: Variability in response to this compound is a common challenge and can be attributed to several factors:

  • Genetic Background: Different strains of rats and mice can exhibit varied responses to antihypertensive drugs due to genetic differences in the renin-angiotensin system and drug metabolism. For instance, spontaneously hypertensive rats (SHR) are a common model for studying hypertension and show a significant response to this compound.[2][3]

  • Species-Specific Differences in RAAS: The contribution of enzymes other than ACE, such as chymase, in the conversion of angiotensin I to angiotensin II can vary significantly between species. This can affect the overall efficacy of an ACE inhibitor like this compound.

  • Diet: The sodium content in the diet of lab animals can significantly impact the activity of the RAAS and, consequently, the effectiveness of this compound. A low-sodium diet can activate the RAAS, potentially influencing the drug's effect.[4]

  • Method of Blood Pressure Measurement: The technique used to measure blood pressure can introduce variability. Non-invasive methods like tail-cuff plethysmography can be affected by animal stress and temperature, while invasive methods like radiotelemetry, though more accurate, are surgically intensive.[5][6]

  • Animal Handling and Acclimatization: Stress from handling and an inadequate acclimatization period can lead to artificially elevated blood pressure readings, masking the true effect of the drug.

Q3: What is the recommended method for measuring blood pressure in rodents for this compound efficacy studies?

A3: The choice of method depends on the specific requirements of the study.

  • Radiotelemetry: This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals, minimizing stress-related artifacts.[5][7]

  • Tail-Cuff Plethysmography: This non-invasive method is suitable for repeated measurements but requires careful acclimatization of the animals to the restraining device to obtain reliable data.[8][9] It is crucial to maintain a stable and appropriate tail temperature for accurate readings.[10]

Q4: How long after this compound administration should we expect to see a maximal blood pressure-lowering effect in rats?

A4: The onset of action for this compound is relatively slow because it needs to be converted to its active metabolite, benazeprilat. Peak plasma concentrations of benazeprilat are typically reached within 1-2 hours after oral administration. The duration of the antihypertensive effect is long-lasting.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent blood pressure readings within the same animal. Animal stress during measurement. Improper cuff size or placement (tail-cuff). Fluctuations in ambient temperature.Ensure a quiet and controlled environment. Allow for a proper acclimatization period before measurement.[8] Use the correct cuff size for the animal's tail diameter. Maintain a consistent and appropriate tail temperature using a warming platform.[10]
No significant change in blood pressure after this compound administration. Incorrect dosage. Low-renin hypertensive model. Animal strain is a poor responder. Issues with drug formulation or administration.Verify dose calculations and administration technique. This compound may have a reduced effect in low-renin models of hypertension.[2] Consider using a different, more responsive strain (e.g., SHR).[2] Ensure the drug is properly dissolved and administered.
High variability in blood pressure between animals in the same treatment group. Genetic variability within the animal colony. Differences in diet or water intake. Underlying health conditions.Use a genetically homogenous strain of animals. Standardize the diet and ensure ad libitum access to water. Perform a thorough health check of all animals before starting the experiment.
Sudden drop or loss of signal with radiotelemetry. Catheter displacement or occlusion. Battery failure of the telemetry implant. Interference from other electronic devices.Monitor the animal for any signs of distress. If a problem with the implant is suspected, consult the manufacturer's guidelines for troubleshooting. Ensure the telemetry receivers are properly positioned and there is no interference.
Difficulty obtaining a clear signal with tail-cuff plethysmography. Insufficient blood flow to the tail. Animal movement. Incorrect sensor placement.Gently warm the animal's tail to promote vasodilation.[10] Ensure the animal is calm and properly restrained. Position the sensor according to the manufacturer's instructions.

Data Presentation

Table 1: Effect of Oral this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day) Duration of Treatment Baseline SBP (mmHg) Post-treatment SBP (mmHg) Change in SBP (mmHg) Reference
312 weeks~200~160~ -40[3]
1012 weeks~200~140~ -60[3]

Table 2: Effect of Oral this compound on Blood Pressure in Dogs with Induced Chronic Renal Failure

Dose (mg/kg/day) Duration of Treatment Parameter Pre-treatment During Treatment Post-treatment Reference
22 weeksBlood PressureIncreasedSignificantly DecreasedReturned to Pre-treatment Levels[1][11]
22 weeksAngiotensin IIElevatedSignificantly DecreasedReturned to Pre-treatment Levels[1][11]
22 weeksAldosteroneElevatedSignificantly DecreasedReturned to Pre-treatment Levels[1][11]

Experimental Protocols

Protocol 1: Blood Pressure Measurement by Tail-Cuff Plethysmography in Rats
  • Acclimatization: For at least 3-5 days prior to the experiment, acclimatize the rats to the restraining device for 10-15 minutes each day. This helps to minimize stress-induced blood pressure elevation.[8]

  • Environment: Conduct the measurements in a quiet, temperature-controlled room.

  • Warming: Place the rat on a warming platform set to a temperature that maintains the animal's tail temperature between 32-34°C to ensure adequate blood flow.[10]

  • Restraint: Gently guide the rat into the restrainer.

  • Cuff Placement: Place the occlusion cuff and the volume-pressure recording (VPR) sensor cuff at the base of the tail. The VPR cuff should be distal to the occlusion cuff.[12]

  • Measurement: Initiate the automated measurement cycle on the plethysmography system. The system will automatically inflate and deflate the occlusion cuff and record the systolic and diastolic blood pressure.

  • Data Collection: Perform a series of 10-15 measurement cycles and average the readings to obtain a representative blood pressure value for that time point. Discard the first few readings to allow for stabilization.[8]

Protocol 2: Blood Pressure Measurement by Radiotelemetry in Mice
  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[7]

    • Shave and disinfect the surgical area (ventral neck and flank).

    • Make a small incision on the flank and create a subcutaneous pocket for the telemetry transmitter body.[13]

    • Tunnel the telemetry catheter subcutaneously from the flank to the ventral neck area.[13]

    • Isolate the common carotid artery and place sutures for temporary occlusion.[13]

    • Make a small incision in the artery and insert the catheter tip, advancing it towards the aortic arch.[13]

    • Secure the catheter in place with sutures and close the incisions.[13]

  • Post-operative Recovery: Allow the animal to recover for at least 5-7 days before starting blood pressure recordings to ensure complete healing and stabilization of physiological parameters.[7]

  • Data Acquisition:

    • House the mouse in its home cage placed on a telemetry receiver.

    • Activate the transmitter using a magnet.

    • The receiver will continuously collect and transmit blood pressure data to a computer for analysis. Data can be recorded continuously or at programmed intervals.[7]

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE substrate for Angiotensin_II Angiotensin II ACE->Angiotensin_II converts to Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels causes Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney Increased_BP Increased Blood Pressure Kidney->Increased_BP Blood_Vessels->Increased_BP leads to This compound This compound (Benazeprilat) This compound->Inhibition

Caption: this compound's Mechanism of Action within the RAAS.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (3-5 days) Start->Animal_Acclimatization Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_BP Grouping Randomization into Control & Treatment Groups Baseline_BP->Grouping Drug_Admin This compound or Vehicle Administration Grouping->Drug_Admin Post_Treatment_BP Post-Treatment Blood Pressure Measurement Drug_Admin->Post_Treatment_BP Data_Analysis Data Analysis Post_Treatment_BP->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Antihypertensive Studies.

References

Troubleshooting benazepril instability in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting stability issues encountered when working with benazepril in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of my aqueous this compound solution decreasing over time?

This compound is a prodrug that is susceptible to chemical degradation in aqueous environments, primarily through two main pathways.[1] The most significant pathway is hydrolysis of the ester group, which converts this compound into its active metabolite, benazeprilat.[1][2][3] This hydrolysis occurs under both acidic and basic conditions.[1] A second degradation pathway is intramolecular cyclization.[1]

Q2: What are the primary factors that accelerate this compound degradation in solution?

The stability of this compound in aqueous solutions is most significantly affected by pH and temperature.[1]

  • pH: Degradation is faster in acidic and basic media compared to neutral solutions.[1] Studies have shown that this compound is relatively stable in a pH 7.4 phosphate-buffered solution at 37°C.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.[1]

  • Light: this compound is also known to undergo photochemical degradation, particularly in acidic and neutral conditions.[1][2][3]

  • Oxidation: The drug has been found to degrade under oxidative conditions.[4]

Q3: I'm having difficulty dissolving this compound hydrochloride directly into my aqueous buffer. What is the recommended procedure?

This compound hydrochloride is sparingly soluble in aqueous buffers.[5] For optimal solubility, it is recommended to first dissolve the solid compound in an organic solvent such as dimethylformamide (DMF) or DMSO.[5] Following complete dissolution, this stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS, pH 7.2) to the final desired concentration.[5]

Q4: How should I prepare and store aqueous solutions of this compound for my experiments?

Given its limited stability in aqueous media, it is strongly recommended not to store aqueous solutions of this compound for more than one day.[5] For best results and to ensure experimental consistency:

  • Prepare solutions fresh on the day of use.

  • If a stock solution in an organic solvent is made, store it at -20°C.[5]

  • Always protect aqueous solutions from light.

  • Prepare buffered solutions at a neutral pH (around 7.2-7.4) to minimize hydrolytic degradation.[1]

Q5: My HPLC analysis shows unexpected peaks when I analyze my this compound solution. What could they be?

Unexpected peaks are likely degradation products. The major degradant is benazeprilat, the active metabolite formed via hydrolysis.[1][2][3] Other minor peaks could correspond to products of photochemical degradation or intramolecular cyclization.[1][2][3] To confirm the identity of these peaks, advanced analytical techniques such as LC-MS may be required.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound potency / Inconsistent experimental results Chemical degradation due to hydrolysis, photolysis, or thermal stress.[1][4]Prepare fresh solutions daily in a neutral pH buffer (e.g., PBS pH 7.4).[1][5] Protect the solution from light and store it on ice or at 2-8°C during the experiment.
Precipitation or cloudiness in the final aqueous solution Poor solubility of this compound hydrochloride in the aqueous buffer.[5]Use the recommended two-step dissolution method: first dissolve this compound HCl in a minimal amount of DMSO or DMF, then dilute with the aqueous buffer.[5]
Appearance of new or growing peaks in HPLC chromatograms over time Formation of degradation products (e.g., benazeprilat).[1][2]Confirm the identity of the major degradation product by comparing its retention time with a benazeprilat standard, if available. Implement the storage and handling solutions above to minimize degradation.

Quantitative Data Summary

Table 1: Factors Influencing this compound Stability in Aqueous Solution

FactorEffect on StabilityNotes
Acidic pH UnstablePromotes hydrolysis to benazeprilat.[1][4]
Neutral pH (e.g., 7.4) Relatively StableThe most stable pH range for aqueous solutions.[1]
Basic pH UnstablePromotes hydrolysis to benazeprilat.[1][4]
Elevated Temperature Decreased StabilityAccelerates degradation kinetics.[1][4]
Light Exposure Decreased StabilityCauses photochemical degradation.[1][2]
Oxidizing Agents Decreased StabilitySusceptible to oxidative degradation.[4]

Table 2: Solubility of this compound Hydrochloride

SolventReported SolubilityReference
Water>100 mg/mL[6]
Water>5 mg/mL[7]
Water19 mg/mL (at 25°C)[8]
Ethanol~1 mg/mL[5]
DMSO~20 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[5]

Note: Solubility can vary between sources and batches. It is evident that while soluble in pure water, solubility in buffered systems is more limited.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

  • Weighing: Accurately weigh the required amount of this compound hydrochloride solid in a suitable vial.

  • Initial Dissolution: Add a minimal volume of dimethylformamide (DMF) or DMSO to the solid.[5] Vortex thoroughly until the solid is completely dissolved. The target concentration for this stock should be high (e.g., 10-30 mg/mL).

  • Dilution: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4) and chill it on ice.

  • Final Preparation: While gently vortexing the cold buffer, slowly add the required volume of the this compound stock solution from step 2 to achieve the final target concentration.

  • Usage: Use the freshly prepared solution immediately for your experiment. Do not store this final aqueous solution for more than a day.[5] Keep the solution on ice and protected from light throughout the experiment.

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for monitoring this compound stability.

  • System Preparation:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A mixture of phosphate buffer and an organic solvent (acetonitrile or methanol). A common ratio is 65:35 (v/v) buffer:acetonitrile, with the pH of the buffer adjusted to neutral (e.g., 7.0).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 240 nm.[9][10]

  • Sample Preparation: Prepare the this compound solution according to Protocol 1 at a known concentration (e.g., 10-20 µg/mL).[9]

  • Analysis:

    • Inject a sample of the freshly prepared solution (t=0) to obtain the initial peak area for this compound.

    • Store the solution under the conditions being tested (e.g., room temperature on a benchtop).

    • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Interpretation: Monitor the decrease in the peak area of this compound over time and the corresponding increase in the peak area of the degradation products (primarily benazeprilat). This allows for the quantification of the degradation rate under specific experimental conditions.

Visualizations

Benazepril_Degradation_Pathways Ben This compound Benat Benazeprilat Ben->Benat  Hydrolysis (Acid or Base) DKP Diketopiperazine (from Intramolecular Cyclization) Ben->DKP  Intramolecular  Aminolysis Photo Other Photodegradation Products Ben->Photo  Photolysis (Acidic/Neutral pH)

Caption: Primary degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow start Inconsistent Results or Low this compound Potency? q_precipitate Is precipitate visible in the solution? start->q_precipitate q_peaks Unexpected peaks in HPLC? q_precipitate->q_peaks No sol_solubility Improve Solubility: 1. Dissolve in DMSO/DMF first. 2. Dilute into cold buffer. q_precipitate->sol_solubility Yes q_age How old is the aqueous solution? q_peaks->q_age No sol_analyze Peaks are likely degradants. Confirm with standards or LC-MS. Minimize degradation. q_peaks->sol_analyze Yes q_age->start < 1 Day (Re-evaluate) sol_degradation Minimize Degradation: 1. Prepare fresh solutions daily. 2. Use neutral pH buffer. 3. Protect from light & heat. q_age->sol_degradation > 1 Day Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System cluster_Drug Drug Action Angio Angiotensinogen AngI Angiotensin I Angio->AngI Renin ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE AngII Angiotensin II ACE->AngII Inactive Inactive Peptides ACE->Inactive Degradation Vaso Vasoconstriction (Increased Blood Pressure) AngII->Vaso Aldo Aldosterone Secretion AngII->Aldo Brady Bradykinin (Vasodilator) Brady->ACE Bena This compound (Prodrug) Benat Benazeprilat (Active) Bena->Benat Hepatic Esterases Benat->ACE Inhibition

References

Mitigating drug interactions with benazepril in multi-drug research protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential drug interactions with benazepril in multi-drug research protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it influence potential drug interactions?

A1: this compound is a prodrug that is hydrolyzed in the liver by esterases to its active metabolite, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and for degrading the vasodilator bradykinin.[1][2][5] By inhibiting ACE, benazeprilat decreases angiotensin II levels and increases bradykinin levels, leading to vasodilation and a reduction in blood pressure.[2] This mechanism is central to its potential drug interactions, particularly with drugs that also affect blood pressure, renal function, or electrolyte balance.

Q2: What are the major classes of drugs that interact with this compound?

A2: The major classes of drugs that have clinically significant interactions with this compound include:

  • Diuretics: Can lead to excessive hypotension, especially at the beginning of therapy.[6]

  • Potassium-sparing diuretics, potassium supplements, and salt substitutes: Increase the risk of hyperkalemia.[3][4][5]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): May reduce the antihypertensive effect of this compound and increase the risk of renal impairment.[6][7]

  • Lithium: this compound can increase serum lithium levels, raising the risk of lithium toxicity.[6][8]

  • Dual RAAS blockade (with ARBs or aliskiren): Increases the risk of hypotension, hyperkalemia, and renal impairment.[4][9]

  • mTOR inhibitors (e.g., sirolimus, everolimus): May increase the risk of angioedema.[6]

  • Neprilysin inhibitors (e.g., sacubitril): Concomitant use is contraindicated due to an increased risk of angioedema.[6]

Q3: How is this compound metabolized and what is the significance for drug interaction studies?

A3: this compound is primarily metabolized in the liver via cleavage of its ester group to form the active metabolite, benazeprilat.[3][6] This hydrolysis is mediated by hepatic esterases.[1] Unlike many drugs, this compound's metabolism does not heavily rely on the cytochrome P450 (CYP) enzyme system.[10] This is a crucial point for drug interaction studies, as the potential for CYP-mediated interactions with co-administered drugs is low. However, it is still important to consider if co-administered drugs might inhibit or induce the esterases responsible for this compound's activation, although this is less common.

Q4: What are the key pharmacokinetic parameters of this compound and benazeprilat to consider in multi-drug protocols?

A4: Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations reached in about 0.5 to 1 hour.[6] The active metabolite, benazeprilat, reaches peak plasma concentrations in 1.5 to 2 hours.[6] Both this compound and benazeprilat are highly protein-bound (approximately 97% and 95%, respectively).[6] Benazeprilat is primarily eliminated via the kidneys.[6] In subjects with renal impairment, the elimination of benazeprilat is reduced, leading to higher plasma concentrations.[10]

Troubleshooting Guides

Issue 1: Unexpectedly high variability in blood pressure readings in animal models.

  • Possible Cause: Inconsistent timing of drug administration and blood pressure measurements.

  • Troubleshooting Step: Standardize the time of day for dosing and for blood pressure monitoring to minimize diurnal variations.

  • Possible Cause: Stress-induced hypertension in the animals.

  • Troubleshooting Step: Acclimatize animals to the blood pressure measurement procedure to reduce stress. Use telemetric monitoring for continuous, stress-free data collection if possible.

  • Possible Cause: Interaction with anesthetic agents if used for measurements.

  • Troubleshooting Step: If anesthesia is necessary, use a consistent anesthetic protocol and be aware of its potential effects on blood pressure.

Issue 2: Higher than expected incidence of hyperkalemia in vivo.

  • Possible Cause: Unaccounted for sources of potassium in the animal diet.

  • Troubleshooting Step: Ensure a standardized diet with a known and consistent potassium content is used for all study animals.

  • Possible Cause: Dehydration leading to reduced renal excretion of potassium.

  • Troubleshooting Step: Ensure ad libitum access to water and monitor for signs of dehydration.

  • Possible Cause: Synergistic effect with a co-administered drug that also affects potassium levels.

  • Troubleshooting Step: Review the mechanism of all co-administered drugs for potential effects on potassium homeostasis.

Issue 3: Inconsistent results in in vitro esterase activity assays.

  • Possible Cause: Instability of the esterase enzyme.

  • Troubleshooting Step: Prepare fresh enzyme solutions for each experiment and keep them on ice. Use a commercially available, stabilized esterase preparation if possible.

  • Possible Cause: Substrate or inhibitor instability in the assay buffer.

  • Troubleshooting Step: Assess the stability of this compound and the test compounds in the assay buffer over the time course of the experiment.

  • Possible Cause: Interference from the test compound with the analytical method.

  • Troubleshooting Step: Run appropriate controls, including the test compound with the analytical detection system in the absence of the enzyme reaction, to check for interference.

Quantitative Data on this compound Drug Interactions

Interacting Drug/ClassPharmacokinetic/Pharmacodynamic ChangeMagnitude of EffectReference
Amlodipine No significant change in AUC or Cmax of this compound, benazeprilat, or amlodipine.This compound AUC: 161 vs 140 ng·h/mL (combo vs mono)Benazeprilat AUC: 1470 vs 1410 ng·h/mL (combo vs mono)Amlodipine AUC: 118 vs 114 ng·h/mL (combo vs mono)[11]
Furosemide Urinary excretion of furosemide reduced. No significant change in this compound pharmacokinetics. Additive effect on blood pressure lowering.10-20% reduction in furosemide excretion.[12]
Potassium Chloride Increased serum potassium levels.Serum K+ increased from 3.88 to 4.84 mEq/L in one report.[3]
Spironolactone Increased risk of hyperkalemia.Hyperkalemia incidence was 16.5% with this compound alone in one study. Concurrent use with potassium-sparing diuretics significantly increases this risk.[5][13]
Lithium Increased serum lithium concentrations.Mean 35% increase in steady-state serum lithium concentrations in a retrospective study.[8]
NSAIDs (general) Reduced antihypertensive effect and increased risk of renal impairment.Quantitative data on blood pressure changes are variable and depend on the specific NSAID and patient population.[6][7]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Hydrolysis by Hepatic Esterases

Objective: To determine the rate of this compound hydrolysis to benazeprilat by liver microsomal esterases and to assess the potential inhibitory effect of a co-administered drug.

Materials:

  • This compound hydrochloride

  • Benazeprilat (as a reference standard)

  • Pooled human liver microsomes (or from a relevant animal species)

  • Test compound (potential inhibitor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC-MS/MS system

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound, benazeprilat, and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human liver microsomes in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound (at various concentrations) or vehicle control in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the concentrations of this compound and benazeprilat using a validated LC-MS/MS method.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Use a suitable C18 column for separation.

  • Data Analysis:

    • Calculate the rate of benazeprilat formation.

    • Determine the IC50 value of the test compound for the inhibition of this compound hydrolysis.

Protocol 2: In Vivo Assessment of this compound and NSAID Interaction in a Hypertensive Rat Model

Objective: To evaluate the effect of co-administration of an NSAID on the antihypertensive efficacy of this compound in spontaneously hypertensive rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound hydrochloride

  • NSAID (e.g., ibuprofen)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Tail-cuff plethysmography system or telemetry for blood pressure measurement

  • Metabolic cages for urine collection

  • Assay kits for measuring urinary protein and creatinine

Methodology:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize SHR rats to the housing conditions and blood pressure measurement procedures for at least one week.

    • Record baseline systolic blood pressure (SBP) and heart rate (HR) for 3 consecutive days.

    • Collect 24-hour urine samples to measure baseline proteinuria and creatinine clearance.

  • Drug Administration:

    • Divide the animals into four groups:

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 10 mg/kg/day, oral gavage)

      • Group 3: NSAID (e.g., 30 mg/kg/day, oral gavage)

      • Group 4: this compound + NSAID

    • Administer the treatments daily for a specified period (e.g., 4 weeks).

  • Monitoring:

    • Measure SBP and HR weekly.

    • At the end of the treatment period, place the animals in metabolic cages for 24-hour urine collection to assess proteinuria and creatinine clearance.

    • Collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Data Analysis:

    • Compare the changes in SBP, HR, proteinuria, and renal function parameters between the different treatment groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of benazeprilat.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Metabolism Metabolism Assay (Esterase Activity) PK_PD Pharmacokinetic/ Pharmacodynamic Study Metabolism->PK_PD CYP_Inhibition CYP450 Inhibition/ Induction Assay CYP_Inhibition->PK_PD Transporter Transporter Interaction (e.g., P-gp) Transporter->PK_PD Efficacy Efficacy & Safety Study (Animal Model) PK_PD->Efficacy Decision Go/No-Go Decision for Co-administration Protocol Efficacy->Decision Literature Literature Review & Interaction Prediction Literature->Metabolism Literature->CYP_Inhibition Literature->Transporter Decision->Literature No-Go/Redesign Clinical_Trial Clinical Drug-Drug Interaction Study Decision->Clinical_Trial Go

Caption: A general experimental workflow for assessing drug-drug interactions with this compound.

Troubleshooting_Logic Start Unexpected In Vivo Result (e.g., Altered Efficacy) Check_PK Review In Vitro & In Vivo Pharmacokinetics Start->Check_PK Metabolism_Interaction Metabolism-based Interaction? Check_PK->Metabolism_Interaction Transporter_Interaction Transporter-based Interaction? Metabolism_Interaction->Transporter_Interaction No Investigate_Metabolism Conduct Specific In Vitro Metabolism Assays Metabolism_Interaction->Investigate_Metabolism Yes PD_Interaction Pharmacodynamic Interaction? Transporter_Interaction->PD_Interaction No Investigate_Transporter Conduct In Vitro Transporter Assays Transporter_Interaction->Investigate_Transporter Yes Refine_Protocol Refine In Vivo Protocol (e.g., dose, timing) PD_Interaction->Refine_Protocol No Investigate_PD Assess PD Effects of Individual Drugs & Combo PD_Interaction->Investigate_PD Yes Conclusion Identify Mechanism of Interaction Refine_Protocol->Conclusion Investigate_Metabolism->Refine_Protocol Investigate_Transporter->Refine_Protocol Investigate_PD->Refine_Protocol

Caption: A logical workflow for troubleshooting unexpected results in this compound drug interaction studies.

References

Technical Support Center: Benazepril Dosage in Animal Models of Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril in animal models of renal impairment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures.

Question: How should the initial dose of this compound be determined for a rodent model with newly induced renal impairment?

Answer: The initial dose should be conservative and based on the model of renal impairment and the animal species. For instance, in a 5/6 nephrectomy rat model, a starting dose of 10 mg/kg/day of this compound has been used.[1] Another study in uremic rats following 5/6 nephrectomy initiated this compound at 20 mg/kg body weight daily in their drinking water.[2] For human patients with a creatinine clearance of less than 30 ml/min, the initial recommended daily dose is 5mg.[3] It is crucial to monitor key parameters and adjust the dose as needed.

Key considerations for initial dosing:

  • Severity of Renal Impairment: The more severe the renal impairment, the more cautious the initial dosing should be.

  • Animal Model: Different models of renal impairment (e.g., surgical, chemical) can affect drug metabolism and clearance differently.

  • Baseline Blood Pressure: Animals with lower baseline blood pressure may be more susceptible to hypotension with ACE inhibitors.

Question: What are the signs of this compound overdose or adverse effects in an animal model with renal impairment?

Answer: The most common adverse effect to monitor for is hypotension, which can manifest as lethargy or reduced activity. Hyperkalemia (elevated potassium levels) is another potential concern. In some instances, a paradoxical worsening of renal function can occur, particularly if the animal is volume-depleted. Regular monitoring of blood pressure, serum creatinine, and electrolytes is essential to detect these adverse effects early.

Question: How can I troubleshoot a lack of therapeutic effect from this compound in my animal model?

Answer: If you are not observing the expected therapeutic effect (e.g., reduction in proteinuria, blood pressure control), consider the following:

  • Dosage: The dose may be insufficient. A gradual dose escalation may be necessary. In dogs, long-term administration of this compound at doses from 0.25–1 mg/kg produced similar effects at peak and trough times.[4]

  • Bioavailability: Ensure proper administration and absorption of the drug. For oral dosing, consider the formulation and whether it is being consistently consumed by the animal.

  • Drug Interactions: Concurrent administration of nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive effect of ACE inhibitors and increase the risk of kidney toxicity.[5]

  • Model-Specific Factors: The specific pathophysiology of your renal impairment model may involve pathways that are less responsive to ACE inhibition alone.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound in protecting the kidneys?

This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). By inhibiting ACE, it blocks the conversion of angiotensin I to angiotensin II. This leads to vasodilation (widening of blood vessels), particularly of the efferent arteriole in the glomerulus, which reduces intraglomerular pressure and consequently decreases proteinuria.[6] Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in the kidney, partly by down-regulating the expression of transforming growth factor-beta1 (TGF-β1) and reducing the accumulation of extracellular matrix.[7][8]

How does renal impairment affect the pharmacokinetics of this compound?

The active metabolite of this compound, benazeprilat, is primarily eliminated by the kidneys.[9] Therefore, renal impairment can lead to an accumulation of benazeprilat. Studies in hypertensive patients with impaired renal function have shown a significantly greater area under the plasma concentration-time curve (AUC) for benazeprilat compared to those with normal renal function, suggesting that a dosage reduction may be necessary in cases of severe renal impairment to avoid drug accumulation.[5] However, in cats, benazeprilat is principally eliminated via biliary excretion (approximately 85%), and therefore, dose adjustment may not be necessary for moderate renal insufficiency in this species.[1][2]

What are the common animal models of renal impairment used for studying this compound, and what are the typical dosages?

Several animal models are used to study chronic kidney disease. The 5/6 nephrectomy model in rats is a widely used surgical model that mimics many aspects of human chronic kidney disease.[10][11] Another common model is the adenine-induced chronic kidney disease model in rodents, which is established by feeding a diet containing adenine.[12]

Animal ModelSpeciesThis compound DosageReference
5/6 NephrectomyRat10 mg/kg/day (oral)[1]
5/6 NephrectomyRat20 mg/kg/day (in drinking water)[2]
Spontaneously Hypertensive RatRat10 mg/kg/day[13]
Adriamycin-induced GlomerulosclerosisRat4 mg/kg/day[8]

Experimental Protocols

1. 5/6 Nephrectomy Surgical Model in Rats

This procedure is typically performed in two stages to induce chronic kidney disease.

  • Stage 1: Left Kidney Partial Nephrectomy:

    • Anesthetize the rat (e.g., with an intraperitoneal injection of pentobarbital sodium).

    • Make a lateral incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

  • Stage 2: Right Kidney Total Nephrectomy (one week later):

    • Anesthetize the rat.

    • Make a lateral incision to expose the right kidney.

    • Ligate the renal hilum of the right kidney and remove the entire kidney.

Following the two-stage surgery, the rats will have a 5/6 reduction in renal mass, leading to the development of chronic renal failure.[2]

2. Adenine-Induced Chronic Kidney Disease Model in Rodents

This is a non-invasive method for inducing chronic kidney disease.

  • Procedure:

    • Prepare a diet containing a specific concentration of adenine. The recommended dosage for rats is typically 0.75% w/w, while for mice, it is 0.20% w/w due to their higher sensitivity.[12]

    • Feed the animals the adenine-containing diet for several weeks. The duration will depend on the desired severity of renal impairment.

    • Monitor the animals for signs of renal disease, such as changes in body weight, water intake, and urine output.

    • Confirm the development of chronic kidney disease by measuring serum creatinine and blood urea nitrogen (BUN) levels.[12]

Visualizations

Benazepril_Mechanism_of_Action cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits Reduced_Pressure Reduced Intraglomerular Pressure This compound->Reduced_Pressure Reduced_Fibrosis Reduced Renal Fibrosis This compound->Reduced_Fibrosis AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Efferent Arteriole) AT1_Receptor->Vasoconstriction TGF_beta1 TGF-β1 Upregulation AT1_Receptor->TGF_beta1 Fibrosis Renal Fibrosis TGF_beta1->Fibrosis Renin_label Stimulates ACE_label Catalyzes

Caption: Mechanism of action of this compound in the kidney.

Experimental_Workflow Start Start: Induce Renal Impairment (e.g., 5/6 Nephrectomy or Adenine Diet) Baseline Establish Baseline: - Serum Creatinine & BUN - Blood Pressure - Proteinuria Start->Baseline Treatment Initiate this compound Treatment (Conservative Starting Dose) Baseline->Treatment Monitoring Weekly Monitoring: - Blood Pressure - Body Weight - General Health Treatment->Monitoring Biochemical Bi-weekly/Monthly Monitoring: - Serum Creatinine & BUN - Serum Potassium - Proteinuria Monitoring->Biochemical Dose_Adjustment Dose Adjustment Needed? Biochemical->Dose_Adjustment Increase_Dose Increase Dose Dose_Adjustment->Increase_Dose No/Insufficient Effect Decrease_Dose Decrease Dose or Discontinue Treatment Dose_Adjustment->Decrease_Dose Adverse Effects Continue Continue Treatment and Monitoring Dose_Adjustment->Continue Therapeutic Effect without Adverse Effects Increase_Dose->Monitoring Decrease_Dose->Monitoring Endpoint Endpoint Analysis: - Histopathology - Molecular Markers - Final Biochemical Analysis Continue->Endpoint

Caption: Experimental workflow for this compound dosage adjustment.

Troubleshooting_Tree Start Issue: Lack of Therapeutic Effect or Adverse Effects Check_Dose Is the dose appropriate for the model and severity of renal impairment? Start->Check_Dose Low_Dose Action: Consider gradual dose escalation. Check_Dose->Low_Dose No Check_Admin Is the drug being administered and absorbed correctly? Check_Dose->Check_Admin Yes Resolved Issue Resolved Low_Dose->Resolved Admin_Issue Action: Review administration technique. Consider alternative routes or formulations. Check_Admin->Admin_Issue No Check_Interactions Are there any interacting drugs (e.g., NSAIDs) being co-administered? Check_Admin->Check_Interactions Yes Admin_Issue->Resolved Interaction_Issue Action: Discontinue interacting drug if possible and monitor. Check_Interactions->Interaction_Issue Yes Check_Adverse Are there signs of adverse effects (hypotension, hyperkalemia)? Check_Interactions->Check_Adverse No Interaction_Issue->Resolved Adverse_Issue Action: Reduce dose or temporarily discontinue this compound. Monitor vital signs and electrolytes. Check_Adverse->Adverse_Issue Yes Adverse_Issue->Resolved

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Ensuring the Integrity of Benazepril in Research Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benazepril. This resource provides essential guidance on preventing the degradation of this compound during sample storage and preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is a prodrug that is susceptible to degradation primarily through hydrolysis of its ester group, which converts it to its active metabolite, benazeprilat.[1][2] This hydrolysis can be catalyzed by acidic and basic conditions, as well as by enzymes present in biological matrices.[3] this compound is also known to degrade under thermal stress, and exposure to light (photochemical degradation), particularly in acidic and neutral pH conditions.[2][3]

Q2: My analytical results for this compound are inconsistent. What are the likely causes related to sample stability?

A2: Inconsistent results are often linked to pre-analytical variability and sample degradation. Key factors to consider include:

  • Sample pH: this compound is unstable in both acidic and basic conditions, leading to accelerated hydrolysis.[1][2][3] The pH of your sample or solvent system could be a significant contributor.

  • Storage Temperature: Elevated temperatures significantly increase the rate of hydrolytic degradation.[3] Inconsistent storage temperatures between samples can lead to variable degradation.

  • Light Exposure: Exposure to UV or even ambient laboratory light can cause photochemical degradation.[2]

  • Matrix Effects: In biological samples such as plasma, enzymatic activity can contribute to the hydrolysis of this compound. The choice of anticoagulant and the handling of the plasma are crucial.

Q3: What are the best practices for storing this compound stock solutions and analytical samples?

A3: To maintain the integrity of your this compound samples, adhere to the following storage guidelines:

  • Stock Solutions: Prepare stock solutions in a stable solvent (e.g., methanol) and store them at or below -20°C in tightly sealed, light-protected containers. Studies have shown good stability of this compound solutions for at least 24 hours at room temperature, but long-term storage should be at low temperatures.

  • Biological Samples (Plasma/Serum): Immediately after collection, plasma or serum should be separated from whole blood by centrifugation at a low temperature (e.g., 4°C). Samples should be frozen at -20°C or, preferably, -80°C for long-term storage to minimize both chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles.

Q4: How can I minimize the degradation of this compound during sample preparation for analysis?

A4: The sample preparation phase is critical for preventing degradation. Consider the following recommendations:

  • Maintain Low Temperatures: Perform all sample preparation steps, including thawing, extraction, and reconstitution, on ice or at a controlled low temperature.

  • Control pH: If your extraction protocol involves pH adjustment, use buffers to maintain a pH range where this compound is most stable (around neutral pH). Avoid strong acids or bases.

  • Minimize Exposure to Light: Use amber-colored vials or cover your sample tubes with aluminum foil to protect them from light.

  • Work Efficiently: Minimize the time samples spend at room temperature before analysis. Process samples in small batches if necessary.

  • Use of Enzyme Inhibitors: For biological samples, consider adding esterase inhibitors to the collection tubes to prevent enzymatic hydrolysis of this compound to benazeprilat, if the focus of the analysis is solely on the parent drug.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in spiked plasma samples. Enzymatic or chemical hydrolysis during sample preparation.Work at 4°C or on ice. Add an esterase inhibitor to the plasma. Ensure the pH of all solutions is near neutral.
High variability between replicate injections of the same sample. Degradation in the autosampler.Ensure the autosampler is temperature-controlled (e.g., set to 4°C). Analyze samples promptly after placing them in the autosampler.
Appearance of a large benazeprilat peak in this compound standard solutions. Hydrolysis of the standard due to improper storage or preparation.Prepare fresh standards. Store stock solutions at -20°C or -80°C in an appropriate solvent. Avoid aqueous solutions for long-term storage.
Decreasing this compound concentration over a sequence of analyses. Instability in the prepared samples left at room temperature.Re-prepare samples in smaller batches. Keep samples refrigerated or on ice until just before injection.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions, providing a quantitative basis for understanding its stability profile.

Table 1: Forced Degradation of this compound Hydrochloride

Stress ConditionReagent/ParameterTemperatureDuration% Degradation
Acid Hydrolysis0.1 N HCl80°C4 hours15.2%
Base Hydrolysis0.1 N NaOH80°C4 hours25.8%
Oxidative6% H₂O₂80°C4 hours10.5%
ThermalDry Heat80°C4 hours8.7%
PhotolyticSunlight-72 hours5.4%

Data compiled from a stability-indicating LC method study.

Table 2: Kinetics of Acidic Hydrolysis of this compound Hydrochloride in 0.1 M HCl

Temperature (°C)Rate Constant (k) (s⁻¹)
501.2 x 10⁻⁵
531.8 x 10⁻⁵
583.2 x 10⁻⁵
635.5 x 10⁻⁵

This data demonstrates a clear temperature-dependent increase in the rate of acidic hydrolysis.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound hydrochloride in methanol to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a final concentration of 10 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase to a final concentration of 10 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Heat the mixture at 80°C for 4 hours. Cool and dilute with mobile phase to a final concentration of 10 µg/mL.

  • Thermal Degradation: Place the powdered drug in a petri dish and expose it to dry heat at 80°C for 4 hours. After cooling, weigh an appropriate amount, dissolve in methanol, and dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Photolytic Degradation: Expose the powdered drug to direct sunlight for 72 hours. After exposure, weigh an appropriate amount, dissolve in methanol, and dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Water:Methanol (55:45, v/v), pH adjusted to 7.0 with triethylamine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 233 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Visualizations

Benazepril_Degradation_Pathway This compound This compound (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat Hydrolysis (Acid, Base, Enzymes) Other_DPs Other Minor Degradation Products This compound->Other_DPs Photodegradation (Light)

Caption: Primary degradation pathway of this compound.

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Initial Processing (Minimize Delay) cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Collection Blood Collection (e.g., EDTA tubes) Centrifugation Centrifuge at 4°C Collection->Centrifugation Separation Separate Plasma Centrifugation->Separation Storage Store at ≤ -20°C (Preferably -80°C) Separation->Storage Thawing Thaw on Ice Storage->Thawing Extraction Extraction (Controlled pH & Temp) Thawing->Extraction Analysis LC-MS/MS Analysis (Cooled Autosampler) Extraction->Analysis

Caption: Recommended workflow for handling biological samples.

References

Technical Support Center: Managing Hypotensive Side Effects of Benazepril in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hypotensive side effects of benazepril in animal studies.

Troubleshooting Guide: Hypotension in this compound-Treated Animals

This guide provides a step-by-step approach to address hypotension observed during animal studies involving this compound.

Observed Issue Potential Cause Recommended Action
Sudden, severe drop in blood pressure after initial this compound administration. High initial dose, concurrent administration of other vasodilators or diuretics, dehydration, or sodium depletion.[1][2][3][4]1. Temporarily discontinue this compound. 2. Assess hydration status. If dehydrated, provide fluid support as per approved institutional protocols.3. Review concomitant medications. If the animal is on diuretics or other vasodilators, consider a dose reduction or temporary discontinuation of these agents after veterinary consultation.[1][2]4. Re-initiate this compound at a lower dose once blood pressure has stabilized.[1] A 50% reduction of the initial dose is a common starting point.5. Implement gradual dose escalation. Increase the dose incrementally over several days while closely monitoring blood pressure.
Gradual, persistent hypotension below target levels. Dose may be too high for the individual animal's sensitivity or there may be an interaction with other ongoing treatments.1. Reduce the this compound dose. A 25-50% reduction is a reasonable first step.2. Monitor blood pressure closely for the next 24-48 hours to assess the effect of the dose reduction.3. Evaluate for potential drug interactions. Concurrent use of NSAIDs can increase the risk of renal issues, which can indirectly affect blood pressure.[2][5]
Episodic hypotension, especially after dosing. Peak drug effect coinciding with other hypotensive stimuli (e.g., anesthesia, sedation).1. Adjust the timing of this compound administration relative to other procedures.2. Consider splitting the daily dose into two administrations to reduce peak plasma concentrations.[1][4]3. Ensure adequate hydration before and after procedures that may lower blood pressure.
Signs of weakness, lethargy, or ataxia in treated animals. [1]These can be clinical signs of hypotension.[2][6]1. Immediately measure the animal's blood pressure. 2. If hypotensive, follow the steps for a sudden, severe drop in blood pressure.3. Provide supportive care as needed and ensure easy access to food and water.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound causes hypotension?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, which increases blood pressure. By inhibiting the production of angiotensin II, this compound causes vasodilation (widening of blood vessels), leading to a decrease in blood pressure.[3][4][6][7]

Q2: What are the typical signs of hypotension in research animals?

A2: Common clinical signs of hypotension in animals can include lethargy, weakness, ataxia (incoordination), and syncope (fainting).[1][2][6] In a laboratory setting, the primary indicator will be a direct measurement of blood pressure falling below the established baseline or target range for the study.

Q3: How should I monitor blood pressure in animals receiving this compound?

A3: The method of blood pressure monitoring will depend on the animal model and study design. Options include:

  • Telemetry: Surgically implanted devices that allow for continuous, stress-free monitoring in conscious, freely moving animals. This is considered the gold standard.[8][9]

  • Non-invasive methods: Tail-cuff plethysmography or oscillometric devices. These methods may require animal restraint and acclimatization to minimize stress-induced hypertension. It is recommended to establish a stable baseline blood pressure before initiating this compound treatment.[10]

Q4: What are the recommended starting doses of this compound in common animal models?

A4: Dosages can vary significantly based on the species and the condition being studied. It is crucial to consult literature specific to your model. However, some general starting dose ranges from clinical use are:

  • Dogs: 0.25–0.5 mg/kg, orally, once or twice daily.[1][11][12]

  • Cats: 0.25–0.5 mg/kg, orally, once daily.[1][12] For research purposes, it is often advisable to start at the lower end of the dose range and titrate upwards.

Q5: Are there any drug interactions that can worsen this compound-induced hypotension?

A5: Yes, several drug interactions can increase the risk or severity of hypotension. These include:

  • Diuretics: Concomitant use can lead to excessive blood pressure reduction.[2][3]

  • Other Vasodilators (e.g., amlodipine): Additive hypotensive effects.[1]

  • Anesthetics: Many anesthetic agents have vasodilatory properties.

  • Potassium-sparing diuretics or potassium supplements: Can increase the risk of hyperkalemia.[2][3]

Quantitative Data Summary

Table 1: this compound Dosage and Effects in Animal Studies

Animal Model This compound Dose Study Duration Key Findings on Blood Pressure Reference
Healthy Cats2.5 mg/cat (approx. 0.60 mg/kg), once daily8 daysAt 24 hours post-dosing, this compound was less effective at attenuating the angiotensin I-induced pressor response compared to telmisartan.[8][9]
Healthy Dogs0.125 mg/kg, 0.25 mg/kg, and 0.5 mg/kg (crossover design)Single dosesNo significant differences in blood pressure were observed between the different dosing groups in this study of healthy dogs on a low-sodium diet.[13]
Dogs with Induced Chronic Renal Failure2 mg/kg, once daily2 weeksThis compound administration significantly decreased the elevated blood pressure in dogs with induced renal failure.[14]
Dogs with Chronic Kidney Disease0.25 to <0.5 mg/kg, once dailyUp to 2 yearsThis study focused on renal survival time and did not report specific blood pressure outcomes.[15]

Experimental Protocols

Protocol 1: Blood Pressure Monitoring in Conscious Animals Using Telemetry

  • Surgical Implantation: A telemetric pressure transducer is surgically implanted into the abdominal or femoral artery of the animal under sterile conditions and appropriate anesthesia. Allow for a post-operative recovery period of at least 7-10 days.

  • Acclimatization: House the animals individually in their home cages placed on top of the telemetry receivers. Allow them to acclimatize to the housing conditions and handling for several days before recording baseline data.

  • Baseline Recording: Record baseline blood pressure and heart rate continuously for at least 24-48 hours before the first dose of this compound.

  • This compound Administration: Administer this compound at the predetermined dose and route.

  • Post-Dose Monitoring: Continue to record cardiovascular parameters continuously. Pay close attention to the time of peak drug effect, which for benazeprilat (the active metabolite) is typically 1-3 hours after oral administration in dogs.[11]

  • Data Analysis: Analyze the changes in blood pressure from baseline at various time points post-dosing.

Visualizations

Benazepril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by Renin) ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion ACE->Angiotensin_II (conversion) Renin Renin Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP This compound This compound This compound->ACE Inhibition Hypotension_Troubleshooting_Workflow Start Hypotension Observed (BP below threshold) Assess Assess Severity and Clinical Signs Start->Assess Severe Severe/Symptomatic Assess->Severe Severe Mild Mild/Asymptomatic Assess->Mild Mild Stop_this compound Temporarily Discontinue This compound Severe->Stop_this compound Reduce_Dose Reduce this compound Dose (e.g., by 25-50%) Mild->Reduce_Dose Supportive_Care Provide Supportive Care (e.g., Fluids) Stop_this compound->Supportive_Care Review_Meds Review Concomitant Medications Supportive_Care->Review_Meds Stabilize Wait for BP to Stabilize Review_Meds->Stabilize Restart_Low Restart this compound at Lower Dose Stabilize->Restart_Low Continue_Monitoring Continue Close Monitoring Restart_Low->Continue_Monitoring Reduce_Dose->Continue_Monitoring

References

Technical Support Center: Refining Experimental Protocols with Benazepril for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving benazepril.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][3] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to angiotensin II.[3][4][5] Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[3][5] By inhibiting ACE, benazeprilat decreases the levels of angiotensin II, leading to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3][4][5]

Q2: What is the solubility and stability of this compound hydrochloride?

This compound hydrochloride is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6] Its solubility in these solvents is approximately 1, 20, and 30 mg/mL, respectively.[6] It is sparingly soluble in aqueous buffers.[6] For aqueous solutions, it is recommended to first dissolve this compound hydrochloride in DMF and then dilute with the aqueous buffer of choice.[6] Aqueous solutions of this compound are not recommended to be stored for more than one day.[6] this compound is stable under recommended storage conditions, typically at -20°C for up to four years as a solid.[6]

Q3: What are the common starting doses for in vitro and in vivo experiments?

  • In Vitro: For cell-based assays, such as with H9c2 cardiac myoblast cells, a common concentration of this compound hydrochloride used is 1 µM.[7]

  • In Vivo (Animal Studies):

    • Dogs: For chronic kidney disease, a dosage of 0.5 mg/kg once daily has been used.[8] In a canine model of chronic renal failure, 2 mg/kg once daily was administered.[9]

    • Cats: For chronic kidney disease, a dosage range of 0.5 to 1.0 mg/kg once daily is common.[10][11]

    • Rats: In spontaneously hypertensive rats, doses of 0.1-10 mg/kg per day have been shown to reduce blood pressure.[6]

Troubleshooting Guides

In Vitro Experiments

Q: My cells are showing signs of toxicity or unexpected responses even at low concentrations of this compound. What could be the cause?

A:

  • Solvent Toxicity: The solvents used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments to account for any solvent-induced effects.

  • pH of the Medium: The addition of this compound hydrochloride, an acidic salt, might slightly alter the pH of your culture medium. Verify the pH of the medium after adding the compound and adjust if necessary, as pH shifts can significantly impact cell health and function.

  • Drug Stability: this compound can degrade in aqueous solutions.[6] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Degradation products could have different activities and toxicities.

Q: I am observing high variability in my cell viability assay results between replicates. How can I improve consistency?

A:

  • Inconsistent Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to variability in metabolic activity, which is what most viability assays measure.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. To minimize this "edge effect," consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incomplete Drug Mixing: After adding this compound to the wells, ensure thorough but gentle mixing to achieve a uniform concentration throughout the well.

In Vivo Experiments

Q: The blood pressure readings in my animal subjects are highly variable after this compound administration. What are some potential reasons?

A:

  • Acclimatization and Stress: Animals that are not properly acclimated to the experimental procedures and environment can exhibit stress-induced fluctuations in blood pressure. Ensure a sufficient acclimatization period and handle the animals consistently and gently to minimize stress.

  • Route and Timing of Administration: The method of drug administration (e.g., oral gavage, subcutaneous injection) can influence the absorption and pharmacokinetics of this compound. Ensure the administration technique is consistent across all animals. Also, consider the timing of blood pressure measurements relative to the drug administration, as the peak effect may vary.

  • Underlying Health Status: Undiagnosed health issues in your animal subjects can affect their response to this compound. Perform a thorough health screening before enrolling animals in the study.

Q: I am not observing the expected therapeutic effect of this compound in my animal model. What should I check?

A:

  • Dosage: The dosage may be insufficient for the specific animal model and condition being studied. Review the literature for appropriate dosage ranges and consider performing a dose-response study.

  • Drug Stability and Formulation: Ensure the this compound formulation is stable and properly prepared. If administering in drinking water or feed, monitor the intake to ensure the animals are receiving the intended dose.

  • Metabolism: this compound is a prodrug that needs to be converted to its active metabolite, benazeprilat, by the liver.[2] Liver function in your animal model could influence the efficacy of the drug.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of a chosen cell line.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a negative control (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

Western Blot Analysis of Key Signaling Proteins

This protocol outlines the steps to analyze the effect of this compound on the expression or phosphorylation of proteins in a relevant signaling pathway (e.g., PI3K/Akt pathway).

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with this compound as described in the cell viability assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling them in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • Analyze the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventApproximate Solubility (mg/mL)
Ethanol1[6]
DMSO20[6]
Dimethylformamide (DMF)30[6]
Aqueous BuffersSparingly soluble[6]

Table 2: Recommended Starting Doses of this compound in Animal Studies

Animal ModelConditionRecommended DoseReference
DogChronic Kidney Disease0.5 mg/kg, once daily[8]
DogChronic Renal Failure2 mg/kg, once daily[9]
CatChronic Kidney Disease0.5 - 1.0 mg/kg, once daily[10][11]
RatHypertension0.1 - 10 mg/kg, per day[6]

Visualizations

Benazepril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased_BP Aldosterone_Secretion->Increased_BP Vasoconstriction->Increased_BP This compound This compound Benazeprilat Benazeprilat This compound->Benazeprilat Hepatic Metabolism ACE ACE Benazeprilat->ACE Inhibition Experimental_Workflow start Hypothesis protocol_dev Protocol Development (Dosage, Duration, Model Selection) start->protocol_dev solution_prep This compound Solution Preparation (Freshly made) protocol_dev->solution_prep in_vitro In Vitro Experiment (e.g., Cell Culture) solution_prep->in_vitro in_vivo In Vivo Experiment (e.g., Animal Model) solution_prep->in_vivo data_collection Data Collection (e.g., Viability, Blood Pressure) in_vitro->data_collection in_vivo->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Flowchart start Unexpected Experimental Outcome check_reproducibility Is the issue reproducible? start->check_reproducibility check_protocol Review Experimental Protocol check_reproducibility->check_protocol Yes random_error Likely Random Error (Monitor for recurrence) check_reproducibility->random_error No check_reagents Check Reagents and Solutions (this compound stability, solvent concentration) check_protocol->check_reagents check_model Evaluate Experimental Model (Cell line health, animal welfare) check_reagents->check_model troubleshoot_assay Troubleshoot Specific Assay (e.g., Western Blot, HPLC) check_model->troubleshoot_assay systematic_error Systematic Error Identified (Revise protocol and repeat) troubleshoot_assay->systematic_error

References

Validation & Comparative

A Comparative Analysis of Benazepril and Lisinopril in Attenuating Hypertension in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two widely studied angiotensin-converting enzyme (ACE) inhibitors, benazepril and lisinopril, in hypertensive rat models. The following sections detail their performance based on available experimental data, outline the methodologies employed in these studies, and illustrate key biological pathways and experimental workflows.

Comparative Efficacy in Blood Pressure Reduction

This compound and lisinopril have both demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR), a commonly used genetic model for essential hypertension. While direct head-to-head comparative studies with identical protocols are limited in the available scientific literature, a synthesis of data from independent studies provides valuable insights into their relative efficacy.

The following table summarizes the reported effects of this compound and lisinopril on blood pressure in adult spontaneously hypertensive rats. It is important to note that variations in experimental conditions, such as the age of the rats, duration of treatment, and method of blood pressure measurement, can influence the observed outcomes.

DrugDoseRoute of AdministrationDuration of TreatmentRat AgeBlood Pressure Measurement MethodKey FindingsReference
This compound 0.3 - 10 mg/kgOral (p.o.)Single and repeated administrationNot specifiedNot specifiedCaused significant antihypertensive effects.[1][1]
This compound Not specifiedNot specified8 weeks14 weeks oldNot specifiedSignificantly decreased systolic blood pressure (SBP) and caused regression of ventricular hypertrophy.[2][2]
Lisinopril Not specifiedNot specified2 weeks15-17 weeks oldNot specifiedNormalized systolic blood pressure (SBP).[3][3]
Lisinopril 10 mg/kgOral (in drinking water)6 weeks6 weeks old (Sprague-Dawley)Tail cuffInvestigated effects in an L-NAME-induced hypertension model.[4][4]

Note: The data presented is a synthesis from multiple studies and should be interpreted with caution due to variations in experimental design.

Experimental Protocols

The following sections describe the general methodologies employed in studies evaluating the antihypertensive effects of this compound and lisinopril in rat models.

Animal Models

The most frequently utilized model in the cited studies is the Spontaneously Hypertensive Rat (SHR) . These rats genetically develop hypertension, mimicking essential hypertension in humans. Studies have utilized rats of varying ages, from young (4 weeks) to adult (14-17 weeks), to investigate both the prevention and treatment of hypertension.[2][3] Another model mentioned is the L-NAME (N(G)-nitro-L-arginine methyl ester)-induced hypertension model in Sprague-Dawley rats, which induces hypertension through the inhibition of nitric oxide synthase.[4]

Drug Administration

In the reviewed studies, both this compound and lisinopril were typically administered orally (per os, p.o.), often mixed in the drinking water or administered by gavage.[1][4] Dosages varied across studies, ranging from 0.3 to 10 mg/kg/day for this compound and around 10 mg/kg/day for lisinopril.[1][4] The duration of treatment also varied, from single-dose studies to chronic administration over several weeks or months.[1][2][3][4]

Blood Pressure Measurement

Various techniques are employed to measure blood pressure in rats. A common non-invasive method is the tail-cuff method , which is suitable for repeated measurements over time.[4] For continuous and more accurate blood pressure monitoring, some studies may utilize implantable radiotelemetry devices. The specific method of blood pressure measurement is a critical factor that can influence the absolute values obtained.

Visualizing the Mechanism and Experimental Process

To aid in the understanding of the underlying pharmacology and experimental design, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Aldosterone_Secretion Aldosterone_Secretion Blood_Pressure_Increase Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Vasoconstriction Vasoconstriction Vasoconstriction->Blood_Pressure_Increase Renin Renin ACE ACE ACE_Inhibitors This compound / Lisinopril ACE_Inhibitors->ACE Inhibition AT1_Receptor->Aldosterone_Secretion AT1_Receptor->Vasoconstriction

The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection Animal_Selection Selection of Hypertensive Rats (e.g., adult SHR) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Control Control Group (Vehicle) Randomization->Control Group 1 Benazepril_Group This compound Treatment Group Randomization->Benazepril_Group Group 2 Lisinopril_Group Lisinopril Treatment Group Randomization->Lisinopril_Group Group 3 BP_Monitoring Regular Blood Pressure Monitoring Control->BP_Monitoring Benazepril_Group->BP_Monitoring Lisinopril_Group->BP_Monitoring Data_Analysis Data Analysis and Comparison BP_Monitoring->Data_Analysis

A generalized experimental workflow for comparing antihypertensive agents in rat models.

Conclusion

References

Long-Term Safety of Benazepril in Canines: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term safety of benazepril in canine studies, offering a comparative perspective against other therapeutic alternatives. The information presented is collated from pivotal clinical trials to support evidence-based decisions in veterinary drug development and research.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound is an angiotensin-converting enzyme (ACE) inhibitor. It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This action leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and decreased blood pressure. Furthermore, the reduction in angiotensin II leads to decreased aldosterone secretion, which in turn reduces sodium and water retention.

RAAS_Pathway cluster_0 Systemic Effects cluster_1 Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP This compound This compound This compound->ACE inhibits ACE->Angiotensin_II

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Long-Term Safety and Efficacy in Canine Congestive Heart Failure

A landmark multicenter, prospective, randomized, double-blinded, placebo-controlled clinical trial, known as the BENCH (this compound in Canine Heart Disease) study, evaluated the long-term efficacy and safety of this compound in dogs with congestive heart failure (CHF) due to chronic valvular disease (CVD) or dilated cardiomyopathy (DCM).[1]

Experimental Protocol: BENCH Study
  • Study Design: Prospective, randomized, double-blind, placebo-controlled.

  • Participants: 162 client-owned dogs with ISACHC class II and III heart failure.

  • Treatment Groups:

    • This compound: Minimum dosage of 0.25 mg/kg orally once daily.

    • Placebo: Orally once daily.

  • Duration: Up to 34 months.

  • Primary Endpoints: Survival time (to death or withdrawal due to worsening heart failure).

  • Safety Assessment: Monitoring of clinical signs, biochemical parameters (plasma urea, creatinine, potassium, and ALT), and frequency of adverse events.

Quantitative Data Summary: BENCH Study
ParameterThis compound GroupPlacebo GroupStatistical Significance
Mean Survival Time 428 days158 daysp < 0.05[1]
One-Year Survival Rate 49%20%p < 0.05[1]
Risk Reduction of Worsening Heart Failure 46% reduction-p < 0.05[1]

Biochemical Safety Parameters:

ParameterObservation
Plasma Urea & Creatinine Less frequent increases in the this compound group compared to placebo.[1]
Plasma Potassium Less frequent decreases in the this compound group compared to placebo.[1]
Plasma ALT No significant difference between groups.

Long-Term Safety and Efficacy in Canine Chronic Kidney Disease

A multicenter, randomized, blinded, placebo-controlled clinical trial investigated the long-term effects of this compound in dogs with chronic kidney disease (CKD).[2][3][4]

Experimental Protocol: CKD Study
  • Study Design: Prospective, multicenter, randomized, blinded, placebo-controlled.

  • Participants: 49 client-owned dogs with CKD.

  • Treatment Groups:

    • This compound: 0.25 to <0.5 mg/kg orally once daily.

    • Placebo: Orally once daily.

  • Duration: Up to 2 years.

  • Primary Endpoint: Renal survival time (time to death, euthanasia, or need for parenteral fluids due to renal failure).

  • Safety Assessment: Monitoring of clinical signs and frequency of adverse events.

Quantitative Data Summary: CKD Study
ParameterThis compound Group (Median Survival)Placebo Group (Median Survival)Statistical Significance
All Dogs 305 days287 daysp = 0.53[2][3][4]
Dogs with UPC > 0.5 196 days158 daysp = 0.12[2]
Dogs with UPC > 0.5 and Plasma Creatinine ≤440 μmol/L 346 days158 daysp = 0.080[2]

Key Finding: this compound significantly reduced proteinuria (as measured by the urine protein-to-creatinine ratio) compared to placebo (p = 0.0032).[2][3][4] There were no significant differences in the frequencies of clinical signs or adverse events between the two groups.[2][3][4]

Comparative Analysis with Enalapril

Enalapril is another commonly used ACE inhibitor in veterinary medicine. While direct, long-term, head-to-head comparative safety and efficacy trials with this compound are limited, data from separate long-term studies provide a basis for comparison.

Long-Term Safety of Enalapril in Canine Heart Failure

The Cooperative Veterinary Enalapril (COVE) Study Group and the Long-Term Investigation of Veterinary Enalapril (LIVE) Study Group conducted significant clinical trials on enalapril in dogs with heart failure.[5]

  • COVE Study: A 28-day study in 211 dogs with moderate to severe heart failure showed that significantly fewer dogs in the enalapril group died or were removed from the study due to progression of heart failure compared to the placebo group.[5] Azotemia was the cause for removal in 2 dogs in the enalapril group and 3 in the placebo group.[5]

  • LIVE Study: This long-term study demonstrated a survival benefit for enalapril-treated dogs with naturally acquired heart failure.[3]

A long-term (up to 26 months) randomized controlled trial specifically evaluating the renal effects of enalapril (0.5 mg/kg once daily) in 139 dogs with compensated mitral regurgitation found no demonstrable adverse effects on renal function compared to placebo.[6] Mean serum creatinine and urea nitrogen concentrations were not significantly different between the groups.[6]

Adverse Event Profile

The long-term administration of this compound is generally well-tolerated in dogs.[1]

Commonly Reported Side Effects (Generally Mild and Transient):

  • Vomiting[7]

  • Diarrhea[7]

  • Anorexia (loss of appetite)[7]

Less Frequent but More Serious Potential Side Effects of ACE Inhibitors:

  • Hypotension (low blood pressure)[8]

  • Hyperkalemia (high potassium levels)[8]

  • Renal dysfunction[8]

In the BENCH study, dogs treated with this compound exhibited the same frequency of undesirable clinical events as the placebo group, but with fewer biochemical disturbances.[1] The CKD study also reported no significant difference in the frequency of adverse events between the this compound and placebo groups.[2][3][4]

Conclusion

Extensive clinical trial data supports the long-term safety of this compound in canines for the management of congestive heart failure and chronic kidney disease. In dogs with CHF, this compound has been shown to significantly extend survival time and is well-tolerated. For dogs with CKD, while a significant survival benefit was not statistically confirmed in the available study, this compound effectively reduces proteinuria with a safety profile comparable to placebo. When compared to enalapril, both ACE inhibitors have demonstrated long-term safety and efficacy in canine patients, with the choice of agent often depending on clinician preference and specific patient factors.

experimental_workflow Patient_Selection Canine Patient Selection (CHF or CKD) Randomization Randomization Patient_Selection->Randomization Benazepril_Group This compound Treatment Group Randomization->Benazepril_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Long_Term_Treatment Long-Term Oral Administration Benazepril_Group->Long_Term_Treatment Placebo_Group->Long_Term_Treatment Monitoring Regular Monitoring (Clinical & Biochemical) Long_Term_Treatment->Monitoring Data_Analysis Data Analysis (Survival, Safety, Efficacy) Monitoring->Data_Analysis Conclusion Conclusion on Long-Term Safety Data_Analysis->Conclusion

Caption: Generalized workflow for long-term safety studies of this compound in canines.

References

A Comparative Analysis of Benazepril and Other ACE Inhibitors in the Attenuation of Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of benazepril and other Angiotensin-Converting Enzyme (ACE) inhibitors regarding their efficacy in mitigating cardiac fibrosis, a key pathological component in many cardiovascular diseases. The information presented is based on preclinical experimental data to objectively assess and compare the anti-fibrotic performance of these agents.

Introduction to ACE Inhibitors and Cardiac Fibrosis

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, leads to increased stiffness of the myocardium, diastolic and systolic dysfunction, and an arrhythmogenic substrate.[1] The Renin-Angiotensin-Aldosterone System (RAAS) is a critical pathway in the pathogenesis of cardiac fibrosis.[2] Angiotensin II, the primary effector of this system, promotes fibrosis by stimulating fibroblast proliferation and increasing the synthesis of pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1).[3]

ACE inhibitors exert their therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, thereby reducing its downstream pro-fibrotic effects.[4][5] This class of drugs has been shown to effectively inhibit collagen synthesis and deposition in the myocardium, potentially preventing or even reversing the progression of cardiac fibrosis.[6] While the class effect is well-established, potential differences between individual ACE inhibitors in their anti-fibrotic efficacy exist, warranting a comparative analysis.

Mechanism of Action: Key Signaling Pathways

ACE inhibitors interfere with the RAAS pathway at a critical juncture. By inhibiting the angiotensin-converting enzyme, these drugs prevent the formation of Angiotensin II. This action has several downstream consequences that collectively contribute to the reduction of cardiac fibrosis. The primary mechanism involves the attenuation of the TGF-β1/Smad signaling cascade, a central pathway in fibrosis. Angiotensin II is a known inducer of TGF-β1, which in turn activates Smad proteins that translocate to the nucleus to promote the transcription of collagen genes (e.g., Collagen I and III).[3][7] this compound has been shown to significantly reduce the expression of TGF-β1 and Smad3, key mediators in this pathway.[7] Furthermore, some ACE inhibitors may modulate the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), influencing ECM turnover and degradation.[8]

ACE_Inhibitor_Pathway Ang_I Angiotensin I ACE ACE Ang_I->ACE Converted by Ang_II Angiotensin II ACE->Ang_II Produces AT1R AT1 Receptor Ang_II->AT1R Activates TGF_beta TGF-β1 AT1R->TGF_beta Upregulates Fibroblast Cardiac Fibroblast Proliferation AT1R->Fibroblast Stimulates Collagen Collagen I & III Synthesis TGF_beta->Collagen Promotes Fibroblast->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis This compound This compound & Other ACE Inhibitors This compound->ACE Inhibits

Caption: Mechanism of ACE inhibitors in reducing cardiac fibrosis. (Within 100 characters)

Comparative Efficacy Data from Preclinical Studies

Direct head-to-head comparative studies of this compound against other ACE inhibitors on cardiac fibrosis are limited. The following tables summarize quantitative data compiled from various preclinical studies.

Disclaimer: The data presented below are derived from different studies employing varied animal models and methodologies. Direct comparison of absolute values between studies should be made with caution. The data serves to illustrate the general anti-fibrotic efficacy of each agent under specific experimental conditions.

Table 1: Comparison of Anti-fibrotic Efficacy of this compound and Other ACE Inhibitors in Animal Models

ACE InhibitorAnimal ModelKey Fibrotic Marker(s) MeasuredSummary of Results
This compound Spontaneously Hypertensive Rat (SHR)Collagen Volume Fraction (CVF), Perivascular Collagen Area (PVCA)Treatment with this compound (10 mg/kg/day) for 12 weeks significantly inhibited the increases in CVF and PVCA compared to untreated SHRs.[7]
Lisinopril Spontaneously Hypertensive Rat (SHR)Total Ventricular Collagen ContentTreatment with lisinopril (10 mg/kg/day) from 4 to 24 weeks of age significantly decreased total ventricular collagen content.[9]
Enalapril Spontaneously Hypertensive Rat (SHR)Myocardial Replacement Fibrosis, Left Ventricular (LV) Collagen ContentChronic treatment (10 mg/kg/day for 11 months) diminished the fraction of myocardium occupied by replacement fibrosis by 59%.[10] In a separate study, enalapril (10 mg/kg/day for 6 weeks) reduced LV collagen content, though less effectively than an AT1 receptor blocker (3.47 vs 3.06 mg/g).[11]
Zofenopril Spontaneously Hypertensive Rat (SHR)Total Ventricular Collagen Content, Collagen I/III RatioTreatment with zofenopril (10 mg/kg/day) decreased total collagen content similarly to lisinopril but also significantly increased collagen type III expression, normalizing the collagen I/III ratio.[9]

Table 2: Effects of ACE Inhibitors on Molecular Markers of Cardiac Fibrosis

ACE InhibitorExperimental ModelMolecular Marker(s)Key Findings
This compound Rat Model of LV Hypertrophy (Aortic Coarctation)Protein levels of Collagen I, Collagen III, TGF-β1, Smad3Treatment with this compound (1 mg/kg/day for 4 weeks) significantly attenuated the protein levels of Collagen type I/III and TGF-β.[3][12] A separate study in SHRs showed this compound reduced TGF-β1 and Smad3 protein expression.[7]
This compound STZ-Induced Diabetic RatsMMP-2, TIMP-2This compound (10 mg/kg/day for 12 weeks) attenuated the imbalance of MMP-2 and TIMP-2 expression seen in diabetic hearts, suggesting a regulatory role in ECM remodeling.[8]
Lisinopril Hypertensive African Americans with LVHMMP-1, TIMP-1Lisinopril treatment was associated with significantly higher levels of the anti-fibrotic marker MMP-1 and an increased MMP-1/TIMP-1 ratio, suggesting a shift towards collagen degradation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the cited studies to investigate the effects of ACE inhibitors on cardiac fibrosis.

Animal Model: Spontaneously Hypertensive Rat (SHR)
  • Objective: To induce cardiac fibrosis secondary to chronic hypertension.

  • Method: Male Spontaneously Hypertensive Rats (SHRs) are a commonly used genetic model of hypertension that develops left ventricular hypertrophy and myocardial fibrosis with age. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.

  • Drug Administration: this compound (10 mg/kg/day), lisinopril (10 mg/kg/day), or enalapril (10 mg/kg/day) are administered to SHRs, often via drinking water or daily gavage, for a specified period (e.g., 6 to 44 weeks).[7][9][10][11]

  • Endpoint Analysis: At the end of the treatment period, rats are euthanized, and hearts are excised for histological and biochemical analysis.

Animal Model: Aortic Coarctation-Induced LV Hypertrophy
  • Objective: To induce cardiac fibrosis through pressure overload.

  • Method: Left ventricular hypertrophy is surgically induced in rats by abdominal aortic coarctation. A silk suture is tied around the abdominal aorta between the celiac and superior mesenteric arteries to create a stenosis. Sham-operated animals undergo the same procedure without the aortic constriction.

  • Drug Administration: this compound (1 mg/kg) is administered once a day by gavage for a period of 4 weeks post-surgery.[12]

  • Endpoint Analysis: Hemodynamic measurements are taken, and heart tissues are collected for molecular assays to determine protein levels of fibrotic markers.[12]

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis cluster_3 Phase 4: Outcome Induction Induction of Cardiac Fibrosis (e.g., SHR, Aortic Banding) Grouping Randomization into Groups: - Vehicle Control - this compound - Other ACE Inhibitor Induction->Grouping Treatment Chronic Drug Administration (e.g., 4-12 weeks) Grouping->Treatment Sacrifice Euthanasia & Heart Tissue Collection Treatment->Sacrifice Histo Histology (CVF, PVCA) Sacrifice->Histo Mol Molecular Biology (Western Blot, RT-PCR) Sacrifice->Mol Data Quantitative Data Comparison Histo->Data Mol->Data

Caption: Generalized workflow for preclinical evaluation of anti-fibrotic drugs. (Within 100 characters)
Histological Analysis: Collagen Quantification

  • Objective: To visualize and quantify collagen deposition in myocardial tissue.

  • Method:

    • Heart tissue is fixed in 10% formalin, embedded in paraffin, and sectioned (e.g., 4-5 μm thickness).

    • Sections are stained with Picrosirius Red or Masson's Trichrome to specifically highlight collagen fibers.

    • Stained sections are digitized using a microscope equipped with a camera.

    • Image analysis software (e.g., Image-Pro Plus) is used to calculate the Collagen Volume Fraction (CVF). This is determined by dividing the total area of collagen-positive staining (red for Picrosirius Red, blue for Masson's) by the total tissue area in multiple fields of view.[7]

Molecular Analysis: Western Blot for Protein Expression
  • Objective: To quantify the protein levels of key fibrotic mediators.

  • Method:

    • Total protein is extracted from frozen ventricular tissue homogenates.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 50 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., TGF-β1, Smad3, Collagen I, Collagen III).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry, with expression levels often normalized to a housekeeping protein like GAPDH.[7][12]

Conclusion

The available preclinical evidence strongly supports the anti-fibrotic effects of ACE inhibitors in various models of cardiac disease. This compound effectively reduces collagen deposition and downregulates key pro-fibrotic signaling molecules such as TGF-β1 and Smad3.[7][12] Comparative data, though not from direct head-to-head trials against this compound, show that other ACE inhibitors like lisinopril and enalapril also significantly reduce myocardial collagen content.[9][10] There is some evidence to suggest potential mechanistic differences between agents, such as the unique effect of the sulfhydryl-containing ACE inhibitor zofenopril on the collagen I/III ratio, which may warrant further investigation.[9] Overall, this compound demonstrates a robust anti-fibrotic profile comparable to other widely studied ACE inhibitors, acting through the canonical RAAS-TGF-β signaling axis. Further direct comparative studies are needed to elucidate any subtle but potentially clinically relevant differences in the anti-fibrotic efficacy among different ACE inhibitors.

References

Cross-Validation of Benazepril's Effects in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, across various animal species. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the drug's performance supported by experimental data. The information is presented through detailed data tables, experimental protocols, and visualizations of signaling pathways and workflows to facilitate a deeper understanding of this compound's cross-species pharmacology and therapeutic applications.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2][3] Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[4] ACE is responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin.[5]

By inhibiting ACE, benazeprilat decreases the concentration of angiotensin II, leading to several therapeutic effects:[3][4]

  • Vasodilation: Reduced angiotensin II levels cause blood vessels to relax, lowering peripheral vascular resistance and blood pressure.[4]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone secretion from the adrenal glands. This reduces sodium and water retention by the kidneys, further contributing to blood pressure reduction.[2][4]

  • Improved Kidney Function: In certain kidney diseases, this compound can reduce intraglomerular pressure and decrease proteinuria.[1]

The following diagram illustrates the mechanism of action of this compound within the RAAS pathway.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Angiotensin II Effects cluster_drug This compound Action cluster_therapeutic Therapeutic Outcomes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Reduced_BP Reduced Blood Pressure Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Na+ and H2O Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure This compound This compound (Prodrug) Benazeprilat Benazeprilat (Active) This compound->Benazeprilat Hepatic Metabolism Benazeprilat->Angiotensin_I Inhibits ACE

Caption: this compound's mechanism of action within the RAAS pathway.

Pharmacokinetics: A Cross-Species Comparison

The pharmacokinetic profile of this compound and its active metabolite, benazeprilat, varies across species. These differences are crucial for determining appropriate dosing regimens.

ParameterDogCatHorse
Prodrug This compoundThis compoundThis compound
Active Metabolite BenazeprilatBenazeprilatBenazeprilat
Bioavailability ~35% increase with repeated dosing[6][7]Not significantly affected by food[7]Oral enalapril is poorly absorbed, suggesting potential issues for other ACE inhibitors[6]
Tmax (Benazeprilat) 1-3 hours[6][7]~2 hours[8]-
Half-life (Benazeprilat) ~3.5 hours[6][7]Biphasic: ~2.4h and ~27.7h[8]-
Metabolism Hepatic cleavage of ester group[3]Hepatic cleavage of ester group[3]Hepatic cleavage of ester group[3]
Elimination Renal (~45%) and Biliary (~55%)[9]Primarily Biliary (~85%)[9][10]-
Protein Binding (Benazeprilat) ~95.3%[3][5]~95.3%[3]-

Efficacy in Disease Models

This compound is primarily used in veterinary medicine for the management of congestive heart failure (CHF), systemic hypertension, and chronic kidney disease (CKD).[1][11][12]

Chronic Kidney Disease (CKD)
SpeciesStudy ModelKey FindingsReference
Dog 7/8 renal ablationSignificantly decreased blood pressure, angiotensin II, and aldosterone.[13][14][13][14]
Dog Multicenter, randomized, blinded, placebo-controlled clinical trialSignificantly reduced proteinuria (assessed by urine protein-to-creatinine ratio). No conclusive benefit on survival time was detected due to insufficient sample size.[15][16][15][16]
Dog Randomized controlled clinical trialSignificantly increased glomerular filtration rate and decreased urine protein-to-creatinine ratio.[17][17]
Cat Induced renal failure modelDemonstrated beneficial hemodynamic effects, including normalization of glomerular hypertension.[18][18]
Cat Double-blinded, randomized, placebo-controlled clinical trial (interim results)Significantly reduced urine protein. In cats with marked proteinuria (UPC >1), this compound treatment was associated with longer survival times.[18][18]
Heart Disease
SpeciesStudy DesignKey FindingsReference
Cat Prospective, randomized, blinded, placebo-controlled clinical trialThis compound was well-tolerated but showed no significant benefit in delaying the time to treatment failure for all-cause or heart disease-related issues.[19][20][21][19][20][21]

Experimental Protocols and Workflows

The following sections detail the methodologies of key experiments cited in this guide. A generalized experimental workflow for a clinical trial investigating this compound is also provided.

Canine Model of Chronic Renal Failure
  • Objective: To investigate the development of hypertension in dogs with induced chronic renal failure and the effects of this compound.[13][14]

  • Animals: Adult mongrel dogs.[13]

  • Methodology:

    • Induction of Renal Failure: A 7/8 renal ablation was performed to induce chronic renal failure.[14]

    • Monitoring: Blood pressure was monitored using telemetry. Blood samples were collected to measure blood urea nitrogen, creatinine, creatinine clearance, plasma renin activity, angiotensin I and II, and aldosterone.[14]

    • Treatment: After confirmation of renal failure and hypertension, dogs were administered this compound hydrochloride (2 mg/kg, once daily) for 2 weeks.[14]

    • Outcome Measures: Changes in blood pressure and RAAS components were assessed before, during, and after this compound administration.[14]

Feline Chronic Renal Insufficiency Clinical Trial
  • Objective: To evaluate the efficacy and tolerability of this compound in cats with clinical chronic renal insufficiency (CRI).[18]

  • Study Design: Double-blinded, randomized, prospective, parallel-group, placebo-controlled clinical trial.[18]

  • Inclusion Criteria: Cats with CRI of renal origin, plasma creatinine ≥ 177 µmol/L, and urine specific gravity ≤ 1.025.[18]

  • Treatment: Cats were randomized to receive either this compound (0.5-1.0 mg/kg) or a matched placebo once daily.[18]

  • Monitoring: Cats were re-examined after 7 days and then every 1-3 months. Efficacy was assessed based on changes in urine protein-to-creatinine ratio (UPC) and survival time.[18]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Assessment Patient_Recruitment Patient Recruitment (e.g., Cats with CKD) Inclusion_Criteria Inclusion Criteria Screening (e.g., Plasma Creatinine, USG) Patient_Recruitment->Inclusion_Criteria Baseline_Data Baseline Data Collection (Blood Pressure, UPC, etc.) Inclusion_Criteria->Baseline_Data Randomization Randomization Baseline_Data->Randomization Group_A Group A: this compound (e.g., 0.5-1.0 mg/kg/day) Randomization->Group_A Blinded Group_B Group B: Placebo Randomization->Group_B Blinded Follow_Up Follow-up Examinations (e.g., Day 7, Monthly) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection (UPC, Blood Pressure, Adverse Events) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation (Efficacy & Safety) Statistical_Analysis->Results

Caption: Generalized workflow for a randomized controlled clinical trial.

Safety and Side Effects

This compound is generally well-tolerated in dogs and cats.[11][12] Potential side effects are typically mild but may include:

  • Gastrointestinal upset (vomiting, diarrhea, anorexia)[1][12]

  • Hypotension, which may lead to weakness or lethargy[1][11]

  • Hyperkalemia (elevated potassium levels), particularly if used with potassium-sparing diuretics[1]

  • Potential for renal dysfunction, especially in animals with pre-existing hypotension or hypovolemia[1]

Regular monitoring of blood pressure, renal function, and serum electrolytes is recommended for animals receiving this compound.[1] Concurrent use with NSAIDs should be avoided due to an increased risk of acute renal failure.[1][6]

References

A Comparative Analysis of the Pharmacokinetic Profiles of Benazepril and Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors: benazepril and ramipril. Both are prodrugs that are converted in the body to their active metabolites, benazeprilat and ramiprilat, respectively. Understanding their distinct pharmacokinetic properties is crucial for optimizing therapeutic strategies and for the development of new drug entities. This comparison is supported by a summary of key pharmacokinetic parameters, an overview of the experimental protocols for their determination, and visualizations of their metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and ramipril, along with their active metabolites. These values represent a synthesis of data from multiple clinical studies.

Table 1: Pharmacokinetic Profile of this compound and Benazeprilat

ParameterThis compoundBenazeprilatSource(s)
Bioavailability ≥37%-[1][2]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.0 hours1.0 - 2.0 hours (fasting), 2.0 - 4.0 hours (with food)[2][3][4]
Protein Binding ~96.7%~95.3%[3][4]
Metabolism Rapidly and almost completely hydrolyzed in the liver to benazeprilat. Also undergoes glucuronidation.Undergoes glucuronidation.[3][4][5]
Elimination Half-Life -Effective half-life of 10-11 hours after repeated dosing. Biphasic elimination with a terminal half-life of approximately 22 hours.[1][4]
Route of Excretion Primarily renal (as metabolites)Predominantly renal excretion. Non-renal (biliary) excretion accounts for ~11-12%.[1][3][4]

Table 2: Pharmacokinetic Profile of Ramipril and Ramiprilat

ParameterRamiprilRamiprilatSource(s)
Bioavailability ~50-60% (extent of absorption)Absolute bioavailability of ~44%[6][7]
Time to Peak Plasma Concentration (Tmax) ~1 hour2 - 4 hours[6][8]
Protein Binding ~73%~56%[6][8]
Metabolism Extensively metabolized in the liver to ramiprilat. Also forms inactive glucuronide and diketopiperazine metabolites.Undergoes glucuronidation.[6][7]
Elimination Half-Life -Triphasic elimination: Initial rapid phase (2-4 hours), apparent elimination phase (9-18 hours), and a prolonged terminal elimination phase (>50 hours).[6][7]
Route of Excretion ~60% in urine and ~40% in feces (as parent drug and metabolites)Primarily renal excretion.[6][7]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5] While specific study designs may vary, a general workflow for a clinical pharmacokinetic study of an orally administered ACE inhibitor like this compound or ramipril is outlined below.

Study Design and Execution

A typical pharmacokinetic study is a randomized, crossover design conducted in healthy adult volunteers.[9]

  • Subject Recruitment: A cohort of healthy volunteers, screened for normal renal and hepatic function, is enrolled.

  • Drug Administration: Subjects are administered a single oral dose of the drug (e.g., this compound or ramipril) after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Washout Period: A sufficient washout period is allowed between study arms in a crossover design to ensure complete elimination of the drug from the body.

Bioanalytical Methodology

The concentration of the parent drug and its active metabolite in plasma samples is determined using validated bioanalytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for this purpose.[10][11][12]

  • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by solid-phase extraction to isolate the analytes of interest.[13]

  • Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent drug, the active metabolite, and any other relevant metabolites.[14][15]

  • Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer for detection and quantification. The high selectivity and sensitivity of MS/MS allow for accurate measurement of drug concentrations even at low levels.[7][16]

  • Method Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.[17][18]

Pharmacokinetic Analysis

The plasma concentration-time data are then used to calculate the various pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Additional In Vitro Studies
  • Protein Binding: The extent of plasma protein binding is typically determined in vitro using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.[2][19][20]

  • Metabolism: In vitro systems, such as human liver microsomes or hepatocytes, are used to identify the metabolic pathways and the enzymes responsible for the biotransformation of the drug.[1][21][22]

Visualizing the Pharmacokinetic Pathways

The following diagrams, generated using Graphviz, illustrate the metabolic pathways and logical flow of the pharmacokinetic processes for this compound and ramipril.

Benazepril_Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Oral_Admin Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Systemic_Circulation Systemic Circulation (this compound) GI_Tract->Systemic_Circulation Absorption (≥37%) Liver Liver Systemic_Circulation->Liver First-Pass Metabolism Protein_Binding_B Plasma Protein Binding (~96.7%) Systemic_Circulation->Protein_Binding_B Benazeprilat Systemic Circulation (Benazeprilat - Active) Liver->Benazeprilat Hydrolysis Protein_Binding_Bat Plasma Protein Binding (~95.3%) Benazeprilat->Protein_Binding_Bat Kidney Kidney Benazeprilat->Kidney Primary Route Bile Bile Benazeprilat->Bile Secondary Route (~11-12%) Urine Urine (Benazeprilat & Glucuronides) Kidney->Urine Feces Feces Bile->Feces Ramipril_Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Oral_Admin Oral Administration of Ramipril GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Systemic_Circulation Systemic Circulation (Ramipril) GI_Tract->Systemic_Circulation Absorption (~50-60%) Liver Liver Systemic_Circulation->Liver First-Pass Metabolism Protein_Binding_R Plasma Protein Binding (~73%) Systemic_Circulation->Protein_Binding_R Feces_Excretion Feces Systemic_Circulation->Feces_Excretion ~40% Ramiprilat Systemic Circulation (Ramiprilat - Active) Liver->Ramiprilat De-esterification Protein_Binding_Rat Plasma Protein Binding (~56%) Ramiprilat->Protein_Binding_Rat Kidney Kidney Ramiprilat->Kidney Urine Urine (~60%) Kidney->Urine Experimental_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Oral Drug Administration (Single Dose, Fasting) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., SPE) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Method_Validation Bioanalytical Method Validation LC_MS_MS->Method_Validation PK_Analysis Pharmacokinetic Analysis (Software) LC_MS_MS->PK_Analysis Parameter_Determination Determination of PK Parameters (Tmax, Cmax, AUC, t1/2) PK_Analysis->Parameter_Determination

References

Benazepril in Combination: A Comparative Analysis of Synergistic Antihypertensive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benazepril's synergistic effects when combined with other major classes of antihypertensive agents. The following analysis, supported by experimental data, evaluates the efficacy and mechanisms of action of these combination therapies.

This compound, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension. It functions by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure.[1] While effective as a monotherapy, its antihypertensive effects can be significantly enhanced when combined with other classes of antihypertensives, leading to improved blood pressure control and, in some cases, a reduction in adverse effects. This guide focuses on the synergistic effects of this compound in combination with two major classes of antihypertensives: calcium channel blockers (CCBs), specifically amlodipine, and thiazide diuretics, specifically hydrochlorothiazide (HCTZ).

Synergistic Mechanisms of Action

The combination of this compound with other antihypertensives results in a multi-faceted approach to blood pressure reduction, targeting different physiological pathways.

With amlodipine , a dihydropyridine calcium channel blocker, the synergy arises from their complementary mechanisms. Amlodipine induces vasodilation by blocking the influx of calcium ions into vascular smooth muscle cells.[2] this compound, by inhibiting the RAAS, also promotes vasodilation and reduces fluid retention.[1] This dual blockade of vasoconstrictor pathways leads to a more profound blood pressure-lowering effect than either agent alone.[3][4] Furthermore, this compound can mitigate some of the side effects associated with amlodipine, such as pedal edema, by promoting venous dilation.

In combination with hydrochlorothiazide , a thiazide diuretic, this compound's synergistic action is also well-documented. HCTZ lowers blood pressure initially by increasing sodium and water excretion, which reduces plasma volume.[5][6] This diuretic action, however, can lead to a compensatory activation of the RAAS. This compound directly counteracts this by inhibiting the RAAS, thus enhancing the overall blood pressure-lowering effect.[7] Additionally, this compound can offset the potassium-wasting effect of HCTZ.[7]

dot

Synergistic_Mechanisms cluster_this compound This compound (ACE Inhibitor) cluster_Amlodipine Amlodipine (Calcium Channel Blocker) cluster_HCTZ Hydrochlorothiazide (Thiazide Diuretic) This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE inhibits Reduced_BP Reduced Blood Pressure This compound->Reduced_BP Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->ACE converts to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone stimulates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure (via Na+ & H2O retention) Amlodipine Amlodipine Calcium_Channels L-type Calcium Channels (Vascular Smooth Muscle) Amlodipine->Calcium_Channels blocks Amlodipine->Reduced_BP Calcium_Influx Calcium Influx Calcium_Channels->Calcium_Influx Vascular_Contraction Vascular Smooth Muscle Contraction Calcium_Influx->Vascular_Contraction leads to Vascular_Contraction->Blood_Pressure HCTZ Hydrochlorothiazide Na_Cl_Symporter Na+/Cl- Symporter (Distal Convoluted Tubule) HCTZ->Na_Cl_Symporter inhibits HCTZ->Reduced_BP Na_Reabsorption Sodium Reabsorption Na_Cl_Symporter->Na_Reabsorption Plasma_Volume Plasma Volume Na_Reabsorption->Plasma_Volume maintains Plasma_Volume->Blood_Pressure

Caption: Synergistic mechanisms of this compound with amlodipine and hydrochlorothiazide.

Comparative Efficacy: Clinical Trial Data

Numerous clinical trials have demonstrated the superior efficacy of this compound-based combination therapies over monotherapy. The Avoiding Cardiovascular Events through Combination Therapy in Patients Living with Systolic Hypertension (ACCOMPLISH) trial is a landmark study that directly compared the effects of this compound combined with amlodipine versus this compound with hydrochlorothiazide.[8][9]

Combination TherapyStudyMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Key Findings
This compound + Amlodipine ACCOMPLISH[9]--Significantly more effective in reducing cardiovascular events and deaths compared to this compound + HCTZ.[10]
Messerli et al. (2002)[8]15.611.5Effective in patients with inadequate blood pressure control on amlodipine monotherapy.[8]
Chrysant et al. (2004)[11]1714Significantly greater BP reduction in patients nonresponsive to this compound monotherapy.[11]
This compound + Hydrochlorothiazide Whittington & Faulds (1993)[3]--Combination showed a possibly synergistic effect on diastolic blood pressure.[3]
Chrysant et al. (1996)[5]Statistically significant reductions from baselineStatistically significant reductions from baselineAll this compound/HCTZ combinations were effective in reducing systolic and diastolic BP.[5]

Adverse Events Profile

A key advantage of combination therapy is the potential for a more favorable side-effect profile compared to high-dose monotherapy.

Adverse EventThis compound + AmlodipineThis compound + Hydrochlorothiazide
Peripheral Edema Incidence is often lower than with amlodipine monotherapy.[8]Not a typical side effect.
Cough Dry cough is a known side effect of ACE inhibitors, including this compound.Dry cough is a known side effect of ACE inhibitors, including this compound.
Hypokalemia Not a typical side effect.This compound can mitigate the potassium-lowering effects of HCTZ.[5]
Hyperkalemia Possible, especially in patients with renal impairment or those taking potassium supplements.Less likely than with this compound monotherapy due to the potassium-lowering effect of HCTZ.

Experimental Protocols: A Snapshot

The methodologies of key clinical trials provide a framework for understanding the evidence supporting the synergistic effects of this compound combinations.

ACCOMPLISH Trial (Avoiding Cardiovascular Events through Combination Therapy in Patients Living with Systolic Hypertension)
  • Study Design: A randomized, double-blind trial comparing the efficacy of this compound/amlodipine with this compound/hydrochlorothiazide in preventing cardiovascular events.[12][13]

  • Participants: High-risk hypertensive patients with a history of cardiovascular or renal disease, or diabetes.[9]

  • Intervention: Patients were randomized to receive either a combination of this compound (20-40 mg) and amlodipine (5-10 mg) or this compound (20-40 mg) and hydrochlorothiazide (12.5-25 mg).[8]

  • Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, hospitalization for angina, resuscitation after sudden cardiac death, and coronary revascularization.[9]

dot

ACCOMPLISH_Workflow Start High-Risk Hypertensive Patients (Screening) Randomization Randomization Start->Randomization Group_A This compound + Amlodipine (Forced Titration) Randomization->Group_A Group_B This compound + Hydrochlorothiazide (Forced Titration) Randomization->Group_B Follow_Up Follow-up and Data Collection Group_A->Follow_Up Group_B->Follow_Up Primary_Endpoint Analysis of Primary Composite Cardiovascular Endpoint Follow_Up->Primary_Endpoint

Caption: Simplified workflow of the ACCOMPLISH clinical trial.

Study by Messerli et al. (2002)
  • Study Design: A large, practice-based clinical trial assessing the efficacy and tolerability of fixed-dose amlodipine/benazepril compared to amlodipine monotherapy.[14]

  • Participants: Hypertensive patients with either inadequate blood pressure control on amlodipine or intolerance (edema) to amlodipine.[14]

  • Intervention: Patients were switched from amlodipine monotherapy (5 mg or 10 mg) to a fixed-dose combination of amlodipine/benazepril (5/10 mg or 5/20 mg) for 4 weeks.[14]

  • Primary Outcome: For the inadequate control group, the change in mean sitting diastolic blood pressure. For the intolerance group, the percentage of patients with improved edema.[14]

Combination with Beta-Blockers

The evidence for synergistic effects of this compound with beta-blockers in treating hypertension is less robust compared to combinations with CCBs and diuretics. While both drug classes lower blood pressure, their mechanisms can be somewhat overlapping as both can inhibit parts of the renin-angiotensin system. Some studies have shown less than additive effects on blood pressure when an ACE inhibitor is combined with a beta-blocker. Further research is needed to fully elucidate the synergistic potential of this combination for hypertension.

Conclusion

The combination of this compound with a calcium channel blocker like amlodipine or a thiazide diuretic like hydrochlorothiazide offers a potent and often well-tolerated treatment strategy for hypertension. These combinations leverage synergistic mechanisms of action to achieve greater blood pressure reduction than monotherapy. The ACCOMPLISH trial, in particular, has provided strong evidence for the superiority of the this compound/amlodipine combination in reducing cardiovascular events in high-risk patients. For researchers and drug development professionals, understanding the nuances of these synergistic interactions is crucial for the development of future antihypertensive therapies.

References

Safety Operating Guide

Proper Disposal of Benazepril in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of benazepril is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes the environmental impact of this pharmaceutical compound. This document provides a comprehensive guide to the proper disposal procedures for this compound, in line with regulatory guidelines.

Hazard Assessment and Regulatory Overview

This compound hydrochloride is classified as a "Hazardous Chemical" by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1] However, it is not regulated as a hazardous material for transport by the Department of Transportation (DOT), International Air Transport Association (IATA), or the International Maritime Dangerous Goods (IMDG) code.[1] Disposal of this compound must comply with all applicable federal, state, and local regulations.[1] The Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste pharmaceuticals generated by healthcare and laboratory facilities, which includes a ban on disposing of these materials down the drain.[2]

Personal Protective Equipment (PPE) During Handling and Disposal

When handling this compound for disposal, it is essential to wear appropriate personal protective equipment to avoid exposure. This includes:

  • Gloves: Wear protective gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or goggles to protect against dust or splashes.[1]

  • Respiratory Protection: If there is a risk of dust generation, a dust respirator should be worn.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

Disposal Procedures for this compound Waste

The primary principle for the disposal of this compound from a laboratory setting is to manage it as a chemical waste through an approved disposal facility.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, sealed container.

  • Labeling: The waste container must be clearly labeled as "this compound Waste" or with its chemical name and any relevant hazard information.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[4] These companies are equipped to handle and dispose of pharmaceutical waste in accordance with regulatory requirements, typically through incineration.[4][5]

Contaminated Materials:

  • Empty Containers: Empty containers or liners may retain product residues and should be disposed of in the same manner as the this compound waste itself.[1]

  • Spill Cleanup Materials: Any materials used to clean up a this compound spill, such as absorbent pads or wipes, should be collected in a suitable, sealed container and disposed of as hazardous waste.[1]

Household Disposal Guidelines (for informational purposes)

While not directly applicable to a laboratory setting, it is useful to be aware of the FDA's guidelines for household disposal of medications like this compound, which is not on the FDA's "flush list".[6][7]

  • Do Not Flush: Do not flush this compound down the toilet or pour it down the sink.[6]

  • Mix with Undesirable Substance: Mix the tablets (do not crush them) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][8] This makes the medication less attractive to children and pets and unrecognizable to anyone who might go through the trash.[9]

  • Seal in a Bag: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[6][8]

  • Dispose of in Trash: Throw the sealed container in the household trash.[6][8]

  • Remove Personal Information: Scratch out all personal information on the prescription label of the empty bottle to protect privacy before recycling or discarding it.[6][8]

Drug take-back programs are the preferred method for the disposal of unused medicines from households.[6][9]

Quantitative Data

Currently, there is no publicly available quantitative data specifying concentrations for the chemical neutralization of this compound for disposal purposes. The standard and recommended procedure is incineration by a licensed facility.

ParameterValueSource
Recommended Disposal MethodIncineration via a licensed disposal companyPubChem, Safety Data Sheets
EPA Sewer BanApplicable to healthcare and research facilitiesEPA[2]
FDA Flush ListThis compound is not on the flush listFDA[6][7]

Experimental Protocols

No specific experimental protocols for the chemical neutralization or degradation of this compound as a disposal method are cited in standard safety and regulatory literature. The established and required protocol is disposal through a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Benazepril_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end End start This compound Identified for Disposal assessment Is it a pure chemical, unused product, or contaminated material? start->assessment segregate Segregate and Label Waste assessment->segregate Yes store Store in a Secure, Designated Area segregate->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose end_point Proper and Compliant Disposal dispose->end_point

Caption: this compound Disposal Workflow in a Laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Benazepril. It is designed to be a direct, procedural guide for the safe handling, use, and disposal of this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE) at a Glance

All personnel handling this compound in solid or solution form must utilize the following personal protective equipment.[1][2] These requirements are based on established safety data for the compound.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against splashes and airborne particles.
Face ShieldRequired for large-scale operations or when there is a significant splash risk.[4]Provides full-face protection from splashes and aerosols.
Hand Protection Chemical-resistant GlovesNitrile or other synthetic non-latex gloves are recommended.[2] Gloves must be inspected prior to use.[3]Prevents skin contact with the compound.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
CoverallsRecommended for large quantities or manufacturing operations.[4]Provides enhanced protection for the entire body.
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA or European Standard EN 136 approved respirator is necessary if exposure limits are exceeded or if dust is generated.[5]Prevents inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the entire lifecycle of this compound within a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[6] The recommended storage temperature is below 30°C, preferably between 15°C and 30°C. Keep away from oxidizing agents.[6]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any relevant hazard warnings.

Handling and Use
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Experimental Protocols: Solution Preparation

The following are detailed methodologies for preparing common this compound solutions.

Preparation of a Stock Solution

This compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[3]

  • Materials:

    • This compound hydrochloride (crystalline solid)

    • Solvent of choice (e.g., DMSO)

    • Inert gas (e.g., nitrogen or argon)

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Weigh the desired amount of this compound hydrochloride in a tared container inside a chemical fume hood.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid.

    • Purge the headspace of the flask with an inert gas.[3]

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Stopper the flask and mix thoroughly.

    • Store the stock solution in a tightly sealed container at the recommended temperature. Aqueous solutions are not recommended for storage for more than one day.[3]

Preparation of an Aqueous Suspension

For oral administration in research settings, a suspension can be prepared from tablets.

  • Materials:

    • This compound hydrochloride tablets (e.g., 20 mg)

    • Ora-Plus® oral suspending vehicle

    • Ora-Sweet® oral syrup vehicle

    • Amber polyethylene terephthalate (PET) bottle

  • Procedure (for a 2 mg/mL suspension): [4]

    • Place fifteen 20 mg this compound hydrochloride tablets into an amber PET bottle.

    • Add 75 mL of Ora-Plus® oral suspending vehicle to the bottle.

    • Shake the bottle for at least two minutes.

    • Allow the suspension to stand for a minimum of one hour.

    • After the standing time, shake the suspension for a minimum of one additional minute.

    • Add 75 mL of Ora-Sweet® oral syrup vehicle to the bottle.

    • Shake well to ensure uniform mixing.

    • The final suspension will have a concentration of 2 mg/mL. This suspension should be stored under refrigeration and is stable for up to 30 days.[2]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact Remove contaminated clothing and wash skin with plenty of soap and water.[1] Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water.[1] Seek immediate medical attention.
Accidental Release For small spills, use dry clean-up procedures and avoid generating dust.[4] For larger spills, evacuate the area and alert emergency responders.[4]

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired this compound powder, contaminated spill cleanup materials.

  • Liquid Waste: Unused this compound solutions, contaminated solvents.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.

  • Contaminated Labware: Empty containers, gloves, pipette tips, and other disposable labware.

Disposal Procedures
  • Solid this compound Waste:

    • Collect in a clearly labeled, sealed container designated for chemical waste.

    • Do not mix with other chemical waste unless compatibility is confirmed.

    • Arrange for disposal through a licensed hazardous waste disposal company.[8]

  • Liquid this compound Waste:

    • Collect in a compatible, leak-proof, and clearly labeled container.

    • The container should be kept closed when not in use.

    • Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain.[1]

  • Contaminated PPE and Labware:

    • Place all disposable items contaminated with this compound (gloves, wipes, pipette tips, etc.) into a designated, sealed waste bag.

    • Dispose of this bag as chemical waste.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

Workflow for Safe Handling and Disposal of this compound

Benazepril_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Solution Prepare Solution in Fume Hood Don_PPE->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste Streams Conduct_Experiment->Segregate_Waste Solid_Waste Solid Waste Container Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste Container Segregate_Waste->Liquid_Waste Contaminated_Labware Contaminated Labware Bag Segregate_Waste->Contaminated_Labware Dispose Dispose via Licensed Vendor Solid_Waste->Dispose Liquid_Waste->Dispose Contaminated_Labware->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril
Reactant of Route 2
Reactant of Route 2
Benazepril

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.